Fmoc-L-alpha-aminosuberic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660672 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-76-2 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-L-alpha-aminosuberic acid chemical properties
Starting Research on FMOC
I've initiated the research phase. My focus is on gathering comprehensive data about Fmoc-L-alpha-aminosuberic acid. I'm starting with targeted Google searches to understand its chemical properties, including its structure, molecular weight, purity, solubility, and melting point. This will lay the groundwork for a more in-depth analysis.
Analyzing Chemical Properties
I'm now diving deeper, expanding my Google search to encompass storage conditions and applications in peptide synthesis and drug development. Simultaneously, I'm seeking established protocols for using this compound, dissecting the rationale behind each step. I'm focusing on peer-reviewed articles, datasheets, and patents to ensure data accuracy and integrity.
Gathering Detailed Protocols
I'm now expanding my search to include established protocols and workflows for this compound, dissecting the scientific principles behind each step. I'm prioritizing peer-reviewed articles, datasheets, and patents to ensure information integrity. My focus is on understanding the 'why' behind the 'how'. I'm also planning the structure of a technical guide, starting with an introduction to this compound.
Beginning Research into FMOC
I've initiated the research and am finding a wealth of information about this compound. I've gathered its molecular formula and weight, along with data on purity, melting point, and appearance. Optical rotation is also included.
Expanding Synthesis Understanding
I'm now delving into the why behind the properties. I've got the basics down – molecular formula, synthesis application, and identifiers – but I need to explain the reasons. Why Fmoc? Why aminosuberic acid? I'm focusing on the advantages and disadvantages of using this derivative in peptide synthesis, to construct a high-value whitepaper. Protocols and synthesis details have already been reviewed.
Digging Deeper into the Details
I'm now expanding my investigation. While I've collected basic properties and applications, the focus has shifted towards the "why" and "how" of this compound. I'm exploring the rationale behind the Fmoc group and the aminosuberic acid backbone, plus the advantages and disadvantages of their use in peptide synthesis. I need to find specific experimental details and seek supporting scientific literature to craft comprehensive protocols and provide citations.
Accumulating Key Data
I've been gathering a substantial body of knowledge concerning Fmoc-L-alpha-amin osuberic acid. Right now, I'm focused on its characteristics and its part in Fmoc-based SPPS. I'm exploring the nuances of the Fmoc protecting group, including its deprotection mechanism. I'm also reviewing SPPS in general.
Organizing Information for Clarity
I'm now structuring the information on this compound for clarity. I'm focusing on the "why" – the role of its unique backbone. I'm also ensuring a smooth flow from fundamental properties to SPPS applications. Detailed protocols are also in development, using the peer-reviewed article as a foundation for a cohesive and technically sound guide.
Synthesizing Guide Content
I am now focusing on structuring the guide's content. I've designed a clear flow, progressing from basic properties to SPPS applications. I'm emphasizing the octanedioic acid backbone's impact, and the advantages of the Fmoc group. I'm also preparing detailed protocols, including reagents and times. I will integrate the peer-reviewed data, with visualizations and citations.
An In-depth Technical Guide to Fmoc-L-alpha-Aminosuberic Acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Fmoc-L-alpha-aminosuberic acid, a non-proteinogenic amino acid derivative, has emerged as a pivotal building block in modern peptide science and drug discovery. Its unique eight-carbon backbone offers a versatile scaffold for introducing conformational constraints, enhancing metabolic stability, and creating novel peptide architectures. This guide provides a comprehensive technical overview of this compound, delving into its structural attributes, strategic application in solid-phase peptide synthesis (SPPS), and its role in the development of advanced therapeutics. We will explore the causality behind experimental choices, from the selection of coupling reagents to orthogonal protection strategies, and provide detailed protocols for its successful incorporation into complex peptide sequences. This document is intended to be a valuable resource for researchers aiming to leverage the unique properties of this versatile amino acid in their scientific endeavors.
Introduction: The Strategic Advantage of Non-Proteinogenic Amino Acids in Peptide Drug Design
Peptides have garnered significant attention as therapeutic agents due to their high selectivity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[2] The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to overcome these limitations.[1][2] NPAAs can introduce unique structural and physicochemical properties, leading to enhanced stability, potency, and permeability of peptide-based drugs.[1][3]
This compound (Fmoc-L-Asu-OH) is a prime example of an NPAA that offers significant advantages in peptide design. Its defining feature is an octanedioic acid backbone, which provides a longer, flexible side chain compared to natural dicarboxylic amino acids like aspartic and glutamic acid. This extended side chain is particularly valuable for creating constrained peptide structures through lactam bridge formation, mimicking secondary structures, and serving as a versatile linker in bioconjugation.[1]
Structural Attributes and Physicochemical Properties of this compound
This compound is characterized by a central alpha-carbon, an alpha-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and a C8 dicarboxylic acid side chain. The L-configuration at the alpha-carbon is crucial for its use as a chiral building block in the synthesis of enantiomerically pure compounds.[1]
| Property | Value |
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.46 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 154 - 159 °C |
| Solubility | Soluble in common SPPS solvents (DMF, NMP) |
| Storage Conditions | 0 - 8 °C for long-term stability |
Table 1: Physicochemical Properties of this compound.[1]
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage lies in its base-lability, allowing for mild deprotection conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups.[4][5] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of other functional groups.[6]
For practical application in SPPS, the side-chain carboxyl group of aminosuberic acid is typically protected, most commonly as a tert-butyl (tBu) ester, yielding Fmoc-L-Asu(OtBu)-OH . This prevents the side chain from participating in unwanted reactions during peptide chain elongation.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-Asu(OtBu)-OH into a peptide sequence follows the standard workflow of Fmoc-based SPPS. The process is cyclical, involving the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.
The Causality Behind Experimental Choices in SPPS
Resin Selection: The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.
-
Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin: For peptides with a C-terminal carboxylic acid. 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide with side-chain protection intact, which is useful for fragment condensation or on-resin cyclization.
-
Rink Amide Resin: For peptides with a C-terminal amide.
Coupling Reagents: The formation of the amide bond between the incoming Fmoc-L-Asu(OtBu)-OH and the deprotected N-terminus of the growing peptide chain requires an activating agent. While the bulky side chain of aminosuberic acid does not typically pose significant steric hindrance, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization.
-
Carbodiimides (e.g., DIC) with an additive (e.g., OxymaPure® or HOBt): This is a cost-effective and reliable combination. The additive acts as a catalyst and suppresses racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HCTU): These reagents are known for their high reactivity and are often preferred for challenging couplings to ensure rapid and complete reactions.
-
Phosphonium Salts (e.g., PyBOP): Another class of highly efficient coupling reagents, particularly useful for sterically hindered amino acids.
Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is a β-elimination that proceeds rapidly under these mild basic conditions.
Detailed Experimental Protocol for SPPS
The following protocol outlines the manual incorporation of a single Fmoc-L-Asu(OtBu)-OH residue into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Asu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HCTU)
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of the SPPS Workflow
Caption: A simplified workflow for the incorporation of this compound in SPPS.
Applications of this compound in Drug Development
The unique structural features of aminosuberic acid have led to its application in several areas of drug development, primarily in the synthesis of constrained peptides and as a linker molecule.
Constrained Peptides for Enhanced Biological Activity
Conformational constraint is a key strategy to improve the pharmacological properties of peptides. By reducing the flexibility of a peptide, it is possible to pre-organize it into its bioactive conformation, leading to increased receptor affinity and selectivity, as well as enhanced metabolic stability.[2]
Fmoc-L-Asu(OtBu)-OH is an excellent building block for creating lactam-bridged cyclic peptides. The long side chain allows for the formation of a stable amide bond with the N-terminus or the side chain of another amino acid within the peptide sequence.
A prominent example is the synthesis of dicarba-analogs of calcitonin .[7] Calcitonin is a peptide hormone involved in calcium homeostasis. Its native form contains a disulfide bridge, which can be prone to reduction in vivo. By replacing the disulfide bond with a more stable carbon-carbon bond derived from aminosuberic acid, the resulting dicarba-calcitonin (elcatonin) exhibits improved stability while retaining its biological activity.[7][8]
Aminosuberic Acid as a Linker in Drug Conjugates
The dicarboxylic nature of aminosuberic acid makes it an attractive linker molecule for the development of peptide-drug conjugates (PDCs). One carboxyl group can be used to attach to the peptide, while the other can be conjugated to a cytotoxic drug, a radioisotope, or a targeting moiety. The length and flexibility of the eight-carbon chain can be advantageous in ensuring that the conjugated molecule retains its biological activity.
Development of Enzyme Inhibitors
Derivatives of 2-aminosuberic acid have been investigated as a new generation of histone deacetylase (HDAC) inhibitors.[9] These compounds have shown potent and selective cytotoxicity against a range of cancer cell lines, highlighting the potential of aminosuberic acid scaffolds in the design of novel anticancer agents.[9]
Potential Challenges and Mitigation Strategies
While the incorporation of Fmoc-L-Asu(OtBu)-OH is generally straightforward, researchers should be aware of potential challenges inherent to SPPS.
-
Aggregation: Peptides with a high content of hydrophobic residues can aggregate on the resin, leading to incomplete coupling and deprotection steps.[10] The use of high-swelling resins, chaotropic agents, or pseudoproline dipeptides can help to disrupt these aggregates.
-
Aspartimide Formation: Although less common with the longer side chain of aminosuberic acid compared to aspartic acid, the potential for aspartimide formation under basic deprotection conditions should be considered, especially in sequences containing Asp-Gly or Asp-Ser motifs. The addition of an acidic additive to the piperidine solution can suppress this side reaction.
-
Racemization: The choice of coupling reagent and base is crucial to minimize racemization at the alpha-carbon of the activated amino acid. The use of additives like HOBt or OxymaPure® is highly recommended.
Conclusion
This compound is a valuable and versatile tool for peptide chemists and drug development professionals. Its unique structural properties enable the synthesis of conformationally constrained peptides with enhanced stability and biological activity. The well-established protocols for its incorporation via Fmoc-based SPPS, coupled with a rational understanding of the underlying chemical principles, allow for its reliable use in the creation of novel peptide-based therapeutics and research tools. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic application of non-proteinogenic amino acids like aminosuberic acid will undoubtedly play an increasingly important role in advancing the field.
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1986-2016. [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Kaspar, F., & Cerovsky, V. (1997). Enzymatic semisynthesis of dicarba analogs of calcitonin. International Journal of Peptide and Protein Research, 50(1), 51-57. [Link]
-
AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Wünsch, E., et al. (2000). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids, 18(3), 229-240. [Link]
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Rapp, W. (2003). Difficult peptide synthesis: a review. Journal of Peptide Science, 9(12), 733-763.
- Albericio, F., et al. (2001). On-resin peptide and organic synthesis: a practical guide. Methods in Enzymology, 335, 3-38.
-
Cutler, G. J., et al. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry, 48(21), 6642-6655. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic semisynthesis of dicarba analogs of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
An In-Depth Technical Guide to Fmoc-L-alpha-Aminosuberic Acid: Properties, Synthesis, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-alpha-aminosuberic acid (Fmoc-Asu-OH) and its side-chain protected derivatives are non-proteinogenic amino acids of significant interest in modern peptide chemistry. The eight-carbon backbone of aminosuberic acid offers a unique tool for introducing conformational constraints, improving metabolic stability, and creating novel peptide architectures. This guide provides a comprehensive overview of the fundamental properties of this compound, with a primary focus on its molecular weight and its strategic application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind side-chain protection, detailing the use of the tert-butyl (OtBu) group, and provide validated, step-by-step protocols for its successful incorporation into peptide sequences.
Core Compound Profile: this compound
This compound is a derivative of L-alpha-aminosuberic acid, a dicarboxylic amino acid. The molecule is characterized by two key features: the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the molecule contains two carboxylic acid functionalities, one at the alpha-carbon and one at the terminus of the C6 side-chain.
The Fmoc group is central to modern peptide synthesis, enabling a strategy of orthogonal protection. It is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] This allows for the selective deprotection of the N-terminus to facilitate peptide bond formation, while acid-labile side-chain protecting groups remain intact.[][3]
Physicochemical Properties and Molecular Weight
A precise understanding of the molecular weight is critical for accurate reagent preparation and stoichiometric calculations in peptide synthesis. The key quantitative data for this compound and its commonly used side-chain protected variant are summarized below.
| Property | This compound (Fmoc-Asu-OH) | This compound ω-tert-butyl ester (Fmoc-Asu(OtBu)-OH) |
| Molecular Formula | C₂₃H₂₅NO₆ | C₂₇H₃₃NO₆ |
| Molecular Weight | 411.46 g/mol | 467.56 g/mol |
| CAS Number | 218457-76-2 | 276869-41-1 |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (Typical) | ≥ 98% (HPLC) | ≥ 97% (HPLC) |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP, and other common SPPS solvents |
Note: The exact molecular weight may vary slightly between different suppliers and batches.
The Imperative of Side-Chain Protection: The Role of the OtBu Group
L-alpha-aminosuberic acid is a trifunctional amino acid, possessing a reactive carboxylic acid group on its side chain. During peptide synthesis, if this side-chain carboxyl group is left unprotected, it can compete with the alpha-carboxyl group during the activation and coupling steps. This leads to undesirable side reactions, such as the formation of branched peptides, cross-linking, or incomplete coupling, ultimately resulting in a complex mixture of products and a significantly reduced yield of the desired peptide.[3]
To ensure the fidelity of the peptide synthesis, the side-chain carboxyl group must be masked with a "permanent" protecting group. This group must remain stable throughout the entire chain assembly process, including the repetitive N-terminal Fmoc deprotection steps, and be selectively removable only at the final stage of the synthesis.[4]
The tert-butyl (OtBu) ester is an ideal choice for this purpose due to its chemical properties which are orthogonal to the Fmoc group.[3][5]
-
Stability: The OtBu group is exceptionally stable under the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal.[5]
-
Acid Lability: It is readily and cleanly cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is used in the final step to cleave the completed peptide from the solid support resin and remove all side-chain protecting groups simultaneously.[5]
This orthogonal protection strategy is the cornerstone of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]
Caption: Orthogonality of Fmoc and OtBu protecting groups.
Experimental Workflow: Incorporation of Fmoc-Asu(OtBu)-OH in SPPS
The following is a detailed, step-by-step protocol for the manual incorporation of Fmoc-Asu(OtBu)-OH into a growing peptide chain on a solid support, such as a Rink Amide resin. This protocol is based on established Fmoc/tBu chemistry methodologies.[6]
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Asu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Bases/Additives:
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI Water
-
Cold diethyl ether
Step-by-Step Protocol
This protocol outlines a single coupling cycle for adding Fmoc-Asu(OtBu)-OH to the peptide-resin.
Step 1: Resin Swelling
-
Action: Place the resin in a reaction vessel and add sufficient DMF to cover it.
-
Procedure: Gently agitate the resin for 30-60 minutes at room temperature. This allows the resin beads to swell, making the reactive sites accessible.[7]
-
Causality: Proper swelling is crucial for efficient diffusion of reagents into the resin matrix, ensuring complete reactions in subsequent steps.
Step 2: N-terminal Fmoc Deprotection
-
Action: Remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution.
-
Agitate for an additional 15-20 minutes to ensure complete deprotection.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the activated amino acid in the next step, inhibiting coupling.
-
-
Causality: The deprotection follows a β-elimination mechanism initiated by the piperidine base, which abstracts the acidic proton on the fluorenyl ring system.[8] A two-step deprotection ensures the reaction goes to completion.
Step 3: Amino Acid Activation and Coupling
-
Action: Activate the carboxylic acid of Fmoc-Asu(OtBu)-OH and couple it to the newly freed N-terminal amine on the resin.
-
Procedure (using HATU, a common and efficient coupling reagent):
-
In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The DIPEA acts as a base to activate the HATU and neutralize the protonated amine on the resin.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Causality: HATU is an aminium-based coupling reagent that rapidly converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-type intermediate. This intermediate then readily reacts with the free amine on the peptide-resin to form a stable amide bond.[9][10] The use of excess reagents drives the reaction to completion, which is critical for achieving high yields in stepwise synthesis.
Step 4: Monitoring and Repetition
-
Action: Optionally, perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Procedure: If the test indicates incomplete coupling, the coupling step can be repeated. Once confirmed, the cycle of deprotection (Step 2) and coupling (Step 3) is repeated with the next amino acid in the sequence.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu on the aminosuberic acid residue) are removed simultaneously.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA, a scavenger like TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and also cleaves the acid-labile side-chain protecting groups like OtBu.[11] Scavengers such as TIS are crucial to "trap" reactive cationic species generated during the cleavage process, preventing them from re-attaching to sensitive amino acid residues (like Tryptophan or Methionine) and causing side reactions.
Conclusion
This compound is a valuable, non-canonical building block for peptide synthesis. A thorough understanding of its molecular weight (411.46 g/mol ) and, more importantly, the molecular weight of its side-chain protected form, Fmoc-Asu(OtBu)-OH (467.56 g/mol ), is fundamental for its effective use. The successful incorporation of this amino acid hinges on the principles of orthogonal protection, where the base-labile Fmoc group allows for iterative chain elongation, while the acid-labile OtBu group effectively masks the side-chain carboxyl group until the final cleavage step. By following validated SPPS protocols and understanding the chemical rationale behind each step, researchers can confidently utilize this versatile building block to synthesize novel peptides with enhanced structural and functional properties for applications in drug discovery and materials science.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., Zertová, M., & Laffan, D. D. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219–227.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(21), 5147.
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Protecting groups in peptide synthesis.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Sajid, M., et al. (2021). Efficient Building Blocks for Solid‐Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Chemistry – A European Journal, 27(48), 12345-12355.
- Avenoza, A., et al. (2000). (Acyloxy)Alkoxy Moiety as Amino Acids Protecting Group for the Synthesis of (R,R)-2,7 Diaminosuberic Acid via RCM. The Journal of Organic Chemistry, 65(12), 3683–3685.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
Sources
- 1. genscript.com [genscript.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Fmoc-L-α-Aminosuberic Acid: From Synthesis to Advanced Peptide Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Dicarboxylic Amino Acid in Peptide Chemistry
Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH), with the CAS number 218457-76-2, is a non-proteinogenic amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structure, featuring an eight-carbon aliphatic chain with two carboxylic acid groups, offers strategic advantages that are not attainable with standard proteinogenic amino acids. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it perfectly suited for use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Fmoc-L-α-aminosuberic acid, from its fundamental properties and synthesis to its sophisticated applications in the design of next-generation peptide therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into its role in creating structurally constrained and more potent peptide-based drugs.
Core Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-L-α-aminosuberic acid is crucial for its effective use. The key characteristics are summarized in the table below.
| Property | Value | Significance in Application |
| CAS Number | 218457-76-2 | Unique identifier for unambiguous substance registration. |
| Molecular Formula | C₂₃H₂₅NO₆ | Essential for accurate mass spectrometry and elemental analysis. |
| Molecular Weight | 411.45 g/mol | Critical for calculating molar equivalents in synthesis protocols. |
| Appearance | White to off-white powder | A visual indicator of purity; significant deviation may suggest impurities. |
| Melting Point | 154 - 159 °C | A physical constant used as a criterion of purity. |
| Solubility | Soluble in DMF, NMP | Good solubility in common SPPS solvents is essential for efficient coupling reactions. |
| Storage Conditions | 0 - 8 °C | Recommended for maintaining long-term stability and preventing degradation. |
Table 1: Key Physicochemical Properties of Fmoc-L-α-Aminosuberic Acid
For practical application in solid-phase peptide synthesis, the side-chain carboxylic acid must be protected to prevent unwanted side reactions. The most common protecting group for this purpose is the tert-butyl (tBu) ester, yielding Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) . This derivative is the primary building block used in SPPS.
| Property | Value | Significance in Application |
| CAS Number | 276869-41-1 | Unique identifier for the side-chain protected form. |
| Molecular Formula | C₂₇H₃₃NO₆ | Reflects the addition of the tert-butyl group. |
| Molecular Weight | 467.55 g/mol | Used for molar calculations in SPPS protocols. |
| Appearance | White to off-white powder | A visual indicator of purity. |
| Purity (HPLC) | ≥ 97% | High purity is crucial for successful peptide synthesis, minimizing deletion sequences and side products.[2] |
| Storage Conditions | -20°C for long-term stability | Lower temperature storage is recommended for the protected form to ensure stability. |
Table 2: Key Physicochemical Properties of Fmoc-Asu(OtBu)-OH
Synthesis of the Building Block: A Step-by-Step Approach
The synthesis of Fmoc-Asu(OtBu)-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the selective protection of the α-amino group with the Fmoc moiety and the esterification of the side-chain carboxylic acid with a tert-butyl group.
Experimental Protocol: Synthesis of Fmoc-Asu(OtBu)-OH
Part 1: Fmoc Protection of L-α-Aminosuberic Acid
-
Dissolution: Dissolve L-α-aminosuberic acid in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, at a low temperature (e.g., 0-5 °C). The basic conditions deprotonate the amino group, making it nucleophilic.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane to the amino acid solution while maintaining the low temperature and basic pH. Fmoc-OSu is a common and efficient reagent for introducing the Fmoc group.[3]
-
Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1 M HCl). This protonates the carboxylic acid groups and precipitates the Fmoc-protected amino acid.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[3] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Fmoc-L-α-aminosuberic acid.
Part 2: Side-Chain Protection with tert-Butyl Group
-
Esterification: The selective esterification of the side-chain carboxylic acid is typically achieved by reacting the Fmoc-L-α-aminosuberic acid with a source of tert-butyl cations under acidic conditions. A common method involves the use of isobutylene gas bubbled through a solution of the Fmoc-amino acid in an organic solvent like dioxane or dichloromethane, with a catalytic amount of a strong acid such as sulfuric acid.
-
Reaction Monitoring: The progress of the esterification is monitored by HPLC until the desired level of conversion is achieved.
-
Purification: The final product, Fmoc-Asu(OtBu)-OH, is purified using column chromatography or recrystallization to achieve the high purity required for peptide synthesis.
Caption: Workflow for the synthesis of Fmoc-Asu(OtBu)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Asu(OtBu)-OH is as a building block in Fmoc-based SPPS. Its incorporation into a peptide sequence follows the standard SPPS cycle of deprotection and coupling.
The SPPS Cycle for Incorporating Fmoc-Asu(OtBu)-OH
-
Resin Preparation: The synthesis begins with a solid support (resin), typically a Rink Amide resin for C-terminally amidated peptides or a Wang resin for C-terminal carboxylic acids. The first amino acid is attached to this resin.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF). This exposes the free α-amino group for the next coupling step.[4]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Activation and Coupling: In a separate vessel, the incoming Fmoc-Asu(OtBu)-OH is activated. This is achieved by dissolving it in DMF with a coupling reagent and an additive. Common coupling systems include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.
-
Onium Salts: HBTU, HATU, or HCTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The activated Fmoc-Asu(OtBu)-OH solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed. Due to the steric hindrance from the bulky side chain, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.
-
-
Washing: The resin is again washed thoroughly with DMF and dichloromethane (DCM) to remove any unreacted reagents.
-
Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the peptide sequence.
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-Asu(OtBu)-OH.
Advanced Application: On-Resin Lactam Bridge Formation
One of the most powerful applications of aminosuberic acid in peptide design is the formation of intramolecular lactam bridges. This is a key strategy for creating constrained peptides with enhanced stability, receptor affinity, and biological activity. The process involves creating an amide bond between the side-chain carboxylic acid of the Asu residue and an amino group elsewhere in the peptide, typically the N-terminus or the side chain of a basic amino acid like lysine.
Experimental Protocol: On-Resin Lactam Cyclization
-
Linear Peptide Synthesis: The linear peptide is synthesized on the resin as described above, incorporating Fmoc-Asu(OtBu)-OH at the desired position and another amino acid with a side-chain protecting group that is orthogonal to the OtBu group (e.g., Fmoc-Lys(Boc)-OH).
-
Selective Side-Chain Deprotection:
-
To form a bridge between the Asu side chain and the N-terminus, the final Fmoc group is removed with piperidine, while the OtBu group on the Asu side chain is selectively removed using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA).[5]
-
To form a bridge between the Asu side chain and a lysine side chain, the Boc group on lysine is removed with a stronger TFA solution, while the OtBu group on Asu is kept intact until the final cleavage, or vice versa if an alternative orthogonal protecting group strategy is employed. A more advanced strategy involves the use of protecting groups that can be removed under very specific conditions, such as the Alloc group (removed by palladium catalysis) or the Dde group (removed by hydrazine).
-
-
On-Resin Cyclization: The on-resin cyclization is performed by treating the peptide-resin with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. The intramolecular reaction is favored at high dilution to minimize intermolecular oligomerization. The reaction is typically allowed to proceed for several hours to overnight.
-
Cleavage and Final Deprotection: After cyclization, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA and scavengers like water and triisopropylsilane (TIS).[1]
-
Purification: The crude cyclic peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Sources
Fmoc-L-Asu-OH synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Asu-OH
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fmoc-L-Asu-OH in Advanced Peptide Synthesis
In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing biological activity, metabolic stability, and target specificity.[1] N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid (Fmoc-L-Asu-OH) has emerged as a pivotal building block in this arena. As an eight-carbon dicarboxylic acid homolog of glutamic acid, its unique structure is instrumental in the synthesis of conformationally constrained peptides, most notably through the formation of stable lactam bridges.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of Fmoc-L-Asu-OH, designed for researchers, chemists, and drug development professionals who require a robust and reliable methodology for producing this critical reagent.
The primary application for Fmoc-L-Asu-OH is to create a covalent linkage between the side chain of the aminosuberic acid residue and another part of the peptide, inducing a cyclic structure that can significantly improve pharmacological properties.[1] This has been successfully applied in creating stabilized analogs of peptide hormones and in the development of potent histone deacetylase (HDAC) inhibitors for anticancer applications.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is paramount to ensuring the quality, purity, and ultimate success of the final therapeutic peptide. This document delineates the complete workflow, from the foundational chemical reaction to the analytical validation, providing both the procedural steps and the scientific rationale that underpins them.
Part 1: Synthesis of Fmoc-L-Asu-OH
The synthesis of Fmoc-L-Asu-OH is fundamentally a protection reaction, where the α-amino group of L-α-aminosuberic acid is converted into a stable carbamate using a fluorenylmethoxycarbonyl (Fmoc) donating reagent. The success of this synthesis hinges on controlled reaction conditions to ensure selective N-protection without side reactions.
The Core Reaction: Nucleophilic Acyl Substitution
The process begins with the deprotonation of the α-amino group of L-α-aminosuberic acid in a basic aqueous-organic solvent mixture. This generates a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The choice of Fmoc-OSu is deliberate; it is a stable, crystalline solid that reacts efficiently under mild conditions, yielding the desired product and a water-soluble succinimide byproduct that is easily removed during workup.[3][4]
The use of a biphasic solvent system, such as dioxane/water or acetone/water, is critical for accommodating both the polar amino acid and the largely nonpolar Fmoc-OSu, ensuring the reaction proceeds homogeneously.[4] A mild inorganic base like sodium carbonate or sodium bicarbonate is employed to maintain a pH that facilitates deprotonation of the α-amino group without promoting hydrolysis of the Fmoc-OSu reagent or other unwanted side reactions.[4]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-alpha-Aminosuberic Acid
Introduction
In the landscape of modern peptide chemistry and drug discovery, the use of non-proteinogenic amino acids is a critical strategy for the development of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, Fmoc-L-alpha-aminosuberic acid and its derivatives have emerged as pivotal building blocks. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, a dicarboxylic amino acid, is particularly valuable for introducing conformational constraints in peptides through the formation of lactam bridges.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for a milder and more versatile approach compared to traditional Boc chemistry.[2] This guide will delve into the structural and functional characteristics of this compound, providing a foundation for its effective utilization in the synthesis of complex peptide structures and peptidomimetics.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid | [3] |
| CAS Number | 218457-76-2 | [3] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3][4] |
| Molecular Weight | 411.46 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 154 - 159 °C | [3] |
| Optical Rotation | [α]²⁰D = -1.5 ± 0.5° (c=1 in MeOH) | [3] |
| Purity (by HPLC) | ≥ 98% | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
A closely related and widely used derivative in SPPS is the δ-tert-butyl ester protected form, Fmoc-L-Asu(OtBu)-OH . The tert-butyl group provides orthogonal protection to the side-chain carboxyl group, which can be selectively removed under acidic conditions, a key feature for on-resin cyclization strategies.[1]
| Property | Value | Source(s) |
| Synonyms | Fmoc-Asu(OtBu)-OH | |
| Molecular Formula | C₂₇H₃₃NO₆ | [1] |
| Molecular Weight | 467.56 g/mol | [1] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [5] |
| Storage Conditions | -20°C for long-term stability | [5] |
Spectral and Analytical Characterization
A thorough understanding of the spectral properties of this compound is essential for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Fmoc group): The eight protons of the fluorenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm .[6] These signals will likely present as a series of multiplets due to complex spin-spin coupling.
-
CH and CH₂ of the Fmoc group: The methoxycarbonyl proton (CH) and the methylene protons (CH₂) of the Fmoc group are expected to resonate between δ 4.2 and 4.5 ppm .[6]
-
α-Proton: The proton on the alpha-carbon of the aminosuberic acid backbone is expected to appear as a multiplet around δ 4.0 - 4.3 ppm .[7]
-
Suberic Acid Backbone Protons: The methylene protons of the suberic acid chain will resonate in the aliphatic region, likely between δ 1.2 and 2.2 ppm .[4][8] The protons adjacent to the carbonyl groups will be the most downfield shifted within this range.
-
Carboxylic Acid Protons: The two carboxylic acid protons are expected to be broad singlets at a downfield chemical shift, typically above δ 10 ppm , and may be subject to exchange with residual water in the solvent.[7]
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: The two carboxylic acid carbonyl carbons are expected to resonate in the range of δ 170-180 ppm .[9][10][11] The urethane carbonyl of the Fmoc group will also appear in this region.
-
Aromatic Carbons (Fmoc group): The carbons of the fluorenyl group will produce a series of signals in the aromatic region, typically between δ 120 and 145 ppm .[12]
-
CH and CH₂ of the Fmoc group: The methoxycarbonyl carbon (CH) and the methylene carbon (CH₂) of the Fmoc group are expected to be found around δ 65-70 ppm and δ 45-50 ppm , respectively.[12]
-
α-Carbon: The alpha-carbon of the aminosuberic acid backbone is expected to resonate around δ 50-55 ppm .[13]
-
Suberic Acid Backbone Carbons: The methylene carbons of the suberic acid chain will appear in the aliphatic region, typically between δ 20 and 40 ppm .[13][14]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Fmoc-protected amino acids.
Expected Fragmentation Pattern:
In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group.[15] The fragmentation of this compound is expected to show a prominent ion corresponding to the loss of the fluorenylmethoxycarbonyl group, resulting in the protonated aminosuberic acid. Further fragmentation of the suberic acid backbone may also be observed.[16] In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ .[17]
-
N-H Stretch (Amide): A medium intensity peak is expected around 3300 cm⁻¹ .[17]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): Strong, sharp absorption peaks are expected between 1650 and 1750 cm⁻¹ corresponding to the carboxylic acid and urethane carbonyl groups.[17]
-
C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹ are characteristic of the aromatic rings of the Fmoc group.[18]
-
C-O Stretch (Carboxylic Acid and Ester): Absorptions in the region of 1200-1300 cm⁻¹ are expected.[17]
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase and solid-phase synthesis. As a dicarboxylic acid, its solubility is influenced by both the polar carboxyl groups and the nonpolar hydrocarbon chain and Fmoc group.
-
Polar Aprotic Solvents: It is expected to be soluble in common polar aprotic solvents used in SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[5]
-
Alcohols: It is likely to have moderate solubility in alcohols like methanol and ethanol. The provided optical rotation data indicates solubility in methanol.[3]
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexane is expected to be low.
-
Aqueous Solutions: The solubility in water is expected to be low, but it will increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid groups to form carboxylate salts.[19]
The solubility of dicarboxylic acids can exhibit an "odd-even" effect, with even-numbered carbon chain acids sometimes showing lower solubility than their odd-numbered neighbors. However, for a relatively long-chain dicarboxylic acid like aminosuberic acid, the overall nonpolar character of the backbone plays a significant role in its solubility in organic solvents.[19]
Applications in Peptide Synthesis and Drug Discovery
This compound and its derivatives are invaluable tools in the synthesis of modified peptides and peptidomimetics with therapeutic potential.
Lactam-Bridged Peptides
The primary application of Fmoc-L-Asu(OtBu)-OH is in the synthesis of side-chain to side-chain or side-chain to N-terminus lactam-bridged peptides.[1] This intramolecular cyclization introduces conformational constraints, which can lead to:
-
Increased Receptor Binding Affinity and Selectivity: By locking the peptide into a bioactive conformation.
-
Enhanced Metabolic Stability: The cyclic structure can protect against enzymatic degradation.[1]
-
Improved Pharmacokinetic Properties: Such as increased half-life and bioavailability.
The synthesis of these constrained peptides is a key strategy in the development of potent and selective peptide-based drugs.[20]
Drug Discovery
Peptides containing aminosuberic acid have shown promise in various therapeutic areas. For instance, they have been investigated as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[1] The length and flexibility of the suberic acid side chain can be optimized to achieve high binding affinity and selectivity for the target enzyme.
Experimental Protocols
The following protocols are provided as a guide for the characterization and application of this compound.
Protocol 1: HPLC Purity Analysis of this compound
This protocol outlines a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 10-20 µL
-
Gradient:
-
5% B to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 1 minute
-
Equilibrate at 5% B for 4 minutes
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis.
Protocol 2: Synthesis of a Lactam-Bridged Peptide using Fmoc-L-Asu(OtBu)-OH
This protocol describes the solid-phase synthesis of a generic lactam-bridged peptide.
Materials:
-
Rink Amide resin
-
Fmoc-L-Asu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-L-Asu(OtBu)-OH, until the linear peptide is assembled.
-
-
Side-Chain Deprotection: Selectively remove the tert-butyl protecting group from the Asu side chain using a mild solution of TFA in DCM (e.g., 1-2% TFA).
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Treat the resin with a coupling agent (e.g., HBTU or PyBOP) and a base (e.g., DIPEA) in DMF to facilitate the intramolecular reaction between the deprotected side-chain carboxyl group and the N-terminal amino group.
-
-
Cleavage and Final Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by RP-HPLC.
-
Caption: Solid-phase synthesis of a lactam-bridged peptide.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex and conformationally constrained peptides. Its well-defined physicochemical properties, combined with the advantages of Fmoc-based SPPS, enable the rational design and efficient production of novel peptide therapeutics. This guide provides a foundational understanding of its key characteristics and practical protocols to facilitate its successful application in research and development.
References
-
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)-OH and its Alternatives. Benchchem.
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA.
-
Suberic acid | C8H14O4 | CID 10457. PubChem.
-
Fmoc-L-α-aminosuberic acid. Chem-Impex.
-
A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives. Benchchem.
-
Unraveling Peptide Fragmentation: A Comparative Guide to Unlabeled vs. Labeled Fmoc-Met-OH in MS/MS Analysis. Benchchem.
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000893). Human Metabolome Database.
-
Suberic acid(505-48-6) 1H NMR spectrum. ChemicalBook.
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000893). Human Metabolome Database.
-
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed.
-
Synthesis of Protected Lactam-Bridged Dipeptides. Springer Nature Experiments.
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
-
bmse000378 Suberic Acid at BMRB.
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore.
-
Dicarboxylic acid solubility. Reddit.
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
-
a guide to 13c nmr chemical shift values. Compound Interest.
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH.
-
Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace.
-
Incorporation of Fmoc-Asu(OtBu)-OH into Complex Peptide Sequences: Application Notes and Protocols. Benchchem.
-
The synthesis and study of side-chain lactam-bridged peptides. PubMed - NIH.
-
(a,b) Fourier transform-infrared spectroscopy (FT-IR) spectra of... ResearchGate.
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. [URL: not available]
-
Wiley-VCH 2008 - Supporting Information.
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [URL: not available]
-
Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.
-
Suberic acid. SpectraBase.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [URL: not available]
-
13C NMR Chemical Shift Table. Oregon State University.
-
1H NMR Chemical Shift. Oregon State University.
- The values for proton and C-13 chemical shifts given below are typical approxim
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
Interpreting Infrared Spectra. Specac Ltd.
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
- Fmoc-Amino Acids. [URL: not available]
- 13-C NMR Chemical Shift Table.pdf. [URL: not available]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 4. Suberic acid(505-48-6) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. compoundchem.com [compoundchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. bmse000378 Suberic Acid at BMRB [bmrb.io]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Fmoc-L-alpha-aminosuberic acid in organic solvents
An In-Depth Technical Guide to the Solubility of Fmoc-L-α-Aminosuberic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH), a pivotal building block in contemporary peptide synthesis and drug development. The solubility of this reagent is a critical parameter that dictates its handling, reaction kinetics, and overall efficiency in synthetic applications. This document delves into the core physicochemical principles governing the solubility of Fmoc-L-Asu-OH, examining how its unique molecular structure—comprising a large hydrophobic Fmoc moiety and a polar dicarboxylic acid side chain—interacts with a range of common organic solvents. While extensive quantitative data for this specific derivative is not widely published, this guide synthesizes established chemical principles to provide reliable qualitative solubility predictions. Furthermore, it furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to determine precise solubility values for their specific applications. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of Fmoc-L-Asu-OH in their workflows.
Part 1: Introduction to Fmoc-L-α-Aminosuberic Acid
Fmoc-L-α-aminosuberic acid is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. It serves as a versatile building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the development of complex pharmaceutical agents.[1] Its applications include its use as a non-canonical amino acid to introduce specific spacing and functionality, and as a linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Key Physicochemical Properties:
-
Appearance: White to off-white powder[1]
-
Synonyms: Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid[1]
-
CAS Number: 218457-76-2[1]
The solubility of Fmoc-L-Asu-OH is dictated by a delicate interplay between its three primary structural components:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and highly non-polar protecting group generally enhances solubility in a wide array of organic solvents.[3][4]
-
The α-Amino Acid Backbone: The core amino acid structure provides sites for polar interactions and hydrogen bonding.
-
The Dicarboxylic Acid Side Chain: The octanedioic acid backbone is the most distinctive feature of this molecule. The presence of two carboxylic acid groups imparts significant polarity and a strong capacity for hydrogen bonding, both as a donor and an acceptor. This feature is noted to enhance its overall solubility and reactivity.[1]
Part 2: Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamically driven process governed by the principle that "like dissolves like." For a complex molecule such as Fmoc-L-Asu-OH, its solubility in a given solvent depends on how favorably that solvent can solvate its distinct polar and non-polar regions.
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents are the workhorses of SPPS for good reason.[5] They possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar peptide backbone and, critically, the two carboxylic acid groups of the aminosuberic acid side chain. Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are therefore expected to be excellent solvents for Fmoc-L-Asu-OH.[3][6] NMP and DMSO, in particular, often show higher solvating power than DMF, especially for complex or aggregation-prone sequences.[6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact favorably with the carboxylic acid groups, their smaller size and the large, hydrophobic Fmoc group may lead to less effective overall solvation compared to polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a solvent of lower polarity. While it can dissolve many Fmoc-amino acids, its ability to solvate the highly polar dicarboxylic acid side chain of Fmoc-L-Asu-OH is likely limited, predicting lower solubility compared to DMF or DMSO.[7]
-
Ethereal Solvents (e.g., Tetrahydrofuran - THF): THF has been explored in "green" synthesis protocols, but its solvating power for many Fmoc-amino acids is generally lower than that of DMF or NMP.[3] Moderate to limited solubility is expected.
-
Nitrile Solvents (e.g., Acetonitrile - ACN): Acetonitrile is a polar aprotic solvent but is typically a weaker solvent for large, complex molecules compared to DMF. It is more commonly used in purification (e.g., HPLC) than as a primary solvent for coupling reactions due to the limited solubility of some Fmoc-amino acids.[3]
Part 3: Qualitative Solubility Profile of Fmoc-L-α-Aminosuberic Acid
While precise quantitative data requires experimental determination, a qualitative solubility profile can be expertly predicted based on the physicochemical principles discussed. The following table summarizes the expected solubility of Fmoc-L-Asu-OH in common organic solvents at ambient temperature (e.g., 25 °C).
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent hydrogen bond acceptor, effectively solvates both the Fmoc group and the dicarboxylic acid side chain.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | High solvating power, known to be superior to DMF for many applications and difficult sequences.[6][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS; effectively solvates the polar and non-polar regions of Fmoc-amino acids.[3][] |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can hydrogen bond with the di-acid, but the large non-polar Fmoc group may limit high solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Slightly to Moderately Soluble | Lower solvating power for complex Fmoc-amino acids compared to DMF or NMP.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Often insufficient for dissolving Fmoc-amino acids at the concentrations required for coupling reactions.[3] |
| Dichloromethane (DCM) | Non-polar | Slightly Soluble to Insoluble | Poorly solvates the highly polar dicarboxylic acid side chain.[7] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Slightly Soluble to Insoluble | Lacks the strong solvating power needed for the polar functional groups. |
Part 4: Gold-Standard Protocol for Experimental Solubility Determination
For applications in drug development and process chemistry, precise, quantitative solubility data is indispensable. The isothermal shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[3] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
Fmoc-L-α-aminosuberic acid (≥98% purity)[1]
-
Organic solvents (Anhydrous, HPLC grade)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or other sealable glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
2. Preparation of HPLC-UV Calibration Curve:
-
Rationale: A precise calibration curve is the foundation of accurate quantification. It validates the linear response of the detector to the analyte within the concentration range of interest.
-
Protocol:
-
Accurately prepare a stock solution of Fmoc-L-Asu-OH in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMF).
-
Perform a serial dilution of the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility.
-
Inject each standard solution into the HPLC-UV system (e.g., using a C18 column).
-
Record the peak area at the wavelength of maximum absorbance for the Fmoc group (approx. 265 nm).
-
Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.
-
3. Sample Preparation and Equilibration:
-
Rationale: This step is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using excess solid ensures the solution becomes and remains saturated.
-
Protocol:
-
Add an excess amount of Fmoc-L-Asu-OH to a vial. "Excess" means enough solid will visibly remain after equilibration (e.g., 20-30 mg in 2 mL of solvent).
-
Accurately add a known volume of the test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for most compounds.[3]
-
4. Phase Separation and Quantification:
-
Rationale: The critical challenge is to separate the liquid phase from the solid phase without altering the equilibrium (e.g., by causing precipitation due to temperature changes).
-
Protocol:
-
Allow the vials to stand undisturbed in the temperature-controlled environment for 30 minutes to let the bulk of the solid settle.
-
(Optional but recommended) Centrifuge the vials briefly to pellet the remaining suspended solid.
-
Carefully draw the supernatant into a syringe.
-
Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.
-
Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
5. Calculation and Reporting:
-
Rationale: The final calculation translates the instrumental reading back into a meaningful solubility value.
-
Protocol:
-
Use the peak area from the sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.
-
Report the final solubility in standard units such as mg/mL, g/L, or mol/L.
-
Crucially, always report the temperature at which the solubility was determined (e.g., "The solubility of Fmoc-L-Asu-OH in DMF was determined to be 150 mg/mL at 25 °C").
-
Part 5: Practical Considerations and Troubleshooting
-
Solvent Quality: The purity of the solvent is paramount. Water content can significantly alter solubility. Old DMF can contain dimethylamine from degradation, which can react with the Fmoc group.[7] Always use fresh, anhydrous, high-purity solvents.
-
Temperature Sensitivity: Solubility is a temperature-dependent property. Ensure that the temperature is strictly controlled and monitored throughout the equilibration and phase separation steps. Gentle heating can be used to aid initial dissolution in some cases but is not suitable for determining equilibrium solubility, which must be measured at a defined, constant temperature.[6]
-
Solid-State Form: The measured solubility corresponds to the most stable crystalline form of the compound under the experimental conditions. The presence of different polymorphs or solvates can lead to variations in solubility.
Part 6: Conclusion
Fmoc-L-α-aminosuberic acid is a key synthetic building block whose utility is fundamentally linked to its solubility characteristics. Its amphiphilic nature, with a large non-polar Fmoc group and a polar dicarboxylic acid side chain, results in high solubility in polar aprotic solvents like DMSO, NMP, and DMF, making it well-suited for standard solid-phase peptide synthesis protocols. For less common solvents or for critical process development and formulation activities where precise data is required, experimental verification is essential. The isothermal shake-flask method detailed in this guide provides a robust and reliable framework for researchers to quantify the solubility of Fmoc-L-Asu-OH, enabling the optimization of reaction conditions and ensuring the success of complex synthetic endeavors.
References
- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Benchchem.
- Fmoc-L-α-aminosuberic acid. Chem-Impex.
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. Benchchem.
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Fmoc-L-2-aminosuberic acid. Sigma-Aldrich.
- Fmoc-L-alpha-aminosuberic acid. Santa Cruz Biotechnology.
- Fmoc Amino Acids for SPPS. AltaBioscience.
Sources
The Strategic Integration of Fmoc-L-α-Aminosuberic Acid in Advanced Peptide Chemistry: A Technical Guide
Abstract
In the landscape of modern peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the pharmacological profiles of peptide-based molecules. Among these, Fmoc-L-α-aminosuberic acid (Fmoc-Asu-OH) and its derivatives have emerged as pivotal building blocks, offering a unique dicarboxylic acid functionality that enables the synthesis of structurally diverse and functionally enhanced peptides. This technical guide provides an in-depth exploration of the role of Fmoc-L-α-aminosuberic acid in peptide chemistry, with a focus on its application in the synthesis of cyclic peptides, branched peptides, and bioconjugates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile amino acid in their research and development endeavors.
Introduction: The Unique Structural Advantage of Aminosuberic Acid
L-α-Aminosuberic acid (Asu) is an eight-carbon dicarboxylic amino acid, structurally analogous to a longer homolog of glutamic acid.[1] This unique structure, featuring two carboxylic acid groups, provides a versatile handle for a variety of chemical modifications in peptide synthesis.[2] The most commonly employed derivative in solid-phase peptide synthesis (SPPS) is the Nα-Fmoc protected, δ-tert-butyl ester protected form, Fmoc-L-Asu(OtBu)-OH.[3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily cleaved under mild basic conditions, typically with piperidine.[4] The tert-butyl (OtBu) ester, on the other hand, is a more robust protecting group for the side-chain carboxylic acid, requiring strong acidic conditions, such as trifluoroacetic acid (TFA), for its removal.[5] This orthogonal protection scheme is fundamental to the strategic incorporation of aminosuberic acid into complex peptide architectures.[1]
The primary utility of Fmoc-L-α-aminosuberic acid lies in its ability to serve as a branching point or as a key component in the formation of intramolecular cyclizations, leading to peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved biological activity.[6][7]
Physicochemical Properties of Fmoc-L-α-Aminosuberic Acid Derivatives
A clear understanding of the physicochemical properties of the building blocks is essential for successful peptide synthesis. The table below summarizes the key properties of Fmoc-L-α-aminosuberic acid and its commonly used protected derivative.
| Property | Fmoc-L-Asu-OH | Fmoc-L-Asu(OtBu)-OH |
| Molecular Formula | C₂₃H₂₅NO₆ | C₂₇H₃₃NO₆ |
| Molecular Weight | 411.45 g/mol | 467.55 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage Conditions | 0 - 8 °C | -20°C for long-term stability |
Core Applications in Peptide Chemistry
The unique dicarboxylic nature of aminosuberic acid opens up a plethora of possibilities in peptide design and synthesis. This section will explore its major applications in detail.
Synthesis of Conformationally Constrained Cyclic Peptides via Lactam Bridge Formation
One of the most powerful applications of Fmoc-L-Asu(OtBu)-OH is in the synthesis of cyclic peptides through the formation of a lactam bridge.[8] This intramolecular amide bond is typically formed between the side-chain carboxyl group of aminosuberic acid and an amino group elsewhere in the peptide, such as the N-terminal amine or the side-chain amine of another amino acid (e.g., lysine, ornithine).
The rationale behind peptide cyclization is to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[7] This conformational constraint often leads to increased receptor affinity, enhanced biological activity, and improved stability against proteases.[6]
While other amino acids like aspartic acid, glutamic acid, lysine, and ornithine can also be used to form lactam bridges, the longer side chain of aminosuberic acid (six methylene groups) provides greater flexibility in the resulting cyclic structure.[8] This can be advantageous in optimizing the display of key pharmacophoric residues for target interaction.
| Amino Acid for Cyclization | Side Chain Length (atoms) | Resulting Ring Size (typical i to i+4) |
| Aspartic Acid | 2 | Smaller, more constrained |
| Glutamic Acid | 3 | Moderately constrained |
| Ornithine | 4 | More flexible |
| Lysine | 5 | Flexible |
| Aminosuberic Acid | 7 | Highly flexible |
This flexibility can be particularly beneficial in cases where a larger ring size is required to achieve the desired biological activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, the longer lactam bridge formed by aminosuberic acid has been hypothesized to allow for optimal positioning of the pharmacophore within the enzyme's active site.[8]
This protocol outlines a general procedure for the synthesis of a head-to-side chain cyclic peptide using Fmoc-L-Asu(OtBu)-OH on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Asu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-2% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc-SPPS: Assemble the linear peptide sequence on the resin using standard Fmoc solid-phase peptide synthesis protocols. This involves iterative cycles of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.
-
-
Selective Side-Chain Deprotection: Once the linear peptide is assembled, selectively deprotect the tert-butyl ester of the aminosuberic acid side chain by treating the resin with a solution of 1-2% TFA in DCM for 1-2 hours. Monitor the deprotection carefully to avoid premature cleavage of other acid-labile protecting groups.
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DCM and DMF to remove residual acid.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Perform the intramolecular lactam bridge formation by adding a coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF and allowing the reaction to proceed overnight.
-
-
Cleavage and Global Deprotection: Wash the resin and treat it with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[3]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC.[9]
Workflow for On-Resin Cyclization:
Caption: Workflow for the on-resin synthesis of a lactam-bridged cyclic peptide.
Construction of Branched and Dendrimeric Peptides
The two carboxylic acid functionalities of aminosuberic acid make it an excellent scaffold for the synthesis of branched peptides and peptide dendrimers.[10] By employing an orthogonal protection strategy for the α- and δ-carboxyl groups, it is possible to selectively elongate peptide chains from each carboxylic acid, leading to the formation of asymmetric or symmetric branched structures.
Branched peptides have found applications in various fields, including:
-
Vaccine Development: As multiple antigenic peptides (MAPs) to elicit a stronger immune response.
-
Drug Delivery: As carriers for targeted drug delivery.
-
Biomaterials: For the creation of novel hydrogels and other materials.
To synthesize an asymmetric branched peptide using aminosuberic acid, one would typically start with an Fmoc-Asu-OH derivative where the two carboxyl groups are protected with groups that can be removed under different conditions. For example, one could use an allyl ester (OAll) for one carboxyl group and a tert-butyl ester (OtBu) for the other. The allyl group can be selectively removed using a palladium catalyst, while the tert-butyl group is removed with strong acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. kohan.com.tw [kohan.com.tw]
The Strategic Application of Fmoc-L-alpha-Aminosuberic Acid in Modern Bioconjugation: A Technical Guide
Foreword: Beyond a Simple Building Block
In the landscape of advanced bioconjugation, precision and control are paramount. The ability to create homogenous, well-defined bioconjugates is often the determining factor in the efficacy and safety of novel therapeutics and diagnostic agents. Fmoc-L-alpha-aminosuberic acid (Fmoc-Asu-OH) and its derivatives have emerged as powerful tools in this pursuit, offering a unique combination of a defined backbone for peptide integration and a versatile side-chain for subsequent molecular attachment. This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond its role as a mere amino acid analogue to its function as a critical bifunctional linker in the construction of complex biomolecular architectures. Herein, we delve into the causality behind its use, provide field-proven insights into experimental design, and offer detailed protocols for its successful implementation in your research and development endeavors.
Foundational Principles: Understanding the Versatility of Aminosuberic Acid
L-alpha-Aminosuberic acid is an eight-carbon dicarboxylic amino acid, a homologue of glutamic acid. Its utility in bioconjugation stems from its bifunctional nature: an alpha-amino group and two carboxylic acid moieties, one at the alpha-position and another at the omega-position of its aliphatic side chain. The strategic protection of these functional groups is the cornerstone of its application.
The most commonly employed derivative for solid-phase peptide synthesis (SPPS) is This compound δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) . This compound is specifically designed for the widely used Fmoc/tBu orthogonal protection strategy.[1]
Table 1: Physicochemical Properties of Fmoc-Asu(OtBu)-OH [2]
| Property | Value |
| Molecular Formula | C27H33NO6 |
| Molecular Weight | 467.56 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage Conditions | Store at -20°C for long-term stability |
The core advantage of this protection scheme lies in the differential lability of the protecting groups:
-
Nα-Fmoc Group (Base-Labile): Protects the alpha-amino group during peptide chain elongation and is selectively removed with a mild base, typically 20% piperidine in DMF.[3]
-
δ-OtBu Group (Acid-Labile): Protects the side-chain carboxyl group and is stable to the basic conditions of Fmoc deprotection. It is removed during the final cleavage from the resin with strong acid, such as trifluoroacetic acid (TFA).[1]
This orthogonality is the key to unlocking the potential of aminosuberic acid as a linker, allowing for the precise and sequential construction of peptide-drug conjugates, labeled peptides, and other complex bioconjugates.[3]
Core Application: Aminosuberic Acid as a Bifunctional Linker in Peptide Synthesis
The primary application of Fmoc-Asu(OtBu)-OH is its incorporation into a peptide sequence via Fmoc-based SPPS. Once integrated, the aminosuberic acid residue serves as a strategic attachment point for a variety of payloads.
The Causality of Design: Why Choose Aminosuberic Acid?
The selection of a linker is a critical decision in the design of bioconjugates, profoundly impacting stability, solubility, and biological activity.[4][5] Aminosuberic acid offers several distinct advantages:
-
Defined Length and Flexibility: The six-carbon aliphatic chain provides a flexible spacer, which can be crucial for maintaining the biological activity of both the peptide and the conjugated molecule by minimizing steric hindrance.[6]
-
Enhanced Solubility: The presence of the second carboxylic acid can improve the overall hydrophilicity of the resulting bioconjugate, a desirable property for many biological applications.
-
Biocompatibility: As an amino acid derivative, it is generally well-tolerated in biological systems.
-
Chemical Versatility: The terminal carboxyl group provides a versatile handle for a wide range of conjugation chemistries.
Experimental Workflow: From Peptide Synthesis to Payload Conjugation
The overall workflow for utilizing Fmoc-Asu(OtBu)-OH as a linker can be broken down into three key stages:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of Fmoc-Asu(OtBu)-OH into the desired peptide sequence.
-
Orthogonal Deprotection: Selective removal of the side-chain protecting group to expose the carboxylic acid for conjugation.
-
Payload Conjugation: Attachment of the desired molecule (e.g., drug, dye, or another peptide) to the aminosuberic acid side chain.
The following diagram illustrates this overarching strategy:
Caption: General workflow for bioconjugation using Fmoc-Asu(OtBu)-OH.
Detailed Methodologies: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for researchers. It is imperative to note that optimization may be required based on the specific peptide sequence and payload.
Protocol 1: Incorporation of Fmoc-Asu(OtBu)-OH via Manual Fmoc-SPPS
This protocol outlines the manual procedure for incorporating Fmoc-Asu(OtBu)-OH into a peptide sequence on a Rink Amide resin.[7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Asu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling (for Fmoc-Asu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and an activating agent like HOBt or OxymaPure® (3-5 equivalents) in DMF.[8]
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) and proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: On-Resin Orthogonal Deprotection and Payload Conjugation
This protocol describes the selective deprotection of the Asu(OtBu) side chain and subsequent conjugation of an amine-containing payload.
Materials:
-
Peptide-resin containing the Asu(OtBu) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-containing payload (e.g., a drug or fluorescent dye)
-
Coupling agents (e.g., HBTU, HATU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Selective OtBu Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 10-20% TFA in DCM for 1-2 hours. Note: The concentration of TFA and reaction time should be optimized to ensure complete OtBu removal without significant cleavage of the peptide from an acid-labile resin.
-
Wash the resin thoroughly with DCM, followed by DMF.
-
-
Payload Activation and Coupling:
-
In a separate vial, dissolve the amine-containing payload (2-4 equivalents), a coupling agent like HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated payload solution to the resin with the deprotected aminosuberic acid side chain.
-
Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
Caption: Workflow for on-resin orthogonal deprotection and payload conjugation.
Protocol 3: Final Cleavage, Purification, and Characterization
Procedure:
-
Final Cleavage:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude bioconjugate.
-
-
Precipitation:
-
Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Repeat the ether wash 2-3 times.
-
Dry the crude peptide conjugate under vacuum.
-
-
Purification:
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final bioconjugate as a white, fluffy powder.
-
-
Characterization:
Advanced Applications and Case Studies
The versatility of aminosuberic acid as a linker has led to its application in several cutting-edge areas of biopharmaceutical research.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a pivotal role in the stability and efficacy of the therapeutic.[13][14] Peptides containing aminosuberic acid can be conjugated to cytotoxic drugs and subsequently attached to an antibody. The aminosuberic acid linker can be part of a cleavable or non-cleavable system, depending on the desired mechanism of drug release.[14]
Stapled Peptides for Enhanced Stability and Cell Penetration
Peptide stapling is a strategy to constrain a peptide in an α-helical conformation, which can enhance its binding affinity, proteolytic resistance, and cell permeability.[15] While not a direct bioconjugation application in the traditional sense, the synthesis of stapled peptides often involves bifunctional amino acids. Aminosuberic acid derivatives can be adapted for lactam bridge formation, a type of peptide stapling.
Development of Novel Anticancer Agents
Research has demonstrated that derivatives of 2-aminosuberic acid can act as potent and selective histone deacetylase (HDAC) inhibitors with significant anticancer activity.[2][16] In these compounds, the aminosuberic acid scaffold serves as a core structure to which various functional groups are attached to optimize potency and selectivity against cancer cell lines.[16]
Concluding Remarks and Future Perspectives
This compound and its derivatives represent a sophisticated and highly valuable class of reagents for the construction of complex bioconjugates. The principles of orthogonal protection are fundamental to harnessing its full potential as a bifunctional linker. The methodologies outlined in this guide provide a robust framework for the incorporation of aminosuberic acid into peptides and the subsequent conjugation of a diverse range of molecular payloads. As the demand for precisely engineered biotherapeutics and diagnostic tools continues to grow, the strategic application of versatile building blocks like aminosuberic acid will undoubtedly play an increasingly critical role in advancing the frontiers of biomedical science.
References
- Benchchem. Incorporation of Fmoc-Asu(OtBu)
- Benchchem. Application Notes: Fmoc-D-Glu(OtBu)
- Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
- Benchchem. Incorporation of Fmoc-Asu(OtBu)
- Kahnberg, P., et al. (2006). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry.
- Almaliti, J., et al. (2024).
- Bachem.
- Mant, C. T., et al. HPLC Analysis and Purification of Peptides.
- St. Amant, A. H., et al. (2015).
- Kahnberg, P., et al. (2006).
- Benchchem. A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Papini, A. M., et al. (2023).
- Advanced ChemTech. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Hlaváček, J., et al. (1988). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies.
- GO-Bio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Börner, K., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science.
- Sigma-Aldrich. Fmoc SPPS Linkers.
- ResearchGate. Schematic diagram and features of some new linker technologies tested in ADC design.
- Papini, A. M., et al. (2023). A Brief Guide to Preparing a Peptide–Drug Conjugate.
- Jain, N., et al. (2021).
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Zhao, R. Y., & Stein, R. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC medicinal chemistry.
- DeJongh, D. C., & Hanesian, S. (1965). CHARACTERIZATION OF AMINO SUGARS BY MASS SPECTROMETRY. Journal of the American Chemical Society.
- Singh, I., et al. (2024).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Gelmi, M. L., et al. (2018).
- Creative Biolabs. Linker Design and Synthesis Service for AAC.
- Lumiprobe.
- ResearchGate. Flow chart of the production process of ADCs.
- St. Amant, A. H., et al. (2015).
- Dirksen, A., et al. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone.
- Nagy, A., & Schally, A. V. (2004). Method for the synthesis of anthracycline-peptide conjugates.
- Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry.
- Nanomedicines. Nanoparticle-Mediated Targeted Drug Delivery Systems. MDPI.
- Bio-Synthesis.
- Begines-Pardo, C., et al. (2021). Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives.
- Severin, E. S., et al. (2011). Targeted delivery of doxorubicin: drug delivery system based on PAMAM dendrimers. Doklady Biochemistry and Biophysics.
- Gstöttner, C., et al. (2024). Comprehensive characterization of bacterial glycoconjugate vaccines by liquid chromatography - mass spectrometry.
- Novatia, LLC.
- Lu, J., et al. (2023). Structural basis of omega-3 fatty acid receptor FFAR4 activation and G protein coupling selectivity.
- The Organic Chemistry Tutor. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube.
- ResearchGate. Interaction of amino acids and peptides with minerals to produce biosignatures observable by laser desorption fourier transform mass spectrometry.
- Zeglis, B. M., et al. (2020). Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates.
- de Raad, M., et al. (2021). Mass spectrometry imaging-based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. The Plant Journal.
- Lee, T.-S., et al. (2017). The ω-carboxyl group of 7-ketocholesteryl-9-carboxynonanoate mediates the binding of oxLDL to CD36 receptor and enhances caveolin-1 expression in macrophages. The International Journal of Biochemistry & Cell Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. CHARACTERIZATION OF AMINO SUGARS BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-L-α-Aminosuberic Acid
Introduction: The Strategic Incorporation of L-α-Aminosuberic Acid for Enhanced Peptide Therapeutics
In the landscape of modern peptide drug development, the introduction of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic efficacy. Fmoc-L-α-aminosuberic acid (Fmoc-Asu-OH) and its side-chain protected derivatives, such as Fmoc-L-α-aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH), are invaluable building blocks in this endeavor. As an eight-carbon homolog of glutamic acid, aminosuberic acid provides a unique tool for introducing conformational constraints within a peptide sequence.[1]
One of the most powerful applications of this amino acid is the formation of a lactam bridge, a covalent bond between the side chain of the aminosuberic acid residue and another amino acid's side chain or the peptide's N-terminus. This cyclization imparts a rigid structure to the peptide, which can lead to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles.[1] A notable example is the synthesis of dicarba-calcitonin analogs, where a stable carbon-carbon bond from aminosuberic acid replaces a labile disulfide bridge, resulting in a more robust therapeutic agent.[1][2]
This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-Asu(OtBu)-OH into peptide sequences using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. We will delve into the critical steps of the synthesis, from resin preparation to the final cleavage of the peptide, with a special focus on the on-resin formation of a lactam bridge—a key technique for creating cyclic peptides.
Physicochemical Properties of Fmoc-Asu(OtBu)-OH
A thorough understanding of the building block is paramount for successful synthesis. Key properties of Fmoc-Asu(OtBu)-OH are summarized below.
| Property | Value |
| Molecular Formula | C₂₇H₃₃NO₆ |
| Molecular Weight | 467.55 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C for long-term stability |
The Orthogonal Protection Strategy: A Foundation for Success
The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its orthogonal nature. The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups, such as the tert-butyl (tBu) group on the aminosuberic acid side chain, are labile to acidic conditions (typically trifluoroacetic acid, TFA).[3] This orthogonality is what allows for the selective deprotection of specific side chains on the resin, a critical step for on-resin cyclization, without disturbing the rest of the peptide sequence or its linkage to the solid support.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis Incorporating Fmoc-Asu(OtBu)-OH
This protocol details the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as OxymaPure® or HOBt (1-Hydroxybenzotriazole).
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride (for optional capping)
-
SPPS reaction vessel
-
Shaker
Workflow for Linear Peptide Synthesis:
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading). For coupling Fmoc-Asu(OtBu)-OH, a slightly longer pre-activation and coupling time may be beneficial due to its bulky side chain.[1]
-
Using HCTU: Dissolve Fmoc-Asu(OtBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin.
-
Using DIC/OxymaPure®: Dissolve Fmoc-Asu(OtBu)-OH (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF. Add DIC (3-5 eq.) to the solution and allow it to pre-activate for 2-5 minutes before adding to the resin.[1]
-
Agitate the reaction mixture for 2-4 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[1] A positive result (blue color) indicates incomplete coupling. If the coupling is incomplete, a second coupling step (recoupling) with a fresh solution of activated amino acid is recommended.[1] The ninhydrin test is highly sensitive, and a positive result can be observed even with 98% coupling completion.[4]
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
(Optional) Capping: To permanently block any unreacted amino groups and prevent the formation of deletion peptide sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 10% DIPEA in DMF) for 10-15 minutes.
-
Chain Elongation: Repeat steps 2 through 7 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum. The peptide-resin is now ready for on-resin cyclization or final cleavage.
Protocol 2: On-Resin Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the side chain of the incorporated aminosuberic acid residue and a free amine on another residue (e.g., the N-terminus or the side chain of a lysine or ornithine residue). This requires a crucial step of selective side-chain deprotection.
Prerequisites:
-
The linear peptide has been synthesized on the resin as per Protocol 1.
-
The peptide sequence includes an amino acid with a freeable amine (e.g., the N-terminal amine is free, or an amino acid like Lys(Mtt) or Orn(Mtt) is incorporated, where the Mtt group can be selectively removed).
Workflow for On-Resin Cyclization:
Procedure:
-
Selective Side-Chain Deprotection of Asu(OtBu):
-
While the tert-butyl group is generally considered highly acid-labile, its selective removal on-resin while the peptide is attached to an acid-sensitive linker (like Rink Amide) requires carefully controlled, mild conditions.
-
A recently developed and effective method utilizes a Lewis acid-based strategy.[5] Treat the peptide-resin with a solution of 0.1 M anhydrous FeCl₃ in DCM for 2-4 hours at room temperature. This method has been shown to be efficient, mild, and compatible with Fmoc chemistry for the selective deprotection of side-chain tert-butyl esters of aspartic and glutamic acids, and is applicable to aminosuberic acid.[5]
-
Rationale: This Lewis acid-based approach provides the necessary orthogonality to cleave the tBu ester without significantly affecting the acid-labile linker of the resin. Traditional dilute TFA methods risk premature cleavage of the peptide from the support.
-
-
Washing: Following deprotection, wash the resin thoroughly with DCM, followed by DMF to remove the FeCl₃ and prepare for the coupling reaction.
-
On-Resin Cyclization (Lactamization):
-
Swell the resin in DMF.
-
Add a solution of a suitable coupling reagent and a base. A highly efficient reagent for cyclization is PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) .
-
Prepare a solution of PyAOP (3 equivalents) and DIPEA (6 equivalents) in DMF and add it to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature. On-resin cyclization can be slower than linear couplings, and extended reaction times are often necessary.[6]
-
-
Monitoring the Cyclization:
-
The completion of the cyclization reaction can be monitored by performing a test cleavage on a small amount of resin. The cleaved peptide is then analyzed by mass spectrometry to confirm the formation of the cyclic product and the disappearance of the linear precursor.
-
-
Washing and Drying: Once the cyclization is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin (linear or cyclic)
-
Cleavage cocktail: A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1]
-
TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.
-
TIS (Triisopropylsilane): A scavenger to quench reactive cationic species generated during deprotection, preventing side reactions.
-
H₂O (Water): Another scavenger.
-
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-Asu(OtBu)-OH (positive Kaiser test) | Steric hindrance from the bulky side chain. Peptide aggregation on the resin. | Increase coupling time to 4 hours or perform a double coupling.[1] Consider using a more potent coupling reagent like HATU. For aggregation, consider using a microwave peptide synthesizer or chaotropic salts. |
| Incomplete on-resin cyclization | Steric hindrance, unfavorable peptide conformation. Insufficient reaction time or reagent concentration. | Extend cyclization time up to 24 hours.[6] Ensure reagents are fresh and used in sufficient excess (3-5 equivalents). The choice of resin can also impact cyclization efficiency.[7] |
| Dimerization during on-resin cyclization | High resin loading leading to intermolecular reactions. | Use a resin with a lower substitution level to favor intramolecular cyclization over intermolecular dimerization.[6] |
| Side reactions during final cleavage | Reactive cationic species modifying sensitive residues (e.g., Trp, Met, Cys, Tyr). | Ensure the cleavage cocktail contains appropriate scavengers like TIS. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. |
Conclusion
Fmoc-L-α-aminosuberic acid is a powerful tool for the synthesis of conformationally constrained peptides with enhanced therapeutic potential. The successful incorporation of this non-canonical amino acid and its subsequent use in forming lactam bridges relies on a robust understanding of orthogonal protection strategies and the careful optimization of reaction conditions. The protocols outlined in this guide provide a validated framework for researchers to synthesize both linear and cyclic peptides containing aminosuberic acid. By adhering to these methodologies and employing the recommended monitoring and troubleshooting strategies, scientists and drug development professionals can confidently advance their peptide-based therapeutic programs.
References
-
Bandyopadhyay, A., & Shreay, S. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6968–6976. [Link]
-
Katritzky, A. R., et al. (2000). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 2(24), 3789–3791. [Link]
-
Isidro-Llobet, A., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 643-653. [Link]
-
Kaiser, E. Sr., et al. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Journal of Organic Chemistry, 58(19), 5167-5175. [Link]
-
Nascimento, D. B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Amblard, M., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(8), 1723-1732. [Link]
-
Biotage. (2023, September 12). Can I make head-to-tail macrocycles on-resin? [Link]
-
Ortega, M. A., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 844. [Link]
-
Kaspar, P., & Sedlák, M. (1997). Enzymatic semisynthesis of dicarba analogs of calcitonin. International Journal of Peptide and Protein Research, 50(1), 58-65. [Link]
-
Martini, L., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. [Link]
-
Ohta, S., et al. (2016). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 72(26), 3746-3751. [Link]
-
Van der Veken, P. (2021). What causes overcoupling in microwave assisted SPPS? ResearchGate. [Link]
-
Limal, D., et al. (1998). Solid phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International Journal of Peptide and Protein Research, 52(2), 147-158. [Link]
-
Iwaoka, M., et al. (2021). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 26(16), 4983. [Link]
-
Fiori, S., et al. (2011). Synthesis of dicarba-cyclooctapeptide Somatostatin analogs by conventional and MW-assisted RCM: A study about the impact of the configuration at Cα of selected amino acids. Journal of Peptide Science, 17(5), 379-389. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. [Link]
- Timmermans, J. P. M., et al. (2006). On-resin peptide cyclization.
-
Fields, G. B. (2002). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In The C-Terminal of Peptides (pp. 95-108). Humana Press. [Link]
-
Lebl, M., et al. (1989). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Collection of Czechoslovak Chemical Communications, 54(4), 1067-1076. [Link]
-
Chorev, M., et al. (1991). Biologically active, derivatizable salmon calcitonin analog: design, synthesis, and applications. Peptide Research, 4(4), 228-233. [Link]
-
Lundt, B. F., et al. (1979). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 14(4), 364-367. [Link]
-
Beyermann, M., et al. (2002). An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists. Journal of Peptide Research, 60(4), 212-224. [Link]
-
Morita, M., et al. (1988). Synthesis of an analog of human calcitonin gene related peptide, [Asu]-h-CGRP. Chemical & Pharmaceutical Bulletin, 36(7), 2785-2788. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. reddit.com [reddit.com]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing the Incorporation of Fmoc-L-α-Aminosuberic Acid in Solid-Phase Peptide Synthesis: A Guide to Coupling Reagent Selection and Protocol Design
Introduction: The Role of Aminosuberic Acid in Modern Peptide Therapeutics
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced pharmacological profiles. Fmoc-L-α-aminosuberic acid (Fmoc-Asu(OtBu)-OH), an eight-carbon homolog of glutamic acid, is a particularly valuable building block. Its extended, flexible side chain can introduce unique conformational constraints, improve metabolic stability, and serve as a versatile linker for peptide cyclization or conjugation. A prominent application of aminosuberic acid is in the synthesis of dicarba-calcitonin analogs, where the native disulfide bridge is replaced by a more stable carbon-carbon bond, leading to therapeutics with improved shelf-life and resistance to enzymatic degradation.[1]
Despite its utility, the efficient incorporation of Fmoc-Asu(OtBu)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The length and flexibility of the side chain can contribute to steric hindrance, potentially leading to incomplete coupling reactions and the formation of deletion sequences. This guide provides a comprehensive overview of coupling reagent strategies, detailed experimental protocols, and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully utilize Fmoc-L-α-aminosuberic acid in their synthetic endeavors.
The Challenge: Steric Hindrance and Potential Side Reactions
The primary obstacle in the coupling of Fmoc-Asu(OtBu)-OH is overcoming the potential for steric hindrance. While not as sterically demanding as α,α-disubstituted amino acids, the long aliphatic side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can result in slower reaction kinetics and incomplete couplings, necessitating careful selection of the activation method and optimization of reaction conditions.
Furthermore, while less prone to aspartimide formation than aspartic acid, the dicarboxylic nature of aminosuberic acid warrants consideration of potential side reactions. Prolonged exposure to the basic conditions of Fmoc deprotection could theoretically induce side-chain related side reactions, although this is not commonly reported. Of greater consideration is the potential for intramolecular lactam formation, particularly if the δ-carboxyl group is not adequately protected. The use of the tert-butyl (OtBu) ester as a side-chain protecting group is standard and effective in preventing such reactions under typical SPPS conditions.
Comparative Analysis of Coupling Reagents for Fmoc-Asu(OtBu)-OH
The choice of coupling reagent is a critical parameter for the successful incorporation of Fmoc-Asu(OtBu)-OH. The ideal reagent should provide rapid and complete acylation while minimizing the risk of racemization. While direct comparative studies for this specific amino acid are not extensively published, we can infer performance based on established principles for sterically hindered and challenging couplings.[1] We will consider three major classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.
| Coupling Reagent System | Reagent Class | Relative Reactivity & Efficiency | Key Advantages | Potential Disadvantages |
| DIC/Oxyma | Carbodiimide/Additive | Good-High | Cost-effective; soluble urea byproduct; Oxyma is a superior additive to HOBt in suppressing racemization and accelerating coupling. | Slower than onium salts; may require longer coupling times or double coupling for difficult sequences. |
| HBTU/DIPEA | Aminium/Uronium Salt | High | Widely used and reliable for a broad range of amino acids; relatively fast coupling times. | Potential for guanidinylation of the N-terminus if used in excess; less effective than HATU for severely hindered couplings. |
| HATU/DIPEA | Aminium/Uronium Salt | Very High | Forms a highly reactive OAt-ester, making it exceptionally effective for sterically hindered amino acids and rapid couplings; low racemization potential.[2] | Higher cost; potential for guanidinylation side reaction. |
| PyBOP/DIPEA | Phosphonium Salt | High | Efficient for hindered couplings with low racemization; avoids the formation of carcinogenic byproducts associated with BOP.[3] | Can be more expensive than carbodiimide-based methods. |
| COMU/DIPEA | Aminium/Uronium Salt | Very High | Efficiency comparable to HATU; incorporates the Oxyma moiety, making it a safer alternative to benzotriazole-based reagents.[4] | Relatively newer, and may be a higher cost option. |
Expert Recommendation:
For routine synthesis and initial optimization, DIC/Oxyma offers a cost-effective and efficient solution.[1] However, for challenging sequences, long peptides, or when incomplete coupling is observed, switching to a more potent reagent is advised. HATU is widely regarded as the gold standard for difficult couplings due to its high reactivity and low propensity for racemization.[2] PyBOP and COMU represent excellent, safer alternatives with comparable efficiencies.
Experimental Protocols
The following are detailed, step-by-step protocols for the manual incorporation of Fmoc-Asu(OtBu)-OH using various coupling reagents. These protocols assume a starting scale of 0.1 mmol of a resin-bound peptide with a free N-terminal amine.
General Preparatory Steps (Applicable to all protocols):
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh 20% piperidine in DMF solution for 15-20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) confirms the presence of free primary amines.[2]
Protocol 1: DIC/Oxyma Mediated Coupling
This protocol is a reliable and cost-effective starting point for the incorporation of Fmoc-Asu(OtBu)-OH.[1]
Materials:
-
Fmoc-Asu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Due to the longer side chain of aminosuberic acid, a longer coupling time is recommended to ensure complete reaction.[1]
-
Monitoring and Washing: After the coupling period, perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (3-5 times). If the test is positive, a second coupling is recommended (see Troubleshooting section).
Protocol 2: HATU Mediated Coupling
This protocol is recommended for overcoming steric hindrance and for use in challenging peptide sequences.[2]
Materials:
-
Fmoc-Asu(OtBu)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Activation: In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-4 equivalents) and HATU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Upon completion, wash the resin with DMF (3-5 times).
Protocol 3: PyBOP Mediated Coupling
This protocol provides a highly efficient coupling with the advantage of non-carcinogenic byproducts.[3]
Materials:
-
Fmoc-Asu(OtBu)-OH
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Activation: In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and vortex briefly.[3]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature. For sterically hindered amino acids like Fmoc-Asu(OtBu)-OH, a longer reaction time is advisable.[3]
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Upon completion, wash the resin thoroughly with DMF (3-5 times).
Visualization of Workflows
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of Fmoc-amino acid activation and coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The long side chain of aminosuberic acid is impeding the reaction. | 1. Double Couple: Wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-Asu(OtBu)-OH.[2] 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).[1] 3. Extend Reaction Time: Increase the coupling time to 4 hours or even overnight.[1] 4. Switch to a More Potent Reagent: If using DIC/Oxyma, switch to HATU, PyBOP, or COMU.[1][2] |
| Peptide Aggregation: The growing peptide chain is forming secondary structures, blocking the reactive N-terminus. | 1. Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add "magic mixture" (DMF/DCM with 1M HOBt). 2. Microwave Synthesis: Utilize microwave-assisted SPPS to disrupt aggregation and accelerate coupling. | |
| Suboptimal Reagents: Degradation of coupling reagents or solvents due to age or moisture. | Use fresh, high-purity, anhydrous reagents and solvents. | |
| Low Overall Yield | Cumulative Incomplete Couplings: Small inefficiencies at each step accumulate over a long synthesis. | Meticulously monitor each coupling and deprotection step. Employ capping with acetic anhydride after difficult couplings to terminate unreacted chains and simplify final purification. |
| Premature Cleavage from Resin: For very acid-sensitive resins, repeated washing cycles can lead to loss of peptide. | Ensure the chosen resin is appropriate for the length of the synthesis and the chemistry employed. |
Conclusion
Fmoc-L-α-aminosuberic acid is a powerful tool for the design of advanced peptide therapeutics. While its incorporation via SPPS can be challenging due to potential steric hindrance, these difficulties are readily overcome through the rational selection of coupling reagents and the optimization of reaction protocols. For routine applications, DIC/Oxyma provides a robust and economical choice. For more demanding syntheses, the use of highly efficient reagents such as HATU, PyBOP, or COMU is strongly recommended to ensure high coupling yields and the synthesis of high-purity peptides. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and successfully incorporate this versatile amino acid into their peptide sequences, paving the way for new discoveries in drug development.
References
Sources
Application Notes and Protocols for Side-Chain Protection of Fmoc-L-α-Aminosuberic Acid in Peptide Synthesis
Abstract
Fmoc-L-α-aminosuberic acid (Fmoc-Asu-OH) is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide chemistry. Its eight-carbon backbone with two carboxylic acid functionalities allows for the introduction of unique structural constraints and functionalities into synthetic peptides. A key application is the formation of stable lactam bridges to mimic or replace disulfide bonds, thereby enhancing the conformational stability and biological activity of peptide therapeutics. The successful incorporation of Fmoc-Asu-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal side-chain protection strategy. This document provides a comprehensive guide to the selection and implementation of protecting groups for the δ-carboxyl group of aminosuberic acid, with a primary focus on the widely used tert-butyl (OtBu) ester. Detailed protocols for the incorporation of Fmoc-Asu(OtBu)-OH in SPPS, on-resin lactam bridge formation, and final cleavage and deprotection are presented.
Introduction: The Strategic Importance of Aminosuberic Acid in Peptide Design
L-α-Aminosuberic acid is a homolog of glutamic acid with an extended aliphatic side chain. This structural feature is particularly advantageous for creating long-range intramolecular crosslinks within a peptide. The formation of a lactam bridge between the δ-carboxyl group of aminosuberic acid and an amino group of another residue (e.g., the N-terminus or the side chain of lysine) can enforce a specific secondary structure, such as an α-helix or a β-turn.[1] This conformational constraint is often crucial for improving receptor binding affinity, increasing resistance to proteolytic degradation, and enhancing the overall therapeutic potential of peptides.[1][2]
The Fmoc/tBu orthogonal protection strategy is the cornerstone of modern SPPS.[3] In this approach, the temporary Nα-Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), while the "permanent" side-chain protecting groups are cleaved at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[3][4] The selection of a suitable protecting group for the aminosuberic acid side chain is therefore critical to ensure its stability throughout the synthesis and its efficient removal during the final cleavage step.
Orthogonal Protection Strategies for the Aminosuberic Acid Side Chain
The choice of protecting group for the δ-carboxyl group of aminosuberic acid is dictated by the overall synthetic strategy, particularly the desired final structure of the peptide (linear or cyclic) and the chemistry used for peptide elongation and cleavage.
The Tert-butyl (OtBu) Ester: The Workhorse for Fmoc-SPPS
The tert-butyl ester is the most commonly employed protecting group for the side chain of aminosuberic acid in Fmoc-based SPPS.[5][6] The resulting derivative, Fmoc-Asu(OtBu)-OH , is commercially available and offers excellent orthogonality with the Fmoc protecting group.[7]
Causality behind the choice of OtBu:
-
Base Stability: The OtBu group is highly stable to the repetitive treatments with piperidine used for Nα-Fmoc deprotection, preventing premature deprotection of the side chain.[4][6]
-
Acid Lability: The OtBu group is readily cleaved by strong acids like TFA, typically in a cleavage cocktail containing scavengers to trap the resulting tert-butyl cations.[5][6] This allows for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin in a single step.
-
Compatibility: Fmoc-Asu(OtBu)-OH is compatible with standard coupling reagents used in SPPS, such as HBTU, HATU, and DIC/Oxyma.[5]
The general workflow for incorporating Fmoc-Asu(OtBu)-OH into a peptide sequence is depicted in the following diagram:
Caption: Standard SPPS workflow for incorporating Fmoc-Asu(OtBu)-OH.
Benzyl (OBzl) Ester: An Alternative with Different Cleavage Chemistry
The benzyl ester offers an alternative protection strategy for the aminosuberic acid side chain. The resulting derivative, Fmoc-Asu(OBzl)-OH , provides orthogonality with the Fmoc group.
Key features of the OBzl protecting group:
-
Cleavage Conditions: The benzyl ester is stable to the basic conditions of Fmoc deprotection and to TFA. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids such as HF or trifluoromethanesulfonic acid (TFMSA).[8]
-
Strategic Advantage: The use of an OBzl group can be advantageous in strategies where the peptide needs to be cleaved from an acid-labile resin while keeping the side-chain protection intact for subsequent solution-phase manipulations.
Data Comparison of OtBu and OBzl Protecting Groups
| Protecting Group | Chemical Structure | Cleavage Conditions | Advantages | Disadvantages |
| tert-butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA)[5][6] | High orthogonality with Fmoc; simultaneous cleavage with resin and other tBu-based groups. | Generation of reactive tert-butyl cations requiring scavengers.[6] |
| Benzyl (OBzl) | -CH₂-C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd-C); Strong acids (HF, TFMSA)[8] | Orthogonal to TFA cleavage; useful for fragment synthesis. | Requires specific and sometimes harsh cleavage conditions; catalyst poisoning can be an issue. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asu(OtBu)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual procedure for coupling Fmoc-Asu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Asu(OtBu)-OH
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation of Fmoc-Asu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Asu(OtBu)-OH (3-5 equivalents relative to the resin substitution) and HBTU/HOBt (or DIC/OxymaPure®) (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Fmoc-Asu(OtBu)-OH solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. The extended side chain of aminosuberic acid may require a longer coupling time to ensure complete reaction.[5]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a recoupling step is recommended. Repeat steps 2 and 3.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain.
-
Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Protocol 2: On-Resin Lactam Bridge Formation
This protocol describes the formation of a side-chain-to-side-chain lactam bridge between an aminosuberic acid residue and a lysine residue. This requires an orthogonal protection strategy for the lysine side chain that can be removed without affecting the OtBu group on the Asu residue. A common choice is the 4-methyltrityl (Mtt) group.
Caption: Workflow for on-resin lactam bridge formation.
Materials:
-
Fully assembled linear peptide-resin containing Fmoc-Asu(OtBu)-OH and Fmoc-Lys(Mtt)-OH.
-
Selective deprotection solution: 1% TFA in DCM (v/v).
-
Neutralization solution: 10% DIPEA in DMF (v/v).
-
Cyclization reagents: e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA in DMF.
Procedure:
-
Selective Mtt Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM and then with DMF.
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 5 minutes (2 times).
-
Wash the resin with DMF.
-
-
On-Resin Cyclization:
-
In a separate vessel, prepare a solution of the cyclization reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the cyclization reagent solution.
-
Add the activated solution to the resin.
-
Agitate the mixture for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin.
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[5][9]
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The strategic use of Fmoc-L-α-aminosuberic acid, enabled by a robust side-chain protection strategy, is a powerful tool in modern peptide chemistry. The Fmoc-Asu(OtBu)-OH derivative, with its excellent orthogonality and compatibility with standard Fmoc-SPPS, is the preferred choice for the synthesis of both linear and cyclic peptides. The detailed protocols provided in this document offer a comprehensive guide for researchers to successfully incorporate this valuable building block into their synthetic peptides, paving the way for the development of novel and potent peptide-based therapeutics.
References
- BenchChem. (2025). Incorporation of Fmoc-Asu(OtBu)-OH into Complex Peptide Sequences: Application Notes and Protocols.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)-OH and its Alternatives.
- BenchChem. (2025). Stability of the Asu(OtBu) Side Chain During Peptide Synthesis: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online.
- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from a relevant chemical synthesis resource.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH.
- MDPI. (2020, February 13).
- BenchChem. (2025). Application Notes and Protocols: On-Resin Lactamization of Peptides with Fmoc-L-Orn(Mmt).
- Semantic Scholar. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- MDPI. (n.d.).
- AAPPTec. (n.d.).
- David Spring Group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- PubMed. (2002, September 19).
- MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- University of California, Irvine. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide.
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
- PubMed. (n.d.). The synthesis and study of side-chain lactam-bridged peptides.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-α-Aminosuberic Acid for Peptide Cyclization Strategies
Introduction: Enhancing Peptide Therapeutics through Cyclization
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, linear peptides often suffer from drawbacks such as low metabolic stability and poor conformational rigidity, limiting their therapeutic efficacy. Cyclization is a powerful strategy to overcome these limitations.[1][2] By introducing conformational constraints, cyclization can enhance receptor binding affinity, increase resistance to enzymatic degradation, and improve pharmacokinetic properties.[1][2] One of the most robust methods for inducing such constraints is the formation of a stable lactam bridge between amino acid side chains.[1][3]
Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH) and its side-chain protected derivatives are invaluable tools for creating these lactam-bridged cyclic peptides.[4][5] As an eight-carbon homolog of glutamic acid, aminosuberic acid provides a versatile linker for spanning different distances within a peptide sequence, enabling the stabilization of secondary structures like α-helices and β-turns.[1][6][7] This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-L-α-aminosuberic acid in both on-resin and solution-phase peptide cyclization strategies, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of Aminosuberic Acid
The choice of linker in a side-chain to side-chain cyclization is critical. The alkyl chain length of aminosuberic acid is particularly well-suited for creating bridges between residues at positions i and i+3, i and i+4, or i and i+7, which are key spacings for stabilizing therapeutically relevant secondary structures.[1][6][7] This application note will focus on the use of Fmoc-Asu(OtBu)-OH, where the δ-carboxyl group is protected with a tert-butyl (tBu) group. This orthogonal protection scheme is central to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, allowing for selective deprotection of the side chain for cyclization without disturbing the main peptide chain or other protecting groups.[8][9]
Physicochemical Properties and Handling
Proper handling and storage of reagents are foundational to successful synthesis. Below are the key properties of the principal reagents discussed.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions | Key Synonyms |
| Fmoc-L-α-aminosuberic acid | C₂₃H₂₅NO₆ | 411.46 | White to off-white powder | 0 - 8 °C | Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid[4][10][11][12] |
| Fmoc-Asu(OtBu)-OH | C₂₇H₃₃NO₆ | 467.55 | White to off-white powder | -20°C for long-term storage | Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester[5] |
Handling Recommendations:
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allow reagents stored at low temperatures to equilibrate to room temperature before opening to prevent moisture condensation.
-
Fmoc-protected amino acids are generally soluble in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5]
Core Principle: Orthogonal Protection Strategy
The success of on-resin cyclization hinges on an orthogonal protection strategy. This allows for the selective removal of specific protecting groups while others remain intact. In the context of Fmoc/tBu chemistry for creating a lactam bridge between, for example, an Asp/Glu residue and a Lys/Orn residue, or utilizing aminosuberic acid, the strategy is paramount.
Here, the N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed before each amino acid coupling.[13] Most other amino acid side chains are protected by acid-labile groups (like tBu, Boc, Trt), which remain stable throughout the synthesis and are only removed during the final cleavage from the resin.[8][13] For the specific residues that will form the lactam bridge (e.g., Asp/Lys or in our case, Asu and another amino acid), we use a third set of protecting groups that can be removed under conditions that affect neither the Fmoc nor the tBu-based groups. This is the essence of orthogonality.[3][14]
Protocol 1: On-Resin Lactam Bridge Cyclization
This protocol details the synthesis of a cyclic peptide using Fmoc-Asu(OtBu)-OH and another amino acid (e.g., Fmoc-L-Lys(Dde)-OH) to form a side-chain to side-chain lactam bridge on the solid support. This on-resin approach is often preferred as it can minimize intermolecular side reactions by leveraging pseudo-dilution on the solid support.[15]
Step 1: Linear Peptide Synthesis using Fmoc/tBu SPPS
-
Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent and an additive. A common and highly efficient combination is HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF.[16][17][18] Allow pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours.
-
Causality: HATU is a uronium salt-based coupling reagent that rapidly forms a highly reactive OAt-active ester, promoting efficient amide bond formation and minimizing racemization.[16][17]
-
For incorporating Fmoc-Asu(OtBu)-OH , a longer coupling time (2-4 hours) may be beneficial due to its larger side chain.[5]
-
-
Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the linear sequence, incorporating Fmoc-Asu(OtBu)-OH and Fmoc-L-Lys(Dde)-OH at the desired positions. The Dde group is orthogonal to both the acid-labile tBu group on Asu and the base-labile N-terminal Fmoc group.[13]
Step 2: Selective Side-Chain Deprotection
-
Final N-terminal Fmoc Removal: After coupling the last amino acid, remove the N-terminal Fmoc group as described in Step 1.2. This is crucial to prevent unwanted side reactions of the N-terminus during cyclization.
-
Dde Group Removal:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF.[13]
-
Agitate the reaction for 3-5 minutes. Repeat this treatment 3-4 times.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
Causality: Hydrazine selectively cleaves the Dde protecting group from the lysine side chain, exposing the primary amine needed for lactam formation, while leaving the tBu group on the aminosuberic acid side chain intact.[13]
-
Step 3: On-Resin Cyclization (Lactamization)
-
Intramolecular Coupling:
-
Wash the resin with DMF.
-
Add a solution of a coupling agent and additive in DMF. For cyclization, a highly efficient system like HATU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) is recommended.[19]
-
Agitate the reaction at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of beads). The reaction is typically complete within 4-24 hours.
-
Causality: The coupling reagents activate the now-deprotected δ-carboxyl group of the aminosuberic acid (after its own side-chain deprotection, see note below), which then reacts with the deprotected lysine side-chain amine to form the lactam bridge. The reaction is performed under dilute conditions (achieved by resin loading) to favor intramolecular cyclization over intermolecular dimerization or oligomerization.[15]
-
-
Washing: Once the cyclization is complete (Kaiser test negative), wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.
Note on Asu Side-Chain Deprotection for Cyclization: The protocol above uses Fmoc-Asu(OtBu)-OH and Fmoc-Lys(Dde)-OH as an example. The key is orthogonality. If you were to cyclize the side chain of Asu with the N-terminus, you would first deprotect the N-terminal Fmoc group, then selectively deprotect the Asu side-chain protecting group (e.g., an Alloc group using Pd(0)) before initiating the intramolecular coupling. The choice of protecting groups dictates the deprotection sequence.
Protocol 2: Solution-Phase Cyclization
In some cases, solution-phase cyclization may be preferred, particularly for sequences that are prone to aggregation on the resin or for specific multicyclic structures.[1][6] This strategy involves synthesizing the linear, side-chain protected peptide, cleaving it from the resin, and then performing the cyclization in a dilute solution.
Step 1: Synthesis and Cleavage of the Linear Precursor
-
Peptide Synthesis: Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-Chlorotrityl chloride resin). This allows the fully protected peptide to be cleaved from the resin while leaving the side-chain protecting groups (like tBu and Boc) intact.[20]
-
Cleavage of Protected Peptide:
-
Wash the dry resin with DCM.
-
Treat the resin with a mild acidic solution, such as 1-5% TFA in DCM or an AcOH/TFE/DCM mixture.[15][20]
-
Agitate for 30-60 minutes. Collect the filtrate into a flask containing pyridine or DIPEA to neutralize the acid.
-
Repeat the cleavage step and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude, fully protected linear peptide.
-
Step 2: Cyclization in Solution
-
Reaction Setup:
-
Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM).
-
Causality: High dilution is critical to prevent intermolecular reactions (dimerization and polymerization).[21]
-
Add the coupling reagent system (e.g., PyBOP or HATU, 1.5-3 eq.) and a base (DIPEA, 3-6 eq.) to the solution.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 12-48 hours.
-
Monitor the reaction by RP-HPLC and Mass Spectrometry to track the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Workup:
-
Once the reaction is complete, evaporate the solvent.
-
The crude protected cyclic peptide can be purified by silica gel chromatography or taken directly to the final deprotection step.
-
Final Step for All Strategies: Cleavage and Deprotection
After on-resin cyclization or for the final deprotection of the solution-phase product, a strong acidic cocktail is required to cleave the peptide from the resin (if applicable) and remove all remaining side-chain protecting groups.
Cleavage Cocktail Selection
The composition of the cleavage cocktail is critical and depends on the amino acids present in the peptide sequence.[22] Trifluoroacetic acid (TFA) is the primary reagent, while "scavengers" are added to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during the deprotection of groups like tBu and Boc, preventing them from modifying sensitive residues like Trp, Met, or Cys.[9][22][23]
| Cocktail | Composition (v/v) | Recommended For |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | General purpose, good for peptides with Arg(Pbf), His(Trt).[22][24] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Trp, Cys, or Met to minimize side reactions.[22][23] |
| Standard | 95% TFA, 2.5% Water, 2.5% TIPS | Peptides without sensitive residues (Trp, Met, Cys).[25] |
(TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol)
Cleavage Protocol
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 2-5 mL for 100 mg resin) to the resin in a fume hood.[23]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.[5]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The final step is to ensure the purity and confirm the identity of the synthesized cyclic peptide.
-
Purification: The crude peptide is typically purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 or C8 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[26]
-
Characterization:
-
Analytical RP-HPLC: Used to assess the purity of the final product.[26][27]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the cyclic peptide, verifying that the correct product has been formed.[2][28][29] Tandem MS (MS/MS) can further provide sequence information, although fragmentation patterns of cyclic peptides can be complex.[28]
-
Conclusion
Fmoc-L-α-aminosuberic acid is a powerful and versatile building block for the synthesis of conformationally constrained cyclic peptides. By leveraging orthogonal protecting groups within the framework of Fmoc-SPPS, researchers can efficiently create lactam-bridged peptides through either on-resin or solution-phase strategies. The protocols and principles outlined in this guide provide a robust foundation for scientists and drug developers to design and synthesize novel cyclic peptides with enhanced therapeutic potential. Careful selection of coupling reagents, cleavage conditions, and rigorous purification are paramount to achieving high-purity final products.
References
-
Lundquist, J. T., & Pelletier, J. C. (2002). A New Tri-Orthogonal Strategy for Peptide Cyclization. Organic Letters, 4(19), 3219–3221. [Link]
-
Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50870-50874. [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Lau, Y. H., & Spring, D. R. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(19), 4239-4251. [Link]
-
Houston, M. E., & Gauthier, M. A. (2016). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 106(4), 49-75. [Link]
-
UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (n.d.). Labmate Online. Retrieved January 19, 2026, from [Link]
-
On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2020). Methods in Molecular Biology, 2105, 135-151. [Link]
-
General procedure: Fmoc-strategy SPPS and solution-phase... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wünsch, E., et al. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(3), 219-227. [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. Retrieved January 19, 2026, from [Link]
-
LC–MS-Compatible Analysis of Cyclic Peptides. (2022). LCGC International. Retrieved January 19, 2026, from [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved January 19, 2026, from [Link]
-
Global Analysis of Peptide Cyclization Efficiency. (2005). Journal of the American Chemical Society, 127(31), 11057-11066. [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2017). Molecules, 22(12), 2149. [Link]
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020). Molecules, 25(4), 846. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. (2012). Organic Letters, 14(17), 4568-4571. [Link]
Sources
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. dev.usbio.net [dev.usbio.net]
- 11. scbt.com [scbt.com]
- 12. Fmoc-L-alpha-aminosuberic acid | CAS:218457-76-2 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. peptide.com [peptide.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
- 25. m.youtube.com [m.youtube.com]
- 26. biovera.com.au [biovera.com.au]
- 27. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 28. shimadzu.com [shimadzu.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Strategic Cleavage of Fmoc-L-alpha-Aminosuberic Acid Peptides from Wang Resin: A Protocol for High Purity and Yield
An Application Guide:
Introduction: The Critical Final Step in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of peptide and protein science, enabling the routine construction of complex biomolecules.[1] The Fmoc/tBu strategy, frequently employing Wang resin for the synthesis of peptides with a C-terminal carboxylic acid, is a cornerstone of modern peptide chemistry.[2][3][4] Wang resin, a p-alkoxybenzyl alcohol functionalized polystyrene support, provides a stable anchor for the growing peptide chain via an acid-labile ester linkage.[2][5] The final cleavage of the peptide from this solid support is a critical determinant of the overall success of the synthesis, directly impacting the final product's yield and purity.[6]
This application note provides a comprehensive guide to the cleavage of peptides containing L-alpha-aminosuberic acid from Wang resin. We will delve into the mechanistic underpinnings of trifluoroacetic acid (TFA)-mediated cleavage, provide a detailed, field-proven protocol, and address the specific considerations for peptides incorporating the dicarboxylic amino acid, aminosuberic acid.
The Chemistry of Cleavage: An Acid-Labile Linkage
The linkage of the C-terminal amino acid to Wang resin is an ester bond that is designed to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but labile to strong acids like TFA.[7][8] The cleavage reaction is an acid-catalyzed hydrolysis of this ester bond, releasing the peptide with a free C-terminal carboxyl group.
Simultaneously, the strong acidic environment of the cleavage cocktail removes the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) from the amino acid residues.[8][9] This global deprotection strategy is efficient but can also generate highly reactive carbocations, which can lead to undesirable side reactions if not properly managed.[10][11]
The Role of Scavengers: Quenching Reactive Intermediates
To prevent the modification of sensitive amino acid residues by the carbocations generated during deprotection, a "cleavage cocktail" containing scavengers is employed.[11][12] The choice of scavengers is dictated by the amino acid composition of the peptide. Common scavengers and their functions are summarized in the table below:
| Scavenger | Target Residue(s) | Mechanism of Action | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, Tyr, Met | A carbocation scavenger that reduces reactive species and prevents reattachment of protecting groups. | 2.5 - 5% (v/v) |
| Water (H₂O) | Trp | Acts as a carbocation scavenger and helps to hydrolyze the ester linkage. | 2.5 - 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cys | A reducing agent that prevents the oxidation of the free thiol group of cysteine and scavenges carbocations. | 2.5% (v/v) |
| Thioanisole | Arg(Mtr/Pmc/Pbf) | A soft nucleophile that aids in the removal of sulfonyl-based protecting groups from arginine and scavenges cations. | 2 - 5% (v/v) |
Considerations for L-alpha-Aminosuberic Acid
L-alpha-Aminosuberic acid is a dicarboxylic amino acid, possessing a carboxylic acid group in its side chain.[13][14] During Fmoc-based SPPS, this side-chain carboxyl group is typically protected as a tert-butyl (tBu) ester. The cleavage of the peptide from the resin and the deprotection of the aminosuberic acid side chain will occur simultaneously in the TFA cleavage cocktail. The general cleavage protocol is applicable; however, the presence of this additional acidic residue may influence the solubility of the final peptide.
Experimental Protocol: Cleavage of Fmoc-L-alpha-Aminosuberic Acid Peptides from Wang Resin
This protocol is designed for the cleavage of a peptide synthesized on Wang resin using Fmoc chemistry.
Materials and Reagents
-
Peptide-loaded Wang resin
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
-
Fume hood
Cleavage Cocktail Preparation
A standard and robust cleavage cocktail for most peptides is Reagent K :
| Component | Volume Percentage |
| Trifluoroacetic Acid | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol | 2.5% |
For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[15]
Safety Precaution: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Step-by-Step Cleavage Procedure
-
Resin Preparation:
-
Quantitatively transfer the dried peptide-resin to a suitable reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to swell the beads and remove any residual DMF. Allow the DCM to drain completely.
-
-
N-Terminal Fmoc Group Removal (Optional but Recommended):
-
Cleavage Reaction:
-
Peptide Collection:
-
Filter the cleavage mixture to separate the resin beads from the TFA solution containing the cleaved peptide.
-
Wash the resin with fresh TFA (2-3 times with a small volume) to ensure complete recovery of the peptide.
-
Combine all the filtrates.
-
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitate.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation process 2-3 times to remove residual scavengers and TFA.[18]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Post-Cleavage Work-Up and Analysis
The crude peptide obtained after cleavage and precipitation will contain impurities. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[18] The identity and purity of the peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.[18][19][20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage reaction time. Ensure a sufficient volume of cleavage cocktail is used. Perform a post-cleavage Kaiser test on the resin to check for remaining peptide.[21] |
| Peptide is soluble in ether. | Reduce the TFA volume before precipitation. Try precipitating in a different non-polar solvent. | |
| Poor Purity | Incomplete removal of protecting groups. | Increase the cleavage time or use a stronger cleavage cocktail. |
| Side reactions during cleavage. | Ensure the appropriate scavengers are used for your peptide sequence. Optimize scavenger concentrations. | |
| Presence of Adducts | Reactive carbocations reacting with sensitive residues. | Increase the concentration of scavengers (e.g., TIS). |
Visualizing the Workflow
The following diagram illustrates the key steps in the cleavage of a peptide from Wang resin.
Caption: Workflow for the cleavage and isolation of a peptide from Wang resin.
Conclusion
The successful cleavage of this compound-containing peptides from Wang resin is a readily achievable process when approached with a sound understanding of the underlying chemistry and adherence to a robust protocol. The use of an appropriate TFA cleavage cocktail with carefully selected scavengers is paramount to obtaining a high yield of pure peptide. By following the guidelines and troubleshooting advice presented in this application note, researchers can confidently navigate this critical final step of solid-phase peptide synthesis.
References
-
Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Brtník, F., & Barth, T. (1990). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies.
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (2000). TFA cleavage of DSIP synthesis on a Wang resin. Journal of Peptide Science, 6(5), 235-240.
- Brtník, F., & Barth, T. (2001). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids, 21(3), 255-263.
- Rogers, L. D., & Overall, C. M. (2013). Monitoring proteolytic processing events by quantitative mass spectrometry. Molecular & Cellular Proteomics, 12(9), 2376–2387.
- Zhao, Q., de Zoysa, R. S. S., Wang, D., Jayawardhana, D. A., & Guan, X. (2009). Real-time Monitoring of Peptide Cleavage Using a Nanopore Probe. Journal of the American Chemical Society, 131(18), 6324–6325.
-
Zhao, Q., de Zoysa, R. S. S., Wang, D., Jayawardhana, D. A., & Guan, X. (2009). Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. ACS Publications. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
- Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2086-2096.
-
Aapptec Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Ravindranath, B., & Kumar, P. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(20), 3231-3234.
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- EP4011901A1 - Method for the fmoc group cleavage - Google Patents. (n.d.).
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Efficient Coupling of Fmoc-L-α-Aminosuberic Acid Using HBTU
Introduction
Fmoc-L-α-aminosuberic acid is a key building block in contemporary peptide synthesis and drug development.[1] Its defining feature is an octanedioic acid backbone, which provides a unique structural element for creating complex peptides and other biologically active compounds.[1] The presence of two carboxylic acid groups offers opportunities for creating branched peptides, cyclic structures, or for conjugation to other molecules.[1] However, this di-acid functionality also presents a specific challenge during solid-phase peptide synthesis (SPPS): the selective activation of one carboxyl group while the other remains protected, typically as a side-chain ester, to prevent unwanted side reactions such as di-acylation or polymerization.
This application note provides a comprehensive guide to the efficient coupling of Fmoc-L-α-aminosuberic acid derivatives using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly effective uronium salt-based coupling reagent.[2][3][4][5] We will delve into the mechanistic underpinnings of HBTU activation, provide detailed, field-proven protocols for successful coupling, and discuss critical considerations for minimizing side reactions and maximizing yield and purity.
The Role and Mechanism of HBTU in Peptide Coupling
HBTU is a widely used coupling reagent in SPPS due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[2][3][4][5] Unlike carbodiimide-based reagents, HBTU's mechanism involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester, which is less prone to side reactions.[5]
The coupling process proceeds through a series of well-defined steps:
-
Deprotonation: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-amino acid is deprotonated to form a carboxylate anion.[5][6]
-
Activation and Active Ester Formation: The carboxylate anion attacks the electrophilic carbon atom of HBTU.[3][5] This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable HOBt active ester.[3][5]
-
Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the HOBt active ester.[5]
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the desired amide (peptide) bond, releasing HOBt as a byproduct.[5]
This mechanism is highly efficient and generally leads to high coupling yields with minimal racemization.[2][3][4]
Visualization of the HBTU Activation Mechanism
Caption: HBTU-mediated amide bond formation.
Challenges in Coupling Fmoc-L-α-Aminosuberic Acid
The primary challenge with di-carboxylic amino acids like aminosuberic acid is ensuring the selective reaction of the α-carboxyl group while the side-chain carboxyl group remains protected. Typically, the side-chain is protected as a tert-butyl (OtBu) or benzyl (OBzl) ester. Incomplete protection or side-chain ester hydrolysis under coupling conditions can lead to undesirable outcomes, including:
-
Di-acylation: The unprotected side-chain carboxyl group can be activated and react with another free amine, leading to branched or cross-linked peptides.
-
Intra- or intermolecular anhydride formation: The two carboxylic acid groups can react to form cyclic or polymeric anhydrides.
Therefore, the quality of the starting Fmoc-L-α-aminosuberic acid derivative, with a stable and robust side-chain protecting group, is paramount for successful synthesis.
Experimental Protocols
The following protocols are designed for standard solid-phase peptide synthesis using a rink amide resin. Modifications may be necessary for different resins or synthesis scales.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Fmoc-L-α-aminosuberic acid derivative | Peptide Synthesis | High Purity (>98%) |
| HBTU | Peptide Synthesis | High Purity (>99%) |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Anhydrous, Redistilled |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Anhydrous, Low Amine |
| Piperidine | ACS Grade | Anhydrous |
| Dichloromethane (DCM) | ACS Grade | Anhydrous |
| Rink Amide Resin | 100-200 mesh | 0.3 - 0.8 mmol/g loading |
Step-by-Step Coupling Protocol
This protocol assumes a starting scale of 0.1 mmol of resin.
-
Resin Swelling:
-
Place the desired amount of rink amide resin in a suitable reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-L-α-aminosuberic acid derivative and 3-5 equivalents of HBTU relative to the resin loading in a minimal amount of DMF.[7]
-
Add 6-10 equivalents of DIPEA to the amino acid/HBTU solution.[7]
-
Allow the activation to proceed for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of free primary amines.[8] A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated amino acid.[7]
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to prepare for the next deprotection step or final cleavage.
-
Visualization of the SPPS Workflow
Caption: General workflow for SPPS using HBTU.
Mitigating Side Reactions
While HBTU is a robust coupling reagent, potential side reactions can occur, particularly if reaction conditions are not optimized.
-
Guanidinylation of the N-terminal Amine: Excess HBTU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates peptide elongation.[4][9] To minimize this:
-
Use a slight excess of the Fmoc-amino acid relative to HBTU.
-
Avoid prolonged pre-activation times.
-
Ensure efficient washing to remove unreacted coupling reagents.[4]
-
-
Racemization: Although HBTU is known for its low racemization potential, this can be influenced by the choice of base and reaction temperature.[2][3][4]
-
Use of DIPEA is generally preferred over more hindered bases.
-
Maintain ambient reaction temperatures unless coupling sterically hindered residues.
-
Cleavage and Final Product Isolation
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
-
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM.[7]
-
Prepare a cleavage cocktail. A common cocktail for rink amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[7] The specific scavengers may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[7]
-
Conclusion
The use of HBTU for the coupling of Fmoc-L-α-aminosuberic acid offers a highly efficient and reliable method for the synthesis of peptides containing this unique di-carboxylic amino acid. By understanding the underlying mechanism of HBTU activation and adhering to optimized protocols, researchers can minimize side reactions and achieve high yields of the desired peptide product. Careful selection of high-purity reagents, appropriate side-chain protection, and diligent monitoring of the coupling reaction are crucial for success.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Vertex AI Search. The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
- Vertex AI Search. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
- Katsara, M., et al. (2017).
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
- Wikipedia. HBTU.
- BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Fisher Scientific. Amide Synthesis.
- BenchChem. (2025). Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU.
- BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
- BenchChem. (2025). Application Note: Amide Bond Formation Using H-Pro-NHEt.
- Aapptec Peptides. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Chem-Impex. Fmoc-L-α-aminosuberic acid.
- G. S. C. Srikanth, et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 78(21), 10950-10960.
- V. V. S. Rajendra Prasad, et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1139-1149.
- I. Dubey, et al. (2009). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 7(1), 25-30.
- Aapptec Peptides. Coupling Reagents.
- I. Dubey, et al. (2009). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- B. Beyermann, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Y. Li, et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1256-1263.
- J. M. Salvino. (2025). Procedures to Improve Difficult Couplings.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- J. T. Varkey, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 1-22.
- E. Valeur, et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- A. G. G. Frey, et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Santa Cruz Biotechnology. Fmoc-L-alpha-aminosuberic acid | CAS 218457-76-2.
- S. K. Samanta, et al. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 124(3), 663-670.
- Cnsreagent. This compound | CAS:218457-76-2.
- Chem-Impex. Fmoc-L-α-aminobutyric acid.
- Aapptec Peptides. Fmoc-L-amino acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bioorganica.org.ua [bioorganica.org.ua]
Application Note: Optimized Fmoc Deprotection of Aminosuberic Acid Residues in Solid-Phase Peptide Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for the efficient and clean removal of the Nα-Fmoc protecting group from peptides containing Aminosuberic Acid (Asu), a key building block for complex peptide structures and conjugates.
Introduction
Aminosuberic acid (Asu) is an eight-carbon α,ω-dicarboxylic amino acid that serves as a valuable and versatile building block in modern peptide chemistry. Its unique structure, featuring a long aliphatic side chain with a terminal carboxylic acid, makes it ideal for creating conformationally constrained cyclic peptides, long-range intramolecular bridges, and linkers for drug conjugates.[1][2] The successful incorporation of Asu into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on the precise and efficient execution of each synthetic cycle, with the Nα-Fmoc deprotection step being particularly critical.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS strategies, prized for its stability to acid and lability under mild basic conditions.[3][4] This allows for the iterative removal of the N-terminal protecting group without disturbing acid-sensitive side-chain protecting groups or the resin linker. While Fmoc deprotection is a routine procedure, the specific structural characteristics of aminosuberic acid—namely its long, flexible side chain—necessitate a careful consideration of reaction conditions to prevent incomplete reactions that can lead to the formation of deletion sequences.
This application note provides a comprehensive technical guide to the Fmoc deprotection of aminosuberic acid residues. It details the underlying chemical mechanism, presents validated, step-by-step protocols for both standard and challenging sequences, outlines methods for real-time reaction monitoring, and offers a troubleshooting guide to ensure high-yield, high-purity synthesis of Asu-containing peptides.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism (E1cB).[5][6] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorene ring by a base, typically a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic fluorene system. The reaction then rapidly proceeds through β-elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[7][8]
In standard protocols, the deprotecting base (piperidine) is used in large excess, serving a dual role: it not only catalyzes the elimination but also acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[6] This prevents the DBF from undergoing side reactions with the newly liberated amine or other nucleophiles present in the system.
Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.
Specific Considerations for Aminosuberic Acid (Asu) Residues
When synthesizing peptides containing Asu, the Nα-Fmoc protected building block is typically supplied with its side-chain (ω) carboxyl group protected as an acid-labile ester, most commonly a tert-butyl (OtBu) ester (i.e., Fmoc-Asu(OtBu)-OH). This orthogonal protection strategy ensures the side chain remains intact during the base-mediated Fmoc removal and is later cleaved during the final acidolytic resin cleavage step.[9][10]
While the chemistry of deprotecting an Asu residue is identical to that of other amino acids, its structure warrants attention to two key aspects:
-
Kinetics and Steric Hindrance: The long, flexible eight-carbon chain of aminosuberic acid is generally not considered to be sterically hindering at the N-terminus. However, in sequences where Asu is adjacent to other bulky residues or within a region prone to peptide aggregation, reagent access to the Nα-Fmoc group could be slightly impeded.[11] This can slow deprotection kinetics, and if not accounted for, may lead to incomplete Fmoc removal.
-
Potential Side Reactions: Unlike shorter dicarboxylic amino acids such as Aspartic Acid (Asp), aminosuberic acid is not prone to aspartimide formation.[12][13] The formation of a cyclic imide intermediate would require the formation of a highly strained, large ring structure, which is energetically unfavorable. Therefore, the primary risk associated with Asu deprotection is not side-product formation but rather the failure to completely remove the Fmoc group, resulting in a deletion peptide in the subsequent coupling step.
Experimental Protocols & Methodologies
Protocol 1: Standard Fmoc Deprotection of Asu-Containing Peptides
This protocol is robust for most sequences and represents the standard methodology for Fmoc removal. It employs a two-stage deprotection to ensure the reaction proceeds to completion.
Materials:
-
Fmoc-Asu(OtBu)-Peptide-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel (manual or automated)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to deprotection.
-
Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 x 1 minute). This step removes residual reactants from the previous coupling step.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.[11] Drain the solution.
-
Second Deprotection: Immediately add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate for 7-10 minutes at room temperature.[14][15] This second treatment with fresh reagent ensures the equilibrium is driven towards complete deprotection.
-
Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 x 1 minute) to completely remove the piperidine and the DBF-piperidine adduct. Any residual base can neutralize the subsequent activated amino acid, inhibiting coupling.
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser Test, see Section 4) on a small sample of resin beads to confirm the presence of a free primary amine.[11]
Protocol 2: Enhanced Deprotection for Difficult Sequences
For sequences known to be sterically hindered or prone to aggregation, a more potent deprotection strategy may be required. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base, can significantly accelerate the rate of Fmoc removal.[16][17]
Materials:
-
All materials from Protocol 1
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Enhanced Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
Procedure:
-
Resin Swelling and Wash: Follow steps 1 and 2 from Protocol 1.
-
Enhanced Deprotection: Add the 2% DBU / 2% piperidine / DMF solution to the resin. Agitate for 5-7 minutes at room temperature. A second deprotection step is typically not required with this potent mixture.
-
Causality: DBU is a much stronger base than piperidine and rapidly initiates the β-elimination. Piperidine is included primarily to act as the scavenger for the liberated DBF.[16]
-
-
Drain and Wash: Follow step 5 from Protocol 1. Due to the strength of DBU, it is critical to perform extensive washes to ensure its complete removal.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Table 1: Comparison of Fmoc Deprotection Conditions
| Parameter | Standard Conditions | Enhanced Conditions | Key Applications & Rationale |
| Base(s) | Piperidine | DBU + Piperidine | DBU is a stronger, non-nucleophilic base for faster kinetics. Piperidine serves as the DBF scavenger.[16] |
| Concentration | 20% (v/v) | 2% (v/v) DBU, 2% (v/v) Piperidine | Lower concentrations of the stronger base are sufficient. |
| Solvent | DMF or NMP | DMF or NMP | NMP can be superior for disrupting peptide aggregation.[5] |
| Time | 3 min + 7 min | 5-7 min (single treatment) | Faster, single-treatment protocol reduces cycle time. |
| Use Case | Routine synthesis, standard sequences. | Sterically hindered residues, aggregation-prone sequences.[12] |
Methods for Monitoring Deprotection
Self-validating protocols require confirmation that each step has proceeded to completion. For Fmoc deprotection, two methods are widely used.
A. UV-Vis Spectrophotometry (Quantitative)
This method quantifies the amount of Fmoc group cleaved by measuring the UV absorbance of the DBF-piperidine adduct in the collected filtrate.[11][18]
Principle: The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301 nm (ε ≈ 7800 L mol⁻¹ cm⁻¹). By applying the Beer-Lambert law, one can calculate the amount of Fmoc removed.
Protocol:
-
Collect all the filtrate from the deprotection steps (steps 3 & 4 in Protocol 1).
-
Transfer the collected solution to a volumetric flask of known volume (e.g., 25 mL or 50 mL).
-
Dilute to the mark with DMF and mix thoroughly.
-
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.
-
Calculate the resin loading or deprotection efficiency using the formula: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (7.8 × Mass of Resin (g))
B. The Kaiser Test (Qualitative)
The Kaiser test, or ninhydrin test, is a rapid, sensitive colorimetric assay to detect the presence of free primary amines on the resin.[11][19]
Protocol:
-
After the final DMF wash (step 5 in Protocol 1), withdraw a small sample of resin beads (1-2 mg).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops each of Kaiser test reagents A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines and successful Fmoc deprotection.
-
Yellow/Brown Beads/Solution: Negative result. Indicates the absence of free primary amines and incomplete or failed deprotection.
-
Integrated Workflow & Troubleshooting
The deprotection step is an integral part of the overall SPPS cycle. A logical workflow ensures efficiency and quality control at each stage.
Caption: Integrated workflow for a single SPPS cycle.
Table 2: Troubleshooting Guide for Asu Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Negative Kaiser Test after deprotection | 1. Incomplete reaction due to aggregation or steric hindrance.2. Degraded piperidine or improperly prepared deprotection solution.3. Insufficient reaction time. | 1. Repeat deprotection using Protocol 2 (DBU/piperidine).2. Prepare fresh 20% piperidine/DMF solution.3. Extend the second deprotection time in Protocol 1 to 15 minutes. |
| Low peptide yield or presence of deletion sequences | Chronic, low-level incomplete deprotection at the Asu or other residues. | 1. Switch to the Enhanced Deprotection protocol (Protocol 2) for the remainder of the synthesis.2. Consider switching the primary solvent from DMF to NMP to better solvate the growing peptide chain.[11] |
| Broad or tailing peaks in analytical HPLC | Accumulation of multiple deletion sequences due to inefficient deprotection over several cycles. | Review and optimize deprotection and coupling steps for all residues, not just Asu. Ensure sufficient wash steps are performed to remove all reactants. |
References
- The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids.
- Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. Int J Pept Protein Res.
- The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Louisville Institutional Repository.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI.
- Piperazine/DBU as a potent Fmoc deprotection reagent for solid phase peptide synthesis. RSC Advances.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Application Notes and Protocols for Monitoring Peptide Synthesis Progress with 13C Labeled Compounds. BenchChem.
- Methods for Removing the Fmoc Group.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Amino Acid-Protecting Groups.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- Peptide synthesis. Wikipedia.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Amino Acid Deriv
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.
- Fast Fmoc Deprotection-Coupling Procedure. AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Sources
- 1. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. genscript.com [genscript.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of Fmoc-L-α-Aminosuberic Acid for the Synthesis of Conformationally Constrained Peptides
An Application Guide for Researchers and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. Imposing conformational constraints is a proven strategy to overcome these limitations, enhancing binding affinity, specificity, and metabolic stability.[1] Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH) is a pivotal, non-standard amino acid used to introduce intramolecular cross-links, most commonly lactam bridges, into peptide structures. This application note provides a comprehensive guide for the incorporation of Fmoc-L-Asu-OH into peptides using solid-phase peptide synthesis (SPPS), detailing the underlying chemical principles, step-by-step protocols for synthesis and cyclization, and methods for characterization.
Introduction: The Rationale for Peptide Constraint
Linear peptides often exist as a dynamic ensemble of conformations in solution, leading to a significant entropic penalty upon binding to a biological target. Constraining a peptide into its bioactive conformation pre-pays this entropic cost, which can dramatically improve its pharmacological properties.[2] These properties include:
-
Enhanced Binding Affinity: By locking the peptide into a structure that mimics its receptor-bound state, binding affinity and potency can be significantly increased.[3]
-
Improved Metabolic Stability: A rigid structure can mask cleavage sites recognized by proteases, thereby extending the peptide's in vivo half-life.[1]
-
Increased Target Specificity: A constrained conformation is less likely to engage with off-target receptors, reducing potential side effects.[1]
Lactam bridges, formed via an intramolecular amide bond between the side chains of two amino acids, are a robust and widely used method for inducing such constraints.[4][5][6] Fmoc-L-α-aminosuberic acid, with its C8 dicarboxylic acid backbone, is an ideal building block for this purpose, providing a linker of appropriate length to stabilize secondary structures like α-helices and β-turns.[4][6][7]
Core Principles: The Chemistry of Fmoc-L-Asu-OH Incorporation
The successful synthesis of a lactam-bridged peptide using Fmoc-L-Asu-OH hinges on an orthogonal protection strategy . This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification at specific points during the synthesis.
The synthesis relies on three classes of protecting groups:
-
α-Amine Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine of all incoming amino acids. It is stable to acid but is selectively removed by a mild base, typically piperidine.[8][9][]
-
Side-Chain Protection (e.g., Boc, Trt): The side chains of reactive amino acids (e.g., Lys, Asp, Glu) are protected with acid-labile groups (e.g., Boc, tBu, Trt). These are stable to the piperidine used for Fmoc removal.
-
Resin Linker (e.g., Rink Amide, 2-Cl-Trt): The peptide is anchored to the solid support via a linker that is cleaved only under strong acid conditions (e.g., Trifluoroacetic acid - TFA), which also removes the side-chain protecting groups.[9]
Fmoc-L-Asu-OH is unique in that it possesses two carboxylic acid groups. The α-carboxyl group is used for coupling to the growing peptide chain, while the ω-carboxyl group on the side chain is left unprotected, ready for the final cyclization step. The partner amino acid for cyclization, typically a lysine (Lys) or ornithine (Orn), will have its side-chain amine protected by an acid-labile group like Boc. After the linear peptide is fully assembled, this Boc group is selectively removed, and the now-free amine is coupled with the side-chain carboxyl of Asu to form the lactam bridge directly on the resin.
Figure 1. Overall workflow for the synthesis of a lactam-bridged peptide.
Materials and Reagents
Proper preparation and high-quality reagents are critical for successful synthesis.
| Category | Item | Supplier Examples | Purpose |
| Amino Acids | Fmoc-L-α-aminosuberic acid (Fmoc-L-Asu-OH) | Chem-Impex, Santa Cruz Biotechnology | The key building block for the lactam bridge. |
| Standard Fmoc-protected L-amino acids | Sigma-Aldrich, ChemPep | Building blocks for the peptide chain. | |
| Fmoc-L-Lys(Boc)-OH or Fmoc-L-Orn(Boc)-OH | Sigma-Aldrich, ChemPep | Cyclization partner for Asu. | |
| Resins | Rink Amide MBHA resin (for C-terminal amide) | Sigma-Aldrich, Novabiochem | Solid support for peptide synthesis. |
| 2-Chlorotrityl chloride resin (for C-terminal acid) | Sigma-Aldrich, Novabiochem | Solid support for peptide synthesis. | |
| Solvents | N,N-Dimethylformamide (DMF), peptide synthesis grade | Thermo Fisher Scientific | Primary solvent for washing and coupling. |
| Dichloromethane (DCM) | Thermo Fisher Scientific | Solvent for resin swelling and some coupling reactions. | |
| Piperidine | Sigma-Aldrich | Reagent for Fmoc group removal. | |
| Coupling Reagents | HBTU, HATU, or PyAOP | Chem-Impex, Sigma-Aldrich | Activating agents for amide bond formation. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base used during coupling reactions. | |
| Cleavage | Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent for final cleavage from resin. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger to prevent side reactions during cleavage. | |
| Diethyl ether, cold | Thermo Fisher Scientific | For precipitation of the cleaved peptide. | |
| Equipment | Automated or manual peptide synthesizer | For performing SPPS. | |
| HPLC system (preparative and analytical) | Waters, Agilent | For purification and analysis of the peptide. | |
| Mass Spectrometer (LC-MS or MALDI-TOF) | Bruker, Sciex | For identity confirmation of the peptide. |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol outlines the standard Fmoc-SPPS procedure to assemble the linear peptide on the solid support.
-
Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain the solvent.[11]
-
-
First Amino Acid Loading (if using pre-loaded resin, skip to step 3):
-
Deprotect the resin's Fmoc group by adding 20% (v/v) piperidine in DMF. Agitate for 20 minutes. Drain and wash thoroughly with DMF (5x).
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
SPPS Elongation Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with an activating agent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Confirmation: Perform a Kaiser test. A blue bead color indicates a successful coupling (no free primary amines). If the test is yellow/colorless, the coupling is complete.
-
Repeat: Continue this cycle for all amino acids in the sequence, including the incorporation of Fmoc-L-Asu-OH and its cyclization partner (e.g., Fmoc-L-Lys(Boc)-OH).
-
Figure 2. The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Side-Chain Cyclization
This is the crucial step where the lactam bridge is formed. This example assumes the use of a Lys(Boc) residue as the cyclization partner for Asu.
-
Selective Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (5x).
-
Treat the resin with a solution of 2% TFA in DCM for 5 minutes. Repeat this step 4-5 times to ensure complete removal of the Boc group from the lysine side chain. This mild TFA condition will not cleave the peptide from a Rink Amide resin.
-
Wash the resin thoroughly with DCM (5x) to remove residual acid.
-
Neutralize the resin by washing with 10% DIPEA in DMF (3x), followed by extensive DMF washes (5x).
-
-
Intramolecular Cyclization:
-
In a separate vial, prepare the cyclization solution. For a 0.1 mmol synthesis, dissolve PyAOP (3 eq.) and DIPEA (6 eq.) in a large volume of DMF (e.g., 20-30 mL) to ensure high dilution. High dilution favors the intramolecular reaction over intermolecular dimerization.[13]
-
Add this solution to the peptide-resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative test (yellow/colorless beads) indicates the completion of cyclization.
-
Once complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Protocol 3: Final Cleavage and Purification
-
Cleavage and Global Deprotection:
-
Dry the cyclized peptide-resin under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate to a small volume using a stream of nitrogen or rotary evaporation.
-
Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable buffer (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product. The mass of the cyclized peptide will be 18.02 Da less than its linear precursor due to the loss of one water molecule during lactam formation.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of amino acids; peptide aggregation. | Double couple the problematic residue; switch to a more potent coupling reagent like HATU; add a chaotropic agent like HOBt. |
| Dimerization during Cyclization | Reaction concentration is too high, favoring intermolecular reaction. | Perform the on-resin cyclization step under high dilution (use a larger volume of DMF); use a resin with a lower loading capacity.[13] |
| Aspartimide Formation | Side reaction involving Asp residues, especially at Asp-Gly or Asp-Ser sequences, catalyzed by piperidine. | Use a faster Fmoc deprotection protocol or add HOBt to the piperidine solution to suppress this side reaction.[12] |
| Low Cleavage Yield | Incomplete cleavage from the resin; peptide re-attachment to resin. | Extend the cleavage time to 4 hours; ensure sufficient scavengers (TIS) are present in the cleavage cocktail. |
Conclusion
Fmoc-L-α-aminosuberic acid is an invaluable tool for medicinal chemists and peptide scientists. Its incorporation via standard Fmoc-SPPS, followed by a strategic on-resin cyclization, provides a reliable and efficient pathway to conformationally constrained peptides. The resulting lactam-bridged structures exhibit enhanced stability and affinity, making them superior candidates for drug discovery and development.[14][15][16] By following the principles and protocols outlined in this guide, researchers can effectively leverage this technology to advance their peptide-based therapeutic programs.
References
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
-
Shaping the future of constrained peptides and compact proteins in drug discovery. CSIRO Publishing. [Link]
-
Shaping the future of constrained peptides and compact proteins in drug discovery. CSIRO Publishing. [Link]
-
The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wobblebase. [Link]
-
The synthesis and study of side-chain lactam-bridged peptides. Semantic Scholar. [Link]
-
The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. PubMed. [Link]
-
The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. [Link]
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. MDPI. [Link]
-
Fmoc-L-alpha-aminosuberic acid | CAS:218457-76-2. CANSPEC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 13. mdpi.com [mdpi.com]
- 14. connectsci.au [connectsci.au]
- 15. scispace.com [scispace.com]
- 16. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-α-Aminosuberic Acid Coupling Reactions
Welcome to the technical support center for troubleshooting Fmoc-L-α-aminosuberic acid (Fmoc-Asu(OtBu)-OH) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique amino acid into peptide sequences. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test positive after coupling with Fmoc-Asu(OtBu)-OH?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2] This is a common issue when working with sterically hindered or unusual amino acids. The longer, flexible side chain of aminosuberic acid can also influence the reaction kinetics.[1] Immediate action should be to perform a second coupling (a "recouple") with a freshly prepared solution of activated Fmoc-Asu(OtBu)-OH.[1]
Q2: What are the best coupling reagents for Fmoc-Asu(OtBu)-OH?
For standard couplings, a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) is effective.[1][2] In cases of difficult or slow couplings, more potent uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP are recommended.[2][3][4] HATU is particularly effective for sterically hindered couplings.[3][4]
Q3: How long should I allow the coupling reaction to proceed?
Due to the longer side chain of aminosuberic acid, a longer coupling time compared to smaller amino acids may be beneficial to ensure a complete reaction.[1] A standard coupling time is 2-4 hours.[1] However, it is crucial to monitor the reaction's progress using a qualitative method like the Kaiser test.[1][2]
Q4: Can I perform a "capping" step if the recoupling fails?
Yes. If a recoupling still results in a positive Kaiser test, it's advisable to cap the unreacted amines to prevent the formation of deletion sequences.[1][3] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.[1]
Q5: What are the optimal solvent conditions for Fmoc-Asu(OtBu)-OH coupling?
High-quality, amine-free N,N-dimethylformamide (DMF) is the standard solvent for solid-phase peptide synthesis (SPPS).[5] For carbodiimide activations, a mixture of DMF and dichloromethane (DCM) can be used, as DCM is an optimal solvent for the activation step, while the more polar DMF facilitates the subsequent coupling to the resin.[3]
In-Depth Troubleshooting Guides
Problem 1: Persistent Low Coupling Efficiency
You observe a consistently positive Kaiser test even after a standard coupling and one recoupling cycle.
Causality Analysis:
This issue often stems from one of three primary causes: steric hindrance, peptide aggregation, or incomplete activation of the amino acid.
-
Steric Hindrance: The amino acid preceding the Asu residue or the growing peptide chain itself may be bulky, sterically hindering the approach of the activated Fmoc-Asu(OtBu)-OH.[2][6]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) on the resin, making the N-terminal amine inaccessible.[3][7] This is a sequence-dependent phenomenon, often occurring in hydrophobic sequences.[3]
-
Incomplete Activation: The coupling reagents may be old or degraded, or the pre-activation time might be insufficient, leading to a low concentration of the active ester.[2][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent low coupling efficiency.
Experimental Protocol: Enhanced Coupling with HATU
-
Resin Preparation: After Fmoc deprotection and thorough washing of the peptide-resin with DMF, ensure the resin is well-swelled.[8]
-
Activation Solution: In a separate vessel, dissolve Fmoc-Asu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the temperature can be raised to 40°C.[2]
-
Monitoring: Perform a Kaiser test to check for completion.[1] If the test is positive, a recouple may still be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[1]
Problem 2: Suspected Side Reactions
Analysis of the crude peptide by mass spectrometry shows unexpected masses, suggesting side reactions may have occurred.
Causality Analysis:
While Fmoc-Asu(OtBu)-OH itself is not prone to unique side reactions, general SPPS side reactions can occur, and its long side chain could potentially influence cyclization reactions.
-
Diketopiperazine (DKP) Formation: This is a notorious side reaction at the dipeptide stage. The liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[3]
-
Lactam Formation: While often a desired outcome for cyclization, premature intramolecular cyclization between the side-chain carboxyl group and the N-terminal amine can occur if the side-chain protecting group is unintentionally removed. This is unlikely with the acid-labile OtBu group during base-mediated Fmoc deprotection but is a consideration.
-
Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU in excess with DIPEA, the free amine on the peptide can be guanidinylated, leading to a +42 Da mass addition.[4]
Data Summary: Common Coupling Reagents and Considerations
| Coupling Reagent System | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DIC / HOBt or Oxyma | Moderate | Cost-effective; minimizes racemization.[9] | Lower reactivity may require longer coupling times or double coupling.[4] |
| HBTU / TBTU | High | Fast reaction times; good for routine couplings.[2] | Less effective for sterically hindered residues; potential for guanidinylation.[3][4] |
| HATU / HOAt | Very High | Highly efficient for sterically hindered couplings; fast kinetics.[3][4] | Higher cost; potential for guanidinylation if used in excess.[4] |
| PyBOP / HOAt | High | Effective for many sterically hindered couplings.[3] | May be less effective than HATU for extremely challenging sequences.[4] |
Mitigation Strategies:
-
For DKP Formation: When coupling the third amino acid, consider using a protocol that minimizes the time the dipeptide's N-terminal amine is deprotected. Alternatively, using a bulky resin like 2-chlorotrityl chloride can sterically hinder this side reaction.[3]
-
For Guanidinylation: Use a weaker base like sym-collidine instead of DIPEA when working with HATU or HBTU, and avoid a large excess of the coupling reagent.[3][9]
Experimental Protocol: Capping to Prevent Deletion Peptides
-
Resin Preparation: After a failed coupling/recoupling attempt, wash the peptide-resin with DMF (3x).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the Fmoc deprotection of the next cycle.[3]
References
-
Puckett, J. W., et al. (2010). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
-
ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Preventing Aggregation in Peptides Containing Aminosuberic Acid (Asu)
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, aminosuberic acid (Asu). The unique properties of Asu, while beneficial for creating peptide staples and introducing specific structural constraints, can also present significant challenges related to peptide aggregation. This guide provides in-depth, experience-based answers to common issues, troubleshooting workflows, and validated protocols to ensure the successful handling and application of your Asu-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my aminosuberic acid (Asu)-containing peptide aggregating?
A1: Peptide aggregation is a complex process driven by intermolecular interactions.[1][2] The inclusion of aminosuberic acid can exacerbate this issue due to its distinct chemical nature.
-
Increased Hydrophobicity: Aminosuberic acid possesses a long aliphatic side chain, which significantly increases the overall hydrophobicity of the peptide sequence.[3] Hydrophobic regions on different peptide molecules tend to associate to minimize their exposure to aqueous environments, driving the formation of aggregates.[1]
-
Intermolecular Crosslinking: The two carboxylic acid groups on the Asu side chain can potentially participate in intermolecular hydrogen bonding or salt-bridge formation with basic residues on adjacent peptides, creating a network that leads to aggregation.
-
pH-Dependent Net Charge: Like all peptides, the solubility of Asu-containing peptides is highly dependent on the pH of the solution.[1][4][5][6] At or near the peptide's isoelectric point (pI), its net charge is zero, which minimizes electrostatic repulsion between molecules and significantly increases the propensity for aggregation.[1]
-
Secondary Structure Formation: The primary sequence of a peptide dictates its tendency to form secondary structures like β-sheets.[7][8] These structures can stack together, forming highly ordered, insoluble fibrils. The hydrophobic nature of Asu can promote the formation of aggregation-prone regions (APRs) within the peptide sequence.[1]
Q2: My lyophilized Asu-peptide won't dissolve. What is the best initial strategy for solubilization?
A2: This is the most common and critical step. An incorrect initial solubilization strategy can lead to irreversible aggregation. Always test solubility on a small aliquot of your peptide first.[4]
The recommended approach is a hierarchical strategy, moving from gentle to stronger solvents.
Step 1: Assess Peptide Charge. First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
Aminosuberic acid (Asu) has two carboxylic acid groups in its side chain, contributing a -2 charge at neutral pH.
Step 2: Choose Initial Solvent Based on Net Charge.
-
Net Positive Charge (Basic Peptide): Attempt to dissolve the peptide in sterile, distilled water. If solubility is poor, add a small amount of 10-25% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex.[9][10]
-
Net Negative Charge (Acidic Peptide): Attempt to dissolve in sterile, distilled water. If this fails, add a small amount of 0.1M ammonium bicarbonate or 1% ammonium hydroxide, then dilute with water.[9] Ensure the final pH is around 7.
-
Net Zero Charge (Neutral/Hydrophobic Peptide): These are the most challenging. Direct dissolution in aqueous buffers will likely fail. Proceed directly to Step 3.[11][12]
Step 3: Employ Organic Co-solvents. For hydrophobic peptides, particularly those with a high percentage of non-polar residues (>50%), an organic solvent is often necessary as the initial step.[10]
-
Add a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized powder to fully dissolve it.[4][9][12] Sonication in a water bath can aid this process, but avoid excessive heating.[4][13]
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing.[12] This prevents localized high concentrations that can cause the peptide to precipitate out.
Caution: If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can cause oxidation.[10] Use DMF or acetonitrile as an alternative.
Q3: I'm seeing broad, tailing peaks during HPLC purification of my Asu-peptide. Is this aggregation?
A3: Yes, poor peak shape during Reversed-Phase HPLC (RP-HPLC) is a classic indicator of on-column aggregation or poor solubility in the mobile phase.[14] The hydrophobic Asu residue leads to strong retention and can promote self-association on the column.
Troubleshooting Strategies for HPLC:
-
Optimize Mobile Phase:
-
Increase Organic Modifier Strength: For highly hydrophobic peptides, standard acetonitrile (ACN) gradients may not be sufficient. Consider using n-propanol or isopropanol mixed with ACN, as these stronger solvents can improve solubility and disrupt aggregates.
-
Adjust Ion-Pairing Agent: Ensure Trifluoroacetic Acid (TFA) is present at 0.1% in both Mobile Phase A (Aqueous) and B (Organic). For stubborn aggregation, some protocols suggest trying different acids like formic acid.[15]
-
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides, leading to sharper peaks and better resolution.
-
Modify the Gradient: Use a shallower gradient profile. A slow, gradual increase in the organic mobile phase can prevent the peptide from crashing out on the column and improve separation from closely-eluting impurities.[14]
-
Sample Preparation: Dissolve the crude peptide in a strong solvent like DMSO, DMF, or even guanidine-HCl before diluting it in the initial mobile phase for injection.[14][15] This ensures it is monomeric before it encounters the column.
Workflow & Protocol Section
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving aggregation issues with Asu-containing peptides.
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. millennialscientific.com [millennialscientific.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-alpha-Aminosuberic Acid in Peptide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Fmoc-L-alpha-aminosuberic acid (Fmoc-Asu-OH) in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have synthesized the following information based on established principles of peptide chemistry and extensive field experience.
Troubleshooting Guide: Navigating Common Side Reactions
This section is designed to help you diagnose and resolve issues that may arise during the incorporation of Fmoc-Asu-OH into your peptide sequences.
Question 1: I'm observing a significant peak with a mass loss of 18 Da in my crude peptide analysis. What is the likely cause and how can I prevent it?
Answer:
A mass loss of 18 Da (the mass of a water molecule) is a strong indicator of intramolecular lactam formation . This is a common side reaction for amino acids with side-chain carboxyl groups, including aminosuberic acid.
Mechanism of Lactam Formation:
The primary amine of an amino acid residue downstream in the sequence can nucleophilically attack the activated side-chain carboxyl group of aminosuberic acid, leading to the formation of a cyclic lactam bridge and the elimination of a water molecule. This is particularly prevalent during the activation of the succeeding amino acid in the sequence.
Preventative Measures & Solutions:
-
Optimize Coupling Reagents:
-
Recommendation: Utilize coupling reagents that minimize side-chain reactions. Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® or 1-Hydroxybenzotriazole (HOBt) are often effective.[1]
-
Rationale: The additive forms an active ester that is more reactive with the intended amine, reducing the window of opportunity for the intramolecular side reaction.
-
-
Control Stoichiometry and Reaction Time:
-
Recommendation: Avoid excessive equivalents of coupling reagents and extended coupling times.
-
Rationale: Over-activation of the carboxylic acid can increase the likelihood of side reactions. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the minimum time required for complete coupling.
-
-
Orthogonal Protection Strategy:
-
Recommendation: Ensure the use of a robust orthogonal protecting group for the side-chain carboxyl of aminosuberic acid, such as the tert-butyl (OtBu) group.[][3][4]
-
Rationale: The OtBu group is stable under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and is only removed during the final acidic cleavage (e.g., with trifluoroacetic acid, TFA).[4] This prevents the side-chain carboxyl group from being available for unintended reactions during chain elongation.[5][6]
-
Question 2: The coupling of the amino acid following Fmoc-Asu(OtBu)-OH is sluggish and often incomplete. What could be the reason and what steps can I take to improve the efficiency?
Answer:
Incomplete or sluggish coupling after incorporating Fmoc-Asu(OtBu)-OH can be attributed to steric hindrance from its long, flexible side chain or to peptide aggregation.[1]
Troubleshooting & Optimization Strategies:
-
Extend Coupling Time:
-
Recommendation: Increase the coupling time for the subsequent amino acid to 4 hours or even overnight.[1]
-
Rationale: This provides more time for the sterically hindered coupling to proceed to completion.
-
-
Increase Reagent Equivalents:
-
Recommendation: Use a higher excess of the incoming amino acid and coupling reagents (e.g., 5 equivalents).[1]
-
Rationale: Driving the reaction with a higher concentration of reactants can overcome the kinetic barrier.
-
-
Perform a Double Coupling:
-
Recommendation: After the initial coupling, perform a second coupling with fresh reagents.
-
Rationale: This can help to acylate any remaining free amines. Always confirm the necessity with a positive Kaiser test after the first coupling.
-
-
Utilize More Potent Coupling Reagents:
-
Recommendation: If issues persist, consider using more potent coupling reagents like HATU or COMU.[1]
-
Rationale: These reagents form highly reactive active esters, which can improve coupling efficiency in difficult contexts.
-
-
Address Peptide Aggregation:
-
Recommendation: Incorporate strategies to disrupt secondary structure formation, such as:
-
Adding chaotropic salts (e.g., LiCl) to the coupling solution.
-
Performing the coupling at an elevated temperature (e.g., 40-60°C).
-
Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO).[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Is aspartimide formation a concern when using Fmoc-Asu(OtBu)-OH?
A1: Aspartimide formation is a significant side reaction for aspartic acid residues, where the peptide backbone amide attacks the side-chain ester, forming a five-membered ring.[7][8][9][10] While aminosuberic acid has a side-chain carboxyl group, the formation of the analogous nine-membered ring is sterically and entropically disfavored. Therefore, aspartimide-like formation is not a primary concern with aminosuberic acid under standard SPPS conditions.
Q2: What is the best side-chain protecting group for Fmoc-Asu-OH?
A2: The tert-butyl (OtBu) ester is the most commonly used and highly recommended side-chain protecting group for Fmoc-Asu-OH.[1][4] It provides excellent orthogonality with the base-labile Fmoc group, ensuring its stability throughout the synthesis until the final acid-mediated cleavage.[3][11]
Q3: Can I expect a lower yield when synthesizing peptides containing aminosuberic acid?
A3: The incorporation of aminosuberic acid can sometimes lead to a modest decrease in overall yield due to the potential for incomplete coupling.[1] However, by implementing the troubleshooting strategies outlined above, such as extended coupling times, double coupling, and the use of potent coupling reagents, high-purity peptides can be synthesized with good yields.
Q4: How should I purify a peptide containing aminosuberic acid?
A4: Peptides containing aminosuberic acid can be purified using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The long aliphatic side chain of aminosuberic acid will increase the overall hydrophobicity of the peptide, which may require adjustment of the gradient elution conditions (e.g., a slower gradient or a higher percentage of organic solvent).
Data and Protocols
Table 1: Expected Outcomes in Fmoc-SPPS of Asu-Containing Peptides
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >99% (with monitoring) | May require longer coupling times or double coupling, especially for sterically hindered residues adjacent to Asu. Monitoring with a Kaiser test is crucial.[1] |
| Crude Peptide Purity | 50-80% | Highly dependent on the length and sequence of the peptide.[1] |
| Final Purity (after HPLC) | >95% or >98% | Achievable with standard RP-HPLC purification protocols.[1] |
| Overall Yield | 10-30% | Dependent on the number of coupling cycles and purification efficiency.[1] |
Experimental Protocol: Standard Cycle for Incorporating Fmoc-Asu(OtBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-Asu(OtBu)-OH (3-5 equivalents) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow to react for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test. If positive, wash and repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.
Visual Diagrams
Caption: Intramolecular lactam formation side reaction.
Caption: Workflow for incorporating Fmoc-Asu(OtBu)-OH.
References
- Benchchem. Incorporation of Fmoc-Asu(OtBu)
- BOC Sciences.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. The aspartimide problem in Fmoc-based SPPS—part III.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Chem-Impex. Fmoc solid-phase peptide synthesis: Mechanism and Protocol.
- Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Peptide Yield with Fmoc-L-α-Aminosuberic Acid
Welcome to the technical support center dedicated to the successful incorporation of Fmoc-L-α-Aminosuberic acid (Fmoc-Asu-OH) and its derivatives into peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for optimizing peptide synthesis yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Fmoc-L-α-aminosuberic acid and what are its primary applications in peptide synthesis?
Fmoc-L-α-aminosuberic acid is a non-proteinogenic amino acid, specifically an eight-carbon homolog of glutamic acid.[1] In peptide synthesis, it serves as a versatile building block for creating modified peptides with enhanced therapeutic properties. Its primary application is to form a covalent lactam bridge between its side chain and the N-terminus or another amino acid side chain within the peptide. This cyclization creates a constrained cyclic structure, which can significantly improve a peptide's metabolic stability, receptor affinity, and overall pharmacological profile.[2] A notable example is its use in creating stabilized analogs of peptide hormones like calcitonin, where it replaces a disulfide bridge with a more stable carbon-carbon bond.[1]
Q2: Which side-chain protected derivative of Fmoc-L-α-aminosuberic acid is most common in Fmoc/tBu chemistry?
The most commonly used derivative is Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH).[1] The tert-butyl (OtBu) ester protects the side-chain carboxyl group and is compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This is because the OtBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4] This orthogonality is crucial for selective deprotection and successful synthesis.[5][6]
Q3: My overall peptide yield is low after incorporating Fmoc-Asu(OtBu)-OH. What are the likely causes?
Low peptide yield when incorporating this amino acid can stem from several factors:
-
Incomplete Coupling: The long, flexible side chain of aminosuberic acid can present steric challenges, potentially leading to incomplete coupling reactions. This results in deletion sequences, where the intended amino acid is missing.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can block reactive sites and hinder both coupling and deprotection steps.[7]
-
Premature Side-Chain Deprotection: While the OtBu group is generally stable, prolonged or repeated exposure to the basic conditions of Fmoc deprotection can, in some cases, lead to minor, premature cleavage.
-
Inaccurate Resin Loading: An initial underestimation of the resin's loading capacity will inherently lead to a lower final peptide yield.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of peptides containing Fmoc-L-α-aminosuberic acid.
Issue 1: Incomplete Coupling of Fmoc-Asu(OtBu)-OH
Symptom: Presence of deletion sequences corresponding to the mass of the peptide without the aminosuberic acid residue in the final mass spectrometry analysis. A positive Kaiser test after the coupling step also indicates unreacted free amines.
Causality: The steric hindrance from the bulky Fmoc group and the growing peptide chain can slow down the coupling reaction, preventing it from reaching completion within the standard timeframe.
Solutions:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be potent enough.[8] It is recommended to use stronger, in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP). These form highly reactive esters that can overcome steric barriers more effectively.[8]
-
Extend Reaction Time and "Double Couple": Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[8] If incomplete coupling is still suspected, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated Fmoc-Asu(OtBu)-OH.[9]
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents, for example, 3-5 equivalents relative to the resin loading capacity.[1]
Issue 2: On-Resin Lactam Bridge Formation Failure
Symptom: The final product is predominantly the linear peptide, with little to no cyclized product observed in the mass spectrum.
Causality: The formation of the lactam bridge is an intramolecular coupling reaction that can be kinetically slow. Inefficient activation of the side-chain carboxyl group or unfavorable peptide conformation on the resin can hinder this cyclization.
Solutions:
-
Choice of Orthogonal Protecting Groups: For lactam bridge formation, it's crucial to have an orthogonal protecting group strategy that allows for the selective deprotection of the side chains involved in the cyclization. For instance, using Fmoc-Asu(Allyl)-OH in conjunction with an Fmoc-Lys(Alloc)-OH allows for the simultaneous removal of both allyl and alloc groups with a palladium catalyst, leaving other acid-labile protecting groups intact.[10][11]
-
Potent Cyclization Reagents: Use highly efficient coupling reagents like PyAOP or HATU to activate the deprotected side-chain carboxyl group for the on-resin cyclization reaction.[11]
-
Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the cyclization reaction, often reducing the time required from hours to minutes and potentially improving yields.[12]
Issue 3: Aspartimide Formation-Related Side Reactions
Symptom: Mass spectrometry reveals impurity peaks corresponding to the desired peptide mass minus 18 Da (loss of water), as well as isomers that are difficult to separate by HPLC.
Causality: While not directly an issue with aminosuberic acid itself, if your peptide sequence contains an aspartic acid residue, the repeated exposure to the basic conditions (piperidine) for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate.[7][13] This intermediate can then reopen to form both the desired α-aspartyl peptide and an undesired β-aspartyl peptide isomer.[13]
Solutions:
-
Modified Deprotection Cocktails: Adding a small amount of an acid scavenger like HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.[14]
-
Use of DBU in Deprotection: For particularly sensitive sequences, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can prevent piperidine-related side reactions.[15]
-
Backbone Protection: For extremely problematic sequences, incorporating a backbone-protecting group on the residue preceding the aspartic acid can prevent aspartimide formation.
Section 3: Key Experimental Protocols & Data
Protocol 1: Optimized Coupling of Fmoc-Asu(OtBu)-OH
This protocol outlines a robust method for incorporating Fmoc-Asu(OtBu)-OH into a peptide sequence on a Rink Amide resin using manual SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Asu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Pre-activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asu(OtBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for a minimum of 4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling (double coupling).
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: On-Resin Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the side chains of an aminosuberic acid and a lysine residue, assuming the use of orthogonal allyl/alloc protecting groups.
Procedure:
-
Selective Side-Chain Deprotection:
-
After assembling the linear peptide, wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM under an inert atmosphere (e.g., nitrogen or argon) to remove the allyl and alloc protecting groups.[11]
-
Wash the resin extensively with DCM and DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, prepare a solution of a potent coupling reagent (e.g., PyAOP or HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add this activation solution to the resin.
-
Allow the cyclization reaction to proceed for 2-24 hours at room temperature, or for 10-20 minutes using microwave irradiation.[12]
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
-
Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[2]
-
Data Summary: Coupling Reagent Effectiveness
| Coupling Reagent | Reactive Species | Reactivity Level | Notes |
| DIC/HOBt | O-acylisourea/OBt ester | Moderate | Standard, but may be insufficient for sterically hindered couplings. |
| HBTU/PyBOP | OBt ester | High | More reactive than carbodiimides, generally effective.[8] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group.[8] |
| HATU | OAt ester | Extremely High | Highly recommended for difficult couplings due to the reactivity of the 7-azabenzotriazole active ester. |
Section 4: Visual Workflows and Diagrams
Troubleshooting Workflow for Low Peptide Yield
This diagram outlines the decision-making process when troubleshooting low yields in peptides containing Fmoc-Asu-OH.
Caption: Workflow for On-Resin Lactam Bridge Synthesis.
References
- Benchchem. Incorporation of Fmoc-Asu(OtBu)
- Benchchem. A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)
- Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5].
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
- Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PubMed. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists.
- PMC - NIH.
- PubMed. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein.
- PMC - NIH. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides.
- Benchchem. Strategies to improve the yield of peptides with Fmoc-Gly-DL-Ala.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Containing L-α-Aminosuberic Acid
Welcome to the Technical Support Center for the purification of crude peptides containing the non-proteinogenic amino acid, L-α-aminosuberic acid (Asu). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these specialized peptides. As a dicarboxylic amino acid, L-α-aminosuberic acid introduces specific considerations into peptide synthesis and purification that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target peptide.
Understanding the Unique Chemistry of L-α-Aminosuberic Acid
L-α-aminosuberic acid is an eight-carbon dicarboxylic amino acid. Its structure, featuring two carboxylic acid groups, significantly influences the physicochemical properties of peptides in which it is incorporated. This dual acidic nature can impact solubility, aggregation potential, and chromatographic behavior. A thorough understanding of these characteristics is paramount for developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing L-α-aminosuberic acid?
A1: The primary challenges stem from the two carboxylic acid groups of L-α-aminosuberic acid. These can lead to:
-
Increased Polarity: The additional carboxyl group makes the peptide more polar, which can affect its retention on reversed-phase HPLC columns.
-
Solubility Issues: Peptides containing L-α-aminosuberic acid may exhibit pH-dependent solubility.[1] They are generally more soluble in basic aqueous solutions where both carboxyl groups are deprotonated.
-
Potential for Side Reactions: During solid-phase peptide synthesis (SPPS), the presence of two carboxylic acid groups necessitates a robust orthogonal protection strategy to prevent unwanted side reactions.[2][3]
-
Complex Chromatographic Behavior: The dual-charge state can lead to peak broadening or tailing in reversed-phase HPLC if the mobile phase pH is not carefully controlled. In ion-exchange chromatography, the peptide will have a stronger negative charge compared to peptides with standard acidic residues.
Q2: What is the recommended strategy for synthesizing peptides with L-α-aminosuberic acid?
A2: A successful synthesis relies on an effective orthogonal protecting group strategy.[2][4] During Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is protected with the base-labile Fmoc group, while the side-chain carboxyl groups require acid-labile protecting groups. For L-α-aminosuberic acid, it is crucial to protect both the α-carboxyl and the side-chain carboxyl groups to prevent unwanted branching or side reactions. Suitable protecting groups for the side-chain carboxyl group include benzyl (Bzl) or tert-butyl (tBu) esters.[5] The choice of protecting group will depend on the overall protection strategy for other amino acids in the peptide sequence.
Q3: How does L-α-aminosuberic acid affect the solubility of my peptide, and how can I improve it?
A3: The presence of L-α-aminosuberic acid generally increases the hydrophilicity of a peptide. However, the overall solubility is sequence-dependent. Peptides rich in hydrophobic residues may still exhibit poor solubility. To improve solubility:
-
pH Adjustment: Since the peptide is acidic, dissolving it in a slightly basic buffer (pH 7.5-8.5) will deprotonate the carboxylic acid groups, increasing its solubility in aqueous solutions.[6][7]
-
Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) followed by dilution with an aqueous buffer may be necessary.[1]
-
Test Dissolution: Always test the solubility of a small amount of your crude peptide before dissolving the entire batch.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude peptides containing L-α-aminosuberic acid.
Problem 1: Poor Peak Shape (Tailing or Broadening) in Reversed-Phase HPLC
Cause: The multiple acidic sites from L-α-aminosuberic acid can lead to mixed-mode interactions with the stationary phase or incomplete ionization at the operating pH.
Solution:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2-3 using trifluoroacetic acid - TFA) to fully protonate all carboxylic acid groups.[8] This minimizes secondary ionic interactions with the silica backbone of the stationary phase.
-
Choice of Ion-Pairing Agent: While 0.1% TFA is standard, for particularly acidic peptides, a stronger ion-pairing agent like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) might improve peak shape. However, be aware that these can be more difficult to remove during lyophilization.
-
Column Chemistry: A C18 column is a good starting point. If peak tailing persists, consider a column with a different stationary phase, such as C8 or phenyl, which may offer different selectivity.[9]
Problem 2: Low Purity of the Main Peak After a Single Purification Step
Cause: The crude peptide mixture may contain impurities with very similar retention times to the target peptide, such as deletion sequences or isomers.
Solution:
-
Orthogonal Purification Strategy: Employ a two-step purification protocol using different separation mechanisms. A common and effective approach is to combine ion-exchange chromatography (IEX) with reversed-phase HPLC (RP-HPLC).[10][11]
-
Step 1: Ion-Exchange Chromatography (IEX): Use anion-exchange chromatography to separate the highly negatively charged target peptide from less charged or neutral impurities.
-
Step 2: Reversed-Phase HPLC (RP-HPLC): The fractions containing the target peptide from the IEX step can then be further purified using RP-HPLC to separate based on hydrophobicity.
-
Experimental Protocol: Two-Step Purification
-
Anion-Exchange Chromatography (AEX):
-
Column: A weak anion-exchange (WAX) or strong anion-exchange (SAX) column.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Procedure:
-
Dissolve the crude peptide in Mobile Phase A.
-
Load the sample onto the equilibrated AEX column.
-
Elute with a linear gradient of Mobile Phase B.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the target peptide.
-
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: A preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Pool the AEX fractions containing the target peptide.
-
If necessary, dilute the pooled fractions with Mobile Phase A to reduce the salt concentration.
-
Load the sample onto the equilibrated RP-HPLC column.
-
Elute with a suitable gradient of Mobile Phase B.
-
Collect fractions and analyze for purity.
-
-
Problem 3: Peptide Aggregation
Cause: While L-α-aminosuberic acid increases hydrophilicity, long peptide sequences or those with hydrophobic stretches can still be prone to aggregation, leading to poor solubility and difficult purification.[12]
Solution:
-
Chaotropic Agents: During initial solubilization for purification, the addition of a low concentration of a chaotropic agent like guanidine hydrochloride (GuHCl) or urea (use with caution as it can cause carbamylation) can help disrupt aggregates. These will need to be removed in the final purification step.
-
Organic Solvents: As mentioned in the FAQs, using organic solvents like DMSO can help break up hydrophobic interactions that lead to aggregation.[1]
-
Temperature: Gently warming the sample during dissolution may help, but be cautious of potential degradation.
Visualization of the Purification Workflow
Caption: Orthogonal Purification Workflow for Peptides with L-α-Aminosuberic Acid.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Anion-Exchange Chromatography (AEX) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) | C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 20 mM Tris-HCl or Ammonium Acetate, pH 7.5-8.5 | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Mobile Phase A + 1 M NaCl or Ammonium Acetate | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-100% B over 30-60 minutes | Optimized based on analytical separation |
| Detection | UV at 215 nm and 280 nm | UV at 215 nm and 280 nm |
Quality Control: Mass Spectrometry
Mass spectrometry is essential for confirming the identity of the purified peptide. The presence of L-α-aminosuberic acid will result in a specific mass shift compared to a peptide with a standard amino acid. When analyzing tandem mass spectrometry (MS/MS) data for sequencing, be aware that the fragmentation pattern around the Asu residue might be influenced by the presence of the second carboxyl group. Look for characteristic b- and y-ion series that confirm the correct incorporation of L-α-aminosuberic acid.
Conclusion
The purification of peptides containing L-α-aminosuberic acid presents unique but manageable challenges. By understanding the impact of its dicarboxylic nature on the peptide's properties and by employing a logical, and often orthogonal, purification strategy, high-purity peptides can be successfully isolated. This guide provides a foundation for developing a robust purification protocol and for troubleshooting common issues. For further assistance, please consult the referenced literature.
References
- Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., Zertová, M., & Laffan, D. D. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219–227.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 193, 25–46.
- Wang, P., & Li, W. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
- Spps and side reactions in peptide synthesis. (2018, November 26). SlideShare.
- Mant, C. T., & Hodges, R. S. (1991). Ion-Exchange High-Performance Liquid Chromatography of Peptides.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 193, 25–46.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 84(8), 4613–4628.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 84(8), 4613–4628.
- Gutsmiedl, K., Linder, M., Socher, E., Bräse, S., & Wadhwani, P. (2015). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules (Basel, Switzerland), 20(8), 14357–14369.
- Al-Saryi, M., & Al-Zuhair, S. (2022). Advances in Therapeutic Peptides Separation and Purification. Molecules (Basel, Switzerland), 27(19), 6296.
- Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.1.
- Brückner, H., & Mais, A. (2000). Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. Amino acids, 18(1), 69–80.
- Mass spectra (MS/MS) referent to peptides whose amino acid composition... (n.d.).
- Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023, July 27). MDPI.
- De-la-Torre, P., & Andreu, D. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 8(5), 20180028.
- Rahimipour, S., & Friedler, A. (2016). Self-Assembled Cyclic d,l-α-Peptides as Generic Conformational Inhibitors of the α-Synuclein Aggregation and Toxicity: In Vitro and Mechanistic Studies. Chemistry (Weinheim an der Bergstrasse, Germany), 22(35), 12480–12488.
- Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. Frontiers in pharmacology, 14, 1162464.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. mesalabs.com [mesalabs.com]
- 6. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. uab.edu [uab.edu]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization of Fmoc-L-alpha-Aminosuberic Acid During Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of Fmoc-L-alpha-aminosuberic acid (Fmoc-L-Asu(OtBu)-OH) during solid-phase peptide synthesis (SPPS). Epimerization, the undesirable inversion of stereochemistry at the α-carbon, is a critical side reaction that can compromise the purity, biological activity, and therapeutic efficacy of synthetic peptides.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize epimerization and ensure the synthesis of high-purity peptides.
Understanding the Challenge: The "Why" Behind Epimerization
Epimerization during peptide coupling is a persistent challenge, particularly for certain amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[4] The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base. The resulting planar enolate can be re-protonated from either face, leading to a mixture of L- and D-isomers.
Several factors can exacerbate epimerization:
-
Activation of the Carboxylic Acid: The initial activation of the carboxylic acid to form a reactive intermediate is a prerequisite for both peptide bond formation and oxazolone formation.[1]
-
The Nature of the Amino Acid: Amino acids with electron-withdrawing groups in their side chains can increase the acidity of the α-proton, making them more prone to epimerization.[1] While aminosuberic acid itself does not have a strongly electron-withdrawing side chain, the coupling conditions play a dominant role.
-
The Base Used: The strength and steric hindrance of the base used in the coupling reaction are critical. Strong, non-hindered bases can readily abstract the α-proton, promoting epimerization.[4][5]
-
Solvent Polarity: Polar solvents can increase the rate of epimerization.[6]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of epimerization.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Significant D-Isomer Detected in the Final Peptide
Probable Cause: The coupling conditions are too harsh, leading to a high rate of epimerization of the Fmoc-L-Asu(OtBu)-OH residue.
Solutions:
-
Optimize Your Coupling Reagent and Additive Combination:
-
Move Beyond Carbodiimides Alone: While reagents like Dicyclohexylcarbodiimide (DCC) are effective, they are known to cause higher rates of racemization when used without additives.[7]
-
Embrace Uronium/Aminium and Phosphonium Reagents with Additives: Modern coupling reagents are generally more efficient and lead to less epimerization. The key is the use of additives.
-
HOBt (1-hydroxybenzotriazole): A standard and effective additive for suppressing racemization.[4][8]
-
HOAt (1-hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both increasing coupling speed and suppressing epimerization.[4][6]
-
Oxyma (ethyl (hydroxyimino)cyanoacetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for leading to low levels of racemization.[4][9] COMU, a coupling reagent that incorporates the Oxyma moiety, is also an excellent choice.[7][9]
-
-
-
Re-evaluate Your Choice of Base:
-
Control Reaction Temperature:
-
Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to decrease the rate of epimerization.[6]
-
-
Minimize Pre-activation Time:
-
Prolonged pre-activation of the amino acid before adding it to the resin can lead to increased oxazolone formation and subsequent epimerization. A protocol without pre-activation, where the coupling reagents are added directly to the resin-bound amine, has been shown to significantly suppress epimerization.[10]
-
Issue 2: Low Coupling Efficiency When Using Milder Conditions
Probable Cause: The milder conditions chosen to reduce epimerization are not sufficient to drive the coupling reaction to completion, especially if coupling to a sterically hindered amino acid.
Solutions:
-
Increase the Equivalents of Amino Acid and Coupling Reagents: Using a higher excess of the incoming Fmoc-L-Asu(OtBu)-OH and coupling reagents can help drive the reaction to completion without resorting to harsher conditions.
-
Extend the Coupling Time Judiciously: While longer reaction times can increase epimerization, a moderate extension at a controlled temperature might be necessary to achieve complete coupling. Monitor the reaction progress closely.
-
Consider a More Powerful, Yet Low-Epimerization, Coupling Reagent: Reagents like HATU and HBTU, which are HOAt and HOBt analogs respectively, are highly efficient.[7] When paired with a hindered base, they can provide a good balance of high coupling efficiency and low epimerization. TSTU is another reagent noted for achieving high yields with minimal epimerization.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during peptide synthesis?
A1: The most common pathway for epimerization is through the formation of a 5(4H)-oxazolone intermediate.[4] The activated carboxylic acid of the N-protected amino acid cyclizes. The α-proton of this oxazolone is acidic and can be removed by a base. The resulting planar enolate can then be re-protonated from either side, leading to a mixture of D and L configurations.[4] A secondary mechanism involves the direct abstraction of the α-proton by a strong base.[1]
Q2: Which coupling reagents are best for minimizing epimerization?
A2: Modern uronium/aminium (e.g., HATU, HBTU, COMU) and phosphonium (e.g., PyBOP, PyAOP) based coupling reagents, when used with appropriate additives, are generally superior to older methods like carbodiimides alone.[4][7] Additives like HOAt and Oxyma are particularly effective at suppressing epimerization.[4][9] DEPBT is another coupling reagent noted for causing very little epimerization, making it useful for sensitive amino acids.[13]
Q3: How does the choice of base affect epimerization?
A3: The choice of base is critical. Strong, sterically unhindered bases like DIPEA can readily abstract the acidic α-proton of the activated amino acid, leading to racemization.[4][5] Opting for a weaker base like NMM or a more sterically hindered base like 2,4,6-collidine or TMP is recommended to minimize this side reaction.[5][10][11]
Q4: Can the solvent used for the coupling reaction influence the level of epimerization?
A4: Yes, the solvent can play a role. Polar solvents like DMF can increase the rate of epimerization.[6] While DMF is a common and effective solvent for SPPS, if epimerization is a significant issue, exploring less polar solvents or solvent mixtures could be beneficial, provided the solubility of the reagents is not compromised.
Q5: How can I detect and quantify the extent of epimerization in my synthetic peptide?
A5: Detecting and quantifying epimerization typically requires analytical techniques that can separate diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral column or specific mobile phase conditions is a common method.[14] Tandem mass spectrometry (LC-MS/MS) can also be used to identify and, in some cases, quantify isomeric and epimeric peptides, often by comparing fragmentation patterns or retention times with synthetic standards.[15][16][17]
Experimental Protocols
Protocol 1: Recommended Low-Epimerization Coupling of Fmoc-L-Asu(OtBu)-OH
This protocol is a recommended starting point for minimizing the epimerization of Fmoc-L-Asu(OtBu)-OH.
-
Resin Preparation:
-
Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).[18]
-
Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x).
-
-
Coupling Solution Preparation (In a separate vessel):
-
Dissolve Fmoc-L-Asu(OtBu)-OH (3 equivalents relative to resin loading) and an additive like Oxyma or HOAt (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add a carbodiimide-based coupling reagent like Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution.
-
Immediately add the activated amino acid solution to the resin.
-
Add a hindered base such as 2,4,6-collidine or TMP (6 equivalents).
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Protocol 2: Analytical Method for Assessing Epimerization by RP-HPLC
-
Peptide Cleavage and Deprotection: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Column: Use a high-resolution reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 60 minutes) is often required to separate diastereomers.
-
Detection: Monitor the elution profile at 220 nm. The epimerized peptide will typically elute as a separate, often closely eluting, peak from the desired product.
-
Data Presentation
Table 1: Relative Effectiveness of Different Coupling Conditions in Suppressing Racemization for Sensitive Amino Acids
| Coupling Reagent | Additive | Base | Relative Racemization | Coupling Efficiency |
| DIC | HOBt | DIPEA | Moderate | Good |
| HBTU | HOBt | DIPEA | Low to Moderate | High |
| HATU | HOAt | DIPEA | Low | Very High |
| COMU | (Internal Oxyma) | DIPEA | Very Low | Very High |
| DIC | HOAt | Collidine | Very Low | Good |
| DEPBT | - | DIPEA | Very Low | Good |
This table provides a qualitative comparison based on literature reports for sensitive amino acids and serves as a guide for optimizing your synthesis of peptides containing Fmoc-L-Asu(OtBu)-OH.[4][5][7][13]
Visualizing the Epimerization Pathway and Mitigation Strategy
Caption: Epimerization mechanism via oxazolone and mitigation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis.
- Kuroda, N., et al. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
- Unknown Author. (n.d.). Epimerization of Peptide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Maharani, R., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Unknown Author. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF - ResearchGate.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Unknown Author. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- Julian, R. R., et al. (n.d.). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry - ACS Publications.
- Maharani, R., et al. (n.d.). Epimerisation in Peptide Synthesis. OUCI.
- BenchChem. (n.d.). Preventing epimerization during Zelkovamycin analogue synthesis.
- Unknown Author. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. PubMed.
- Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry - ACS Publications.
- Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- BenchChem. (n.d.). Minimizing Epimerization in Peptide Synthesis: A Comparative Guide to Fmoc-L-Ala-MPPA.
- Julian, R. R., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Unknown Author. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Wade, J., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Unknown Author. (n.d.). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Maharani, R., et al. (n.d.). (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
- Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Shimadzu Scientific Korea. (n.d.). Analytical Methods for Amino Acids.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Steric Hindrance with Fmoc-L-α-Aminosuberic Acid Derivatives
Introduction to Fmoc-L-α-Aminosuberic Acid in Peptide Synthesis
Fmoc-L-α-aminosuberic acid is a non-canonical amino acid derivative crucial for creating structurally constrained peptides and peptidomimetics. In modern Solid-Phase Peptide Synthesis (SPPS), the side-chain carboxyl group is typically protected with a tert-butyl (OtBu) group, making Fmoc-L-α-aminosuberic acid(OtBu)-OH (Fmoc-Asu(OtBu)-OH) the primary building block used in synthesis.[1] Its eight-carbon backbone is instrumental in forming lactam bridges, which can significantly enhance a peptide's metabolic stability, receptor affinity, and biological activity.[2]
However, the long, flexible, and bulky nature of the aminosuberic acid side chain introduces significant steric hindrance .[1] This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[3] The challenge is further compounded by potential peptide chain aggregation on the solid support, a common issue in SPPS that is exacerbated by bulky residues. This guide provides a comprehensive set of frequently asked questions and troubleshooting strategies to effectively incorporate this valuable but challenging building block.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Asu(OtBu)-OH used instead of the unprotected Fmoc-L-α-aminosuberic acid in SPPS?
In Fmoc-based SPPS, an orthogonal protection strategy is essential.[4] The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle.[5] Reactive side chains must be protected by groups that are stable to these basic conditions but can be removed later, typically with strong acid. The side-chain carboxyl group of aminosuberic acid is reactive and would interfere with peptide bond formation. Therefore, it is protected with an acid-labile tert-butyl (OtBu) ester. This ensures that only the α-carboxyl group is activated and participates in coupling, while the side chain remains inert until the final acid-mediated cleavage step.[1][6]
Q2: What are the primary indicators of an incomplete coupling reaction with Fmoc-Asu(OtBu)-OH?
The most immediate and common indicator of an incomplete coupling is a positive Kaiser test (or other ninhydrin-based test) after the coupling step.[1] The Kaiser test detects free primary amines on the peptide-resin. A blue or purple bead color signifies the presence of unreacted N-terminal amines, indicating that the coupling of Fmoc-Asu(OtBu)-OH was unsuccessful or inefficient.[3] A negative result (yellow/colorless beads) indicates a complete reaction. Subsequently, analysis of the crude peptide by mass spectrometry may reveal deletion sequences where the Fmoc-Asu(OtBu)-OH residue is missing.
Q3: Which coupling reagents are most effective for a sterically hindered residue like Fmoc-Asu(OtBu)-OH?
While standard carbodiimide reagents like DIC are cost-effective, they are often insufficient for overcoming the steric hindrance presented by Fmoc-Asu(OtBu)-OH.[7] More potent onium salt-based reagents are strongly recommended.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and its analogues (e.g., HCTU, COMU) are considered the gold standard for difficult couplings. They form highly reactive OAt-esters that can efficiently acylate even hindered amines.[6][7]
-
HBTU (Hexamethylfluorophosphate Benzotriazole Tetramethyl Uronium) is another effective and widely used aminium salt, though HATU is generally considered more reactive and superior for severely hindered systems.[8]
Q4: Beyond changing the coupling reagent, how can reaction conditions be optimized?
Several parameters can be adjusted to drive the reaction to completion:
-
Increased Reagent Excess: Using a higher excess of the Fmoc-Asu(OtBu)-OH and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can improve reaction kinetics.[1]
-
Extended Reaction Time: For hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, allows more time for the sterically impeded reaction to proceed.[1]
-
Elevated Temperature: Increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective at accelerating difficult couplings by efficiently heating the reaction mixture.[6][9]
Troubleshooting Guide
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test signals incomplete acylation. This is the most frequent issue encountered with Fmoc-Asu(OtBu)-OH.
Workflow for Troubleshooting Incomplete Coupling
Caption: Simplified mechanism of Fmoc-amino acid activation and coupling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Enhancing Peptide Solubility with Aminosuberic Acid Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for improving the solubility of synthetic peptides, with a particular focus on the application of aminosuberic acid (Asu) as a hydrophilic linker. Poor solubility is a significant hurdle in peptide-based research and drug development, often leading to aggregation, inaccurate quantification, and diminished biological activity.[1] This resource is designed to provide you with the foundational knowledge and practical steps to overcome these challenges.
Understanding the Challenge: Why Do Peptides Become Insoluble?
The solubility of a peptide is fundamentally governed by its amino acid composition and sequence.[2] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are prone to aggregation in aqueous solutions.[1] This aggregation is driven by the hydrophobic effect, where nonpolar side chains cluster together to minimize contact with water.
Several key factors influence peptide solubility:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant of a peptide's solubility.[2]
-
Net Charge: The overall charge of a peptide at a given pH affects its interaction with the solvent. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero.[1]
-
Peptide Length: Longer peptides have a greater chance of containing multiple hydrophobic regions, which can lead to intermolecular aggregation.[2]
-
Secondary Structure Formation: The formation of secondary structures, particularly β-sheets, can promote the self-association of peptide chains, leading to insolubility.
Frequently Asked Questions (FAQs)
General Peptide Solubility
Q1: How can I predict the solubility of my peptide before synthesis?
A1: While precise prediction is challenging, you can estimate solubility by analyzing the peptide's sequence.[2]
-
Calculate the Grand Average of Hydropathicity (GRAVY): A positive GRAVY score indicates a hydrophobic peptide, suggesting potential solubility issues in aqueous buffers.
-
Determine the Net Charge at Neutral pH: A higher absolute net charge generally corresponds to better solubility. You can calculate this by assigning a value of +1 to basic residues (Lys, Arg, His) and -1 to acidic residues (Asp, Glu).[3]
-
Identify Hydrophobic Stretches: Look for continuous sequences of three or more hydrophobic residues.
Q2: My peptide is insoluble in water. What is the first troubleshooting step?
A2: For an uncharged or hydrophobic peptide that is insoluble in water, the recommended approach is to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Once the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer of choice with gentle vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your downstream application.[2]
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solution can significantly impact a peptide's solubility by altering the charge of its acidic and basic side chains.[2] For acidic peptides (net negative charge), dissolving in a basic buffer (pH > 7) can improve solubility. Conversely, for basic peptides (net positive charge), an acidic buffer (pH < 7) is often beneficial.[4]
Aminosuberic Acid (Asu) Linkers for Enhanced Solubility
Q4: What is aminosuberic acid and how can it improve peptide solubility?
A4: Aminosuberic acid (Asu) is a synthetic amino acid that is a derivative of suberic acid (octanedioic acid). It possesses two carboxylic acid groups and one amino group. This dicarboxylic nature makes it a hydrophilic molecule. When incorporated into a peptide sequence or used as a linker, aminosuberic acid can increase the overall hydrophilicity of the peptide, thereby improving its solubility in aqueous solutions. The additional carboxylic acid group provides another site for ionization, which can further enhance solubility depending on the pH of the solution.
Q5: When should I consider using an aminosuberic acid linker?
A5: Consider using an aminosuberic acid linker when you are working with a peptide that:
-
Has a high percentage of hydrophobic amino acids.
-
Is known to aggregate under your experimental conditions.
-
Requires improved aqueous solubility for a specific biological assay or formulation.
-
Needs a hydrophilic spacer to separate it from another molecule, such as a fluorescent dye or a drug molecule, without significantly altering its biological activity.[5]
Q6: How does an aminosuberic acid linker compare to a PEG linker?
A6: Both aminosuberic acid and polyethylene glycol (PEG) linkers are used to increase the hydrophilicity and solubility of peptides.[1][6]
| Feature | Aminosuberic Acid (Asu) Linker | Polyethylene Glycol (PEG) Linker |
| Structure | A small, dicarboxylic amino acid. | A long-chain, flexible polymer of ethylene oxide. |
| Size | Small and discrete molecular weight. | Can be of various lengths and molecular weights. |
| Hydrophilicity | High due to two carboxylic acid groups. | Very high due to the repeating ether units that coordinate with water molecules.[7] |
| Potential for Immunogenicity | Low, as it is a single amino acid derivative. | Generally considered non-immunogenic, but some studies have reported anti-PEG antibodies. |
| Application | Ideal for introducing a discrete hydrophilic point and as a short spacer. | Excellent for creating a hydrophilic shield around the peptide, which can also increase its hydrodynamic size and in vivo half-life.[1] |
The choice between an Asu and a PEG linker will depend on the specific requirements of your application, including the desired length of the spacer and the degree of hydrophilicity needed.
Troubleshooting Guide: Working with Asu-Linked Peptides
This section provides a systematic approach to troubleshooting common issues you may encounter when working with peptides modified with aminosuberic acid linkers.
Problem 1: My Asu-linked peptide is still not dissolving in my desired aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Hydrophilicity | While the Asu linker adds hydrophilicity, it may not be sufficient to overcome the hydrophobicity of a very long or highly nonpolar peptide. | 1. Re-evaluate the peptide design: Consider incorporating additional charged or polar amino acids into the peptide sequence if permissible for your application.[8] 2. Increase the number of Asu linkers: For very hydrophobic peptides, the incorporation of multiple Asu residues may be necessary. |
| Incorrect pH | The ionization state of the Asu linker's carboxylic acid groups and the peptide's own ionizable side chains is pH-dependent. At a pH close to the peptide's isoelectric point (pI), solubility will be minimal.[9] | 1. Adjust the pH: Try dissolving the peptide in a buffer with a pH at least 2 units away from its calculated pI. For a peptide with an Asu linker, a slightly basic pH (e.g., pH 7.5-8.5) will ensure the deprotonation of the carboxylic acid groups, increasing the negative charge and potentially solubility.[2] |
| Aggregation | The peptide may still be forming aggregates despite the presence of the Asu linker. | 1. Use of Denaturants: For initial solubilization, consider using a denaturant like 6 M guanidine hydrochloride or 8 M urea. The peptide can then be dialyzed into the final buffer. Be aware that this may affect the peptide's secondary structure. 2. Sonication: Gentle sonication in a water bath can help to break up aggregates.[2] |
Problem 2: I am having difficulty conjugating the aminosuberic acid linker to my peptide.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Coupling Chemistry | The chosen conjugation method may not be optimal for your peptide or the linker. | 1. Optimize Coupling Reagents: If performing solid-phase synthesis, ensure you are using an efficient coupling reagent such as HBTU or HATU. 2. Solution-Phase Conjugation: For post-synthetic modification, ensure the reactive groups on both the peptide and the linker are accessible and that the reaction buffer has the appropriate pH (e.g., pH 8-9 for NHS ester reactions with primary amines). |
| Steric Hindrance | The conjugation site on the peptide may be sterically hindered, preventing the linker from reacting efficiently. | 1. Introduce a Spacer: Consider introducing a short, flexible spacer (e.g., a few glycine residues) between the peptide and the conjugation site.[10] 2. Change Conjugation Site: If possible, move the conjugation site to a more accessible location on the peptide, such as the N-terminus or the side chain of a lysine residue. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
This protocol provides a stepwise approach to solubilizing a challenging peptide.
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the lyophilized peptide (e.g., 1 mg) in sterile, deionized water (e.g., 1 mL) to check for basic solubility. Vortex the sample for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
Acidic/Basic Conditions:
-
If the peptide has a net positive charge, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide has a net negative charge, add 10% ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvents: If the peptide remains insoluble, use a fresh aliquot. Add a minimal amount of DMSO (or DMF if the peptide contains Cys or Met) to fully dissolve the peptide.[2]
-
Dilution into Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution with continuous, gentle vortexing. If the peptide begins to precipitate, you have exceeded its solubility limit in that final buffer composition.
Protocol 2: Conceptual Workflow for Conjugating an Aminosuberic Acid Linker to a Peptide
This protocol outlines a general workflow for conjugating a commercially available aminosuberic acid derivative with an N-hydroxysuccinimide (NHS) ester to the N-terminus or a lysine side chain of a peptide.
Caption: Aminosuberic acid linkers can mitigate peptide aggregation.
References
Sources
- 1. biosynth.com [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. peptide.com [peptide.com]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Navigating the Nuances of Fmoc-L-alpha-Aminosuberic Acid: A Technical Support Guide
Welcome to our dedicated technical support center for Fmoc-L-alpha-aminosuberic acid and its derivatives, such as Fmoc-Asu(OtBu)-OH. As a key building block in modern peptide synthesis, particularly for introducing conformational constraints or creating stable cyclic analogs of bioactive peptides, its proper handling and application are paramount to successful outcomes.[1] This guide is structured to address the common and not-so-common challenges researchers, scientists, and drug development professionals may encounter. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the chemistry at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Solution Stability
Question 1: What are the recommended storage conditions for solid this compound and its derivatives?
Answer: For long-term stability, solid this compound and its side-chain protected forms like Fmoc-Asu(OtBu)-OH should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to store it in a dry environment to prevent hydrolysis.
Question 2: My this compound derivative is difficult to dissolve. What can I do?
Answer: this compound and its derivatives are generally soluble in common polar aprotic solvents used in Solid-Phase Peptide Synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). If you are experiencing solubility issues, consider the following:
-
Solvent Quality: Ensure you are using high-purity, peptide synthesis-grade solvents. Older or lower-grade DMF can contain dimethylamine, a secondary amine that can prematurely cleave the Fmoc group.
-
Gentle Warming: Gentle warming of the solution to around 30-40°C can aid in dissolution. However, avoid prolonged heating as it may accelerate degradation.
-
Sonication: Brief sonication in a water bath can also help to break up aggregates and facilitate dissolution.
-
Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, adding a small amount of DMSO to DMF can enhance the solubility of some Fmoc-amino acids.
Question 3: How stable is this compound once dissolved in common SPPS solvents like DMF, NMP, or DMSO?
Answer: The stability of this compound in solution is a critical factor for successful peptide synthesis, as pre-dissolved amino acids are often used in automated synthesizers. While specific long-term quantitative stability data for this compound is not extensively published, we can provide guidance based on the general stability of Fmoc-amino acids.
The primary degradation pathway for Fmoc-protected amino acids in solution is the premature cleavage of the Fmoc group. This is particularly a concern in DMF due to its potential to degrade into dimethylamine. NMP is generally considered a more stable solvent than DMF, exhibiting lower rates of Fmoc-amino acid decomposition over extended periods. DMSO is a strong solvent but can also lead to Fmoc cleavage under certain conditions.
For optimal results, it is strongly recommended to use freshly prepared solutions of this compound for each coupling step. If solutions need to be stored for a short period (e.g., during a synthesis run), it is advisable to keep them at a low temperature (e.g., 4°C) and protected from light.
Below is a qualitative summary of the expected stability in common SPPS solvents:
| Solvent | Relative Stability | Key Considerations |
| NMP | High | Generally the most stable solvent for long-term storage of Fmoc-amino acid solutions. |
| DMSO | Moderate | A powerful solvent, but some reports suggest potential for Fmoc cleavage under specific conditions.[2] |
| DMF | Low to Moderate | Prone to degradation to dimethylamine, which can cause premature Fmoc removal. Use only high-purity, amine-free grade. |
Question 4: How can I assess the stability of my this compound solution?
Answer: You can perform a simple stability study using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect the formation of its deprotected counterpart (H-L-alpha-aminosuberic acid-OH) or other degradation products over time.
Experimental Protocol: Assessing Solution Stability of this compound via RP-HPLC
Objective: To determine the stability of a solution of this compound in a chosen SPPS solvent over a defined period.
Materials:
-
This compound
-
Peptide synthesis grade solvent (e.g., DMF, NMP, or DMSO)
-
Reverse-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Prepare the Solution: Prepare a stock solution of this compound in the solvent to be tested at a typical concentration used in your synthesis (e.g., 0.5 M).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample of the stock solution with the initial mobile phase composition and inject it into the HPLC system. This will serve as your baseline.
-
Incubation: Store the stock solution under your desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it, and inject it into the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Monitor for the appearance of new peaks, particularly the peak corresponding to the deprotected amino acid.
-
Calculate the percentage of the intact compound remaining at each time point relative to the T=0 sample.
-
Section 2: Coupling and Synthesis Troubleshooting
Question 5: I am observing incomplete coupling of this compound in my peptide sequence. What could be the cause and how can I resolve it?
Answer: Incomplete coupling, often identified by a positive Kaiser test, can be a significant hurdle. For this compound, with its relatively long and flexible side chain, steric hindrance can be a contributing factor.[3] Here are the primary causes and mitigation strategies:
-
Steric Hindrance: The growing peptide chain on the resin may be sterically hindered, making the N-terminal amine less accessible.
-
Solution:
-
Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 4-5 equivalents).[3]
-
Prolong Coupling Time: Extend the coupling reaction time to 2-4 hours, or even overnight for particularly difficult couplings.[3]
-
Double Coupling: If the Kaiser test remains positive, perform a second coupling with a fresh solution of activated amino acid.
-
-
-
Peptide Aggregation: The elongating peptide chain can aggregate on the solid support, preventing efficient reagent penetration.
-
Solution:
-
Change Solvents: Switch to a more effective solvent for disrupting aggregation, such as NMP.
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonds.
-
-
-
Suboptimal Activation: The activation of the carboxylic acid may be inefficient.
-
Solution:
-
Use Potent Reagents: Employ more powerful coupling reagents like HATU, HCTU, or COMU, especially for challenging sequences.[3]
-
Pre-activation: Ensure a sufficient pre-activation time (typically 1-5 minutes) before adding the activated amino acid solution to the resin.
-
-
Question 6: Are there any specific side reactions associated with the aminosuberic acid side chain during Fmoc-SPPS?
Answer: The side chain of this compound is a carboxylic acid, which is typically protected with a tert-butyl (OtBu) group in Fmoc-SPPS. The OtBu group is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF). However, prolonged exposure to these basic conditions could theoretically lead to side reactions, though this is less common than with other amino acids like aspartic acid, which is prone to aspartimide formation.[3]
The primary concern is ensuring the complete removal of the OtBu group during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). Inadequate cleavage can result in the desired peptide with the side chain still protected.
References
-
Chem-Impex. (n.d.). Fmoc-Asu(OtBu)-OH. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Slideshare. (2018). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]
Sources
Validation & Comparative
HPLC analysis of peptides with Fmoc-L-alpha-aminosuberic acid
A Senior Application Scientist's Guide to the Comparative HPLC Analysis of Peptides with Fmoc-L-alpha-Aminosuberic Acid
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a cornerstone of quality control and characterization. The incorporation of non-standard amino acids, such as this compound (Fmoc-Asu-OH), introduces unique analytical hurdles. Fmoc-Asu-OH is a pivotal building block in modern peptide synthesis, prized for its role as a linker, a scaffold for bioconjugation, and a tool to enhance the solubility and structural diversity of peptide drug candidates[1]. The presence of the bulky, hydrophobic Fmoc protecting group, combined with the dicarboxylic acid backbone of aminosuberic acid, significantly alters a peptide's chromatographic behavior, demanding carefully optimized High-Performance Liquid Chromatography (HPLC) methods for accurate purity assessment.
This guide provides an in-depth comparison of Reversed-Phase HPLC (RP-HPLC) methodologies for analyzing peptides containing Fmoc-Asu-OH. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind experimental choices, empowering you to develop robust, high-fidelity analytical methods.
The Foundation: Understanding RP-HPLC for Peptide Analysis
RP-HPLC separates molecules based on their hydrophobicity[2]. The process involves a non-polar stationary phase (typically silica particles chemically bonded with alkyl chains like C18 or C8) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (ACN). Peptides are injected onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent (a "gradient elution"), the mobile phase becomes more non-polar, systematically eluting the bound peptides in order of increasing hydrophobicity[2].
For peptides, the addition of an acidic ion-pairing agent, most commonly trifluoroacetic acid (TFA), is critical. TFA serves two primary functions: it protonates free silanol groups on the silica surface to minimize undesirable ionic interactions that cause peak tailing, and it forms an ion pair with positively charged residues (e.g., Lys, Arg, His, and the N-terminus). This ion pair effectively masks the charge and increases the peptide's overall hydrophobicity, leading to enhanced retention and significantly sharper peaks[3][4].
Strategic Method Development: A Comparative Analysis
The successful analysis of an Fmoc-Asu-OH-containing peptide hinges on the strategic selection of three key parameters: the column, the mobile phase, and the gradient profile. The large, non-polar Fmoc group dominates the peptide's interaction with the stationary phase, making these choices particularly impactful.
Column Selection: The Separation Battlefield
The choice of column dictates the efficiency and selectivity of the separation. For peptides, especially those modified with bulky groups, pore size and bonded phase chemistry are paramount.
| Feature | Option 1: Standard C18 | Option 2: Wide-Pore C18/C4 | Option 3: Superficially Porous C18 |
| Particle Type | Fully Porous Silica | Fully Porous Silica | Fused-Core® / Superficially Porous |
| Pore Size | ~100-120 Å | 160-300 Å | 160 Å |
| Best For | Smaller peptides (<30 residues), high surface area for retention. | Larger peptides and proteins (>3 kDa), minimizes size-exclusion effects[5][6]. | High-throughput, high-efficiency separations at lower backpressure[6]. |
| Rationale | Adequate for many standard peptides, but larger molecules may have restricted access to the pores, leading to poor peak shape. | The larger pores ensure that bulky peptides, like those containing Fmoc-Asu-OH, can freely access the entire bonded surface, leading to improved peak symmetry and resolution[5][6]. C4 phases are less retentive and sometimes preferred for very hydrophobic large proteins[5]. | A solid core with a porous outer layer allows for faster mass transfer, resulting in sharper peaks and the ability to use higher flow rates for faster analysis without sacrificing significant resolution[6]. |
Expert Insight: For a peptide containing the highly hydrophobic Fmoc-Asu-OH moiety, a wide-pore C18 column (e.g., 300 Å) is the most robust starting point. It mitigates the risk of pore exclusion and provides strong retention due to the C18 phase, which is necessary to resolve closely related impurities from the main peptide peak.
Mobile Phase Composition: The Elution Engine
The mobile phase composition, particularly the choice of organic modifier and ion-pairing agent, directly controls retention and selectivity.
| Component | Option A: Acetonitrile (ACN) with 0.1% TFA | Option B: Methanol (MeOH) with 0.1% TFA | Option C: ACN with 0.1% Formic Acid (FA) |
| Performance | Excellent solubilizing power, low viscosity, and strong elution strength. The gold standard for peptide separations[7]. | Higher viscosity and generally lower elution strength than ACN, which can sometimes alter selectivity and improve resolution for specific peptide pairs. | Significantly reduces ion suppression in mass spectrometry (MS) compared to TFA, making it ideal for LC-MS applications[5]. |
| Peak Shape | TFA provides superior ion-pairing, resulting in exceptionally sharp and symmetrical peaks for basic peptides[3][4]. | Peak shape is generally good with TFA but may be slightly broader than with ACN due to viscosity effects. | Peak shape is often inferior to TFA. Peaks may be broader with more tailing, as formic acid is a weaker ion-pairing agent[8]. |
| Use Case | High-resolution purity analysis by UV detection. | Alternative selectivity screening when ACN/TFA fails to resolve key impurities. | Purity analysis and identity confirmation by LC-MS. |
Expert Insight: Unless MS compatibility is required, Acetonitrile with 0.1% TFA remains the unparalleled choice for analytical RP-HPLC of peptides. The combination delivers the highest resolution and best peak shapes, which are essential for accurately quantifying purity and detecting trace-level impurities[5].
Visualizing the Workflow and Mechanism
To contextualize these choices, we can visualize the overall analytical process and the underlying chemical interactions.
Caption: General workflow for HPLC analysis of synthetic peptides.
Caption: Ion-pairing of a peptide with TFA on a C18 surface.
Comparative Experimental Protocols: A Case Study
Let's consider a hypothetical model peptide: Ac-Gly-Asu(Fmoc)-Ala-Phe-NH₂ . We will compare three distinct HPLC methods for its purity analysis.
| Parameter | Method A: High-Resolution | Method B: Fast UV Analysis | Method C: LC-MS Compatibility |
| Column | C18, 300Å, 3.5 µm, 4.6 x 150 mm | Superficially Porous C18, 160Å, 2.7 µm, 4.6 x 100 mm | C18, 300Å, 3.5 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.3 mL/min |
| Gradient | 30-70% B over 30 min | 30-70% B over 10 min | 30-70% B over 30 min |
| Detection | UV at 214 nm & 265 nm | UV at 214 nm & 265 nm | UV at 214 nm & ESI-MS Scan |
| Primary Goal | Maximum resolution of all impurities for reference standard characterization. | Rapid in-process control or screening. | Purity check with mass confirmation. |
Detailed Experimental Protocols
Protocol 1: Method A - High-Resolution Purity Assessment
-
System Preparation: Equilibrate the HPLC system and column (C18, 300Å, 3.5 µm, 4.6 x 150 mm) with a mobile phase composition of 70% A (0.1% TFA in H₂O) and 30% B (0.1% TFA in ACN) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide sample in 50:50 ACN/H₂O to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatography: Run the following gradient:
-
0.0 - 5.0 min: Isocratic at 30% B
-
5.0 - 35.0 min: Linear gradient from 30% to 70% B
-
35.0 - 37.0 min: Linear gradient from 70% to 95% B (column wash)
-
37.0 - 40.0 min: Isocratic at 95% B
-
40.0 - 40.1 min: Return to 30% B
-
40.1 - 45.0 min: Re-equilibration at 30% B
-
-
Data Acquisition: Monitor the eluent by UV absorbance at 214 nm (peptide backbone) and 265 nm (Fmoc group).
Protocol 2: Method C - LC-MS Compatible Analysis
-
System Preparation: Equilibrate the HPLC-MS system and column (C18, 300Å, 3.5 µm, 2.1 x 150 mm) with 70% A (0.1% FA in H₂O) and 30% B (0.1% FA in ACN) at a flow rate of 0.3 mL/min. Divert the flow from the MS source until after the solvent front elutes.
-
Sample Preparation: Dissolve the peptide sample in 50:50 ACN/H₂O to a final concentration of 0.5 mg/mL.
-
Injection: Inject 5 µL of the sample.
-
Chromatography: Run the same gradient profile as Method A, but scaled for the 0.3 mL/min flow rate.
-
Data Acquisition: Monitor UV at 214 nm. Set the mass spectrometer to scan a relevant m/z range in positive ion mode (e.g., m/z 400-1200) to detect the [M+H]⁺ ion of the target peptide and potential impurities.
Conclusion
The analysis of peptides containing this compound is a nuanced task that benefits immensely from a foundational understanding of chromatographic principles. While a wide-pore C18 column with a water/acetonitrile gradient containing 0.1% TFA provides the highest resolution for routine purity assessment, alternative methods must be employed for different analytical goals, such as high-throughput screening or LC-MS analysis. By deliberately choosing the column, mobile phase, and gradient, researchers can develop robust, self-validating methods that yield accurate and reliable data, ensuring the quality and integrity of their synthetic peptides.
References
- Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
- Chem-Impex International. (n.d.). Fmoc-L-α-aminosuberic acid. Chem-Impex.
- Rathore, A. S., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- Mant, C. T., & Hodges, R. S. (1989).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. Inno Pharmchem.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC.
- Phenomenex. (n.d.).
- Biotage. (2023).
- Sigma-Aldrich. (n.d.). Ascentis® Express Peptide ES-C18 U/HPLC Columns. Sigma-Aldrich.
- Gethings, L. A., & Gilbert, D. F. (2020). The Role of Counter-Ions in Peptides—An Overview. MDPI.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. BenchChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hplc.eu [hplc.eu]
- 6. Ascentis® Express Peptide ES-C18 U/HPLC Columns [sigmaaldrich.com]
- 7. phenomenex.com [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Characterization of Aminosuberic Acid-Containing Peptides: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the precise characterization of structurally complex peptides is paramount. Aminosuberic acid (Asu), a non-proteinogenic amino acid, is frequently incorporated into peptides to introduce conformational constraints through the formation of a lactam bridge. This cyclization can enhance biological activity, stability, and receptor selectivity. However, the very features that make these peptides therapeutically promising also present significant challenges for structural elucidation by mass spectrometry.
This guide provides an in-depth comparison of mass spectrometric fragmentation techniques for the characterization of aminosuberic acid-containing peptides. We will delve into the nuances of Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), offering field-proven insights and experimental considerations to aid in the selection of the most appropriate analytical strategy.
The Challenge of Cyclic Peptides in Mass Spectrometry
The cyclic nature of aminosuberic acid-containing peptides, where the side chain of aminosuberic acid forms a lactam bond with the N-terminus or another amino acid side chain, fundamentally alters their fragmentation behavior compared to linear peptides. Sequencing cyclic peptides is inherently more complex due to the absence of distinct N- and C-termini, which in linear peptides, provides a clear starting point for fragmentation analysis.[1] Tandem mass spectra of cyclic peptides are often convoluted, containing multiple series of fragment ions that complicate de novo sequencing.[2]
Collision-Induced Dissociation (CID): The Workhorse with Limitations
Collision-Induced Dissociation (CID) is the most widely used fragmentation technique in mass spectrometry. It involves the acceleration of precursor ions and their collision with an inert gas, leading to the conversion of kinetic energy into internal energy, which ultimately results in fragmentation.
Fragmentation Mechanism in CID
In CID, fragmentation of peptides predominantly occurs at the amide bonds along the peptide backbone, generating b- and y-type ions.[3] However, for cyclic peptides, the initial ring-opening event is often non-specific, leading to a complex mixture of linearized precursor ions that then undergo further fragmentation. This can result in multiple overlapping ion series, making spectral interpretation a significant challenge.
Expected Fragmentation of Aminosuberic Acid-Containing Peptides with CID
For a peptide containing an aminosuberic acid lactam bridge, CID is expected to induce fragmentation at both the peptide backbone and within the aminosuberic acid side chain itself. The lactam bond within the bridge may also be a site of initial cleavage. The resulting spectrum is likely to be dominated by a complex array of b- and y-type ions, as well as internal fragments arising from multiple cleavages within the cyclic structure. Due to the "mobile proton" model, where protons migrate along the peptide backbone to induce fragmentation, the presence of basic residues can influence the fragmentation pattern.[4]
Electron Transfer Dissociation (ETD): A Complementary Approach for Complex Peptides
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[1] This process induces fragmentation by a different mechanism than CID, often providing complementary and more extensive sequence information, especially for larger peptides and those with post-translational modifications.
Fragmentation Mechanism in ETD
ETD promotes cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[1] A key advantage of ETD is that it tends to preserve labile modifications and side chains that are often lost during CID. For cyclic peptides, ETD can induce ring opening at the disulfide bond in disulfide-bridged peptides, and it is hypothesized to have a similar effect on the lactam bridge of aminosuberic acid-containing peptides, potentially leading to a more predictable initial fragmentation event.[1]
Expected Fragmentation of Aminosuberic Acid-Containing Peptides with ETD
In the analysis of an aminosuberic acid-containing peptide, ETD is expected to provide clearer sequence information compared to CID. The initial fragmentation is likely to occur at the peptide backbone, generating a series of c- and z-ions that can be more readily interpreted for sequence determination. The lactam bridge is anticipated to be more stable under ETD conditions compared to CID, allowing for more complete backbone fragmentation before the cyclic constraint is broken. This can be particularly advantageous for pinpointing the location of the aminosuberic acid residue within the peptide sequence.
Comparative Analysis: CID vs. ETD
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Fragmentation Type | Ergodic (energy distributed throughout the ion) | Non-ergodic (fragmentation is site-specific) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Bond Cleavage | Primarily amide bonds | Primarily N-Cα bonds |
| Suitability for Cyclic Peptides | Complex spectra due to random ring opening | Potentially simpler spectra with more complete backbone fragmentation |
| Preservation of Modifications | Poor for labile modifications | Excellent for labile modifications |
| Charge State Requirement | Effective for lower charge states (e.g., 2+) | More effective for higher charge states (e.g., 3+ and higher) |
| Sequence Coverage | Can be incomplete, especially for larger peptides | Often provides more extensive sequence coverage |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Peptide Solubilization: Dissolve the synthetic aminosuberic acid-containing peptide in a suitable solvent, such as a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v), to a final concentration of 1-10 pmol/µL.
-
LC-MS/MS Analysis: Introduce the sample into the mass spectrometer via liquid chromatography (LC) coupled to an electrospray ionization (ESI) source. A reversed-phase C18 column is typically used for peptide separation.
CID Fragmentation Protocol
-
Precursor Ion Selection: In the mass spectrometer, select the desired precursor ion (the protonated molecule of the aminosuberic acid-containing peptide) for fragmentation.
-
Collision Energy Optimization: Apply a normalized collision energy (NCE) to induce fragmentation. The optimal NCE will depend on the specific peptide and instrument and should be determined empirically, typically ranging from 25-35%.
-
Fragment Ion Analysis: Acquire the tandem mass spectrum of the resulting fragment ions.
ETD Fragmentation Protocol
-
Precursor Ion Selection: Select the multiply charged precursor ion (ideally 3+ or higher) of the aminosuberic acid-containing peptide.
-
ETD Reagent: Introduce an ETD reagent, such as fluoranthene radical anions, into the ion trap.
-
Ion-Ion Reaction: Allow the precursor ions to react with the ETD reagent for a specific time (e.g., 50-100 ms) to induce electron transfer and subsequent fragmentation.
-
Fragment Ion Analysis: Acquire the tandem mass spectrum of the c- and z-type fragment ions.
Visualization of Fragmentation Pathways
To illustrate the conceptual differences in fragmentation, consider a hypothetical aminosuberic acid-containing peptide: Ac-Cys(Asu)-Pro-Phe-Asn-Cys-NH2, where the Asu side chain forms a lactam bridge with the N-terminal acetyl group.
Conceptual CID Fragmentation Workflow
Caption: Conceptual workflow of CID fragmentation of a cyclic peptide.
Conceptual ETD Fragmentation Workflow
Caption: Conceptual workflow of ETD fragmentation of a cyclic peptide.
Conclusion and Recommendations
The characterization of aminosuberic acid-containing peptides by mass spectrometry requires a thoughtful approach to fragmentation. While CID is a readily available technique, the resulting complex spectra can be challenging to interpret for these cyclic structures. ETD, on the other hand, often provides more straightforward and comprehensive sequence information by inducing fragmentation along the peptide backbone while preserving the cyclic structure.
For unambiguous characterization, a combined approach is highly recommended. The complementary data from both CID and ETD experiments can provide a more complete picture of the peptide's structure, confirming the amino acid sequence and the nature of the aminosuberic acid linkage. As instrumentation and software for ETD become more widespread, this technique is poised to become an indispensable tool for the analysis of next-generation constrained peptide therapeutics.
References
-
Schubert, M., et al. (2018). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science, 24(11), e3119. [Link]
-
Gleeson, E. C., et al. (2016). Stereoselective Synthesis and Structural Elucidation of Dicarba Peptides. Chemical Communications, 52(24), 4446-4449. [Link]
-
Ng, J., et al. (2009). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 20(11), 1967-1981. [Link]
-
Schilling, B., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2174-2179. [Link]
-
Jia, C., et al. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. Journal of the American Society for Mass Spectrometry, 18(4), 663-678. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Medeiros, D. R., et al. (2012). Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides. Current Protocols in Protein Science, Chapter 12, Unit 12.11. [Link]
-
Swanlund, D. P., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(4), 1644-1651. [Link]
-
Miyake, T., et al. (2020). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 25(4), 811. [Link]
-
Carlini, L., et al. (2024). Fragmentation and charge transfer in cyclic dipeptides with an aromatic side chain induced by VUV radiation. Journal of Physics B: Atomic, Molecular and Optical Physics, 57(10), 105401. [Link]
-
Weddslist. (2007). Tandem Peptide Spectrum Interpretation. [Link]
-
Harrison, A. G. (1995). Why Are B Ions Stable Species in Peptide Spectra? Journal of the American Society for Mass Spectrometry, 6(11), 1090-1095. [Link]
-
Medzihradszky, K. F., et al. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(4), 339-362. [Link]
-
Medzihradszky, K. F., et al. (2001). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids, 21(3), 255-263. [Link]
-
Voinov, V. G., et al. (2015). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 20(10), 19435-19455. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
Sources
- 1. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectroscopy of Fmoc-L-alpha-Aminosuberic Acid: A Key Building Block in Modern Peptide Science
For researchers, scientists, and professionals in drug development, the precise characterization of peptide building blocks is not merely a procedural step but the foundation of reproducible and reliable research. Among the diverse array of non-proteinogenic amino acids, Fmoc-L-alpha-aminosuberic acid holds a significant position, offering a unique aliphatic dicarboxylic acid scaffold for introducing conformational constraints and improving the pharmacokinetic profiles of peptide-based therapeutics.[1][2] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, presents a comparative overview with alternative protecting groups, and furnishes detailed experimental protocols to ensure the acquisition of high-quality, unambiguous data.
The Structural and Functional Significance of this compound
This compound is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino moiety is crucial for its application in solid-phase peptide synthesis (SPPS). The Fmoc group is renowned for its base-lability, allowing for mild deprotection conditions that preserve the integrity of sensitive peptide sequences, a distinct advantage over the acid-labile tert-butyloxycarbonyl (Boc) group. The presence of two carboxylic acid groups in aminosuberic acid makes it a versatile tool for creating cyclic peptides, cross-linked structures, and for conjugation to other molecules.[1][2]
¹H and ¹³C NMR Spectral Features of this compound
While a publicly available, fully assigned NMR spectrum of this compound is not readily found in the literature, its spectral characteristics can be confidently predicted based on the well-established chemical shifts of the Fmoc group and the aminosuberic acid backbone. The following analysis is based on data from closely related Fmoc-protected amino acids and general principles of NMR spectroscopy. For the purpose of this guide, we will consider the analysis in a common NMR solvent such as deuterated dimethyl sulfoxide (DMSO-d₆), which is excellent for dissolving many Fmoc-protected amino acids.[3]
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of this compound can be divided into two main regions: the downfield aromatic region corresponding to the Fmoc group, and the upfield aliphatic region of the aminosuberic acid chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Aromatic Protons | 7.89 - 7.33 | m | A series of doublets and triplets characteristic of the fluorenyl group. |
| NH | ~7.70 | d | The amide proton, which will couple to the alpha-proton. Its chemical shift can be concentration-dependent. |
| Fmoc CH & CH₂ | 4.30 - 4.20 | m | A multiplet integrating to 3 protons, arising from the CH and CH₂ groups of the fluorenyl moiety. |
| α-CH | ~4.00 | m | The alpha-proton of the amino acid, coupled to the NH proton and the β-CH₂ protons. |
| β-CH₂ | ~1.70 | m | The two protons on the carbon adjacent to the alpha-carbon. |
| γ, δ, ε-CH₂ | 1.40 - 1.20 | m | The methylene groups in the middle of the aliphatic chain, often appearing as overlapping multiplets. |
| ζ-CH₂ | ~2.20 | t | The methylene group adjacent to the distal carboxylic acid, expected to be a triplet. |
| COOH | >12.0 | br s | The two carboxylic acid protons, which are typically broad and may exchange with residual water in the solvent. |
Causality Behind the Chemical Shifts:
-
The significant downfield shift of the Fmoc aromatic protons is due to the anisotropic effect of the aromatic rings, which deshields the protons on their periphery.
-
The alpha-proton (α-CH) is deshielded by the adjacent electron-withdrawing amide and carboxyl groups.
-
The aliphatic chain protons exhibit chemical shifts typical for methylene groups, with a slight downfield shift for the protons closer to the electron-withdrawing carboxylic acid groups (ζ-CH₂).
¹³C NMR Spectrum: Unambiguous Carbon Fingerprinting
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxyl) | ~174 | Two peaks may be observed for the two distinct carboxylic acid carbons. |
| C=O (Urethane) | ~156 | The characteristic chemical shift for the carbonyl of the Fmoc protecting group. |
| Fmoc Aromatic Carbons | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1 | A set of six signals characteristic of the fluorenyl ring system. |
| Fmoc CH & CH₂ | 65.6, 46.6 | The chemical shifts for the CH and CH₂ carbons of the fluorenyl group. |
| α-C | ~53 | The alpha-carbon of the amino acid. |
| Aliphatic Chain Carbons | 34, 31, 28, 24 | A series of peaks for the methylene carbons of the suberic acid backbone. |
Expertise in Spectral Interpretation:
The chemical shifts of the Fmoc group carbons are highly consistent across different amino acids, making them reliable markers for the presence of this protecting group.[3] The two carboxyl carbons may have slightly different chemical shifts due to their different positions relative to the alpha-amino group. For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable.[3]
Comparative Analysis with Alternative Protecting Groups
The choice of an amino-protecting group is a critical decision in peptide synthesis, with significant implications for both the synthetic strategy and the characterization of intermediates. Here, we compare the NMR characteristics of the Fmoc group with two other commonly used protecting groups: tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz).
Table 3: Comparison of ¹H NMR Signatures of N-Protected Aminosuberic Acid
| Protecting Group | Characteristic ¹H NMR Signals (ppm) | Advantages in NMR | Disadvantages in NMR |
| Fmoc | Aromatic: 7.3-7.9 (m, 8H); CH/CH₂: 4.2-4.3 (m, 3H) | Multiple, distinct signals in the aromatic region provide a clear and complex fingerprint. | Aromatic signals can overlap with those from aromatic amino acid residues in a peptide. |
| Boc | t-Butyl: 1.4-1.5 (s, 9H) | A sharp, intense singlet in an uncrowded region of the spectrum, excellent for monitoring reaction completion. | Provides less structural information compared to the Fmoc group. |
| Cbz | Aromatic: ~7.3 (s, 5H); CH₂: ~5.1 (s, 2H) | Distinct singlets for the benzylic and aromatic protons. | Aromatic signals can overlap with other aromatic moieties in the molecule. |
Trustworthiness in Identification:
The Boc group offers the most straightforward and unambiguous signal for confirming successful protection due to its intense singlet in a region typically devoid of other signals. The Fmoc group , while having more complex signals, provides a rich fingerprint that is highly characteristic. The choice between these protecting groups often depends on the overall synthetic strategy and the nature of the other amino acids in the peptide sequence.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Objective: To prepare a high-quality NMR sample of this compound for ¹H and ¹³C analysis.
-
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good first choice due to its excellent solvating power for many Fmoc-amino acids.[3] Alternatively, CDCl₃ can be used if the compound is soluble.
-
Dissolution: Transfer the weighed sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, it is common practice to reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Protocol 2: NMR Data Acquisition
-
Objective: To acquire high-quality ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Visualizing the Workflow and Structure
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Structure of this compound
Caption: The chemical structure of this compound.
Conclusion and Future Perspectives
The meticulous NMR characterization of this compound is indispensable for its effective utilization in peptide synthesis and drug discovery. This guide has provided a comprehensive framework for understanding its ¹H and ¹³C NMR spectra, a comparative analysis with alternative protecting groups, and robust experimental protocols. By adhering to these guidelines, researchers can ensure the quality and identity of this vital building block, thereby enhancing the reliability and success of their scientific endeavors. The principles and techniques outlined herein are broadly applicable to the characterization of other novel amino acid derivatives, underscoring the central role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
-
Supporting Information - ScienceOpen. Available at: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. Available at: [Link]
-
Fmoc, Cbz, and Boc-amino acids. The 'R' group was varied in this study - ResearchGate. Available at: [Link]
Sources
A-Comparative-Guide-to-Peptide-Linkers-Focus-on-Fmoc-L-alpha-aminosuberic-acid
In the intricate world of peptide synthesis and drug development, linkers are the unsung heroes that connect functional moieties, influencing everything from stability and solubility to therapeutic efficacy. This guide offers an in-depth comparison of Fmoc-L-alpha-aminosuberic acid with other prevalent peptide linkers, providing researchers, scientists, and drug development professionals with the critical data and insights needed to make informed decisions.
Section 1: The Critical Role of Peptide Linkers
Peptide linkers are molecular bridges that covalently connect two or more molecules, such as a peptide to a solid support, a cytotoxic drug to an antibody in an antibody-drug conjugate (ADC), or two peptide domains in a fusion protein.[1][2] The choice of linker is paramount as its chemical properties—length, flexibility, hydrophilicity, and stability—can profoundly impact the overall performance of the final conjugate.[][4]
Linkers can be broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to be broken under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within a target cell.[5][6] This allows for the controlled release of a payload at the desired site of action.
-
Non-cleavable Linkers: These form a stable bond that is not readily broken.[7] The payload is typically released upon the complete degradation of the carrier molecule, such as the antibody in an ADC.[5] Non-cleavable linkers are known for their high stability in circulation, which can reduce off-target toxicity.[7][8]
Section 2: A Deep Dive into this compound
This compound is a non-cleavable linker building block that has gained traction in various bioconjugation applications.[9] It is a derivative of suberic acid (octanedioic acid) and features two key components:
-
An eight-carbon aliphatic chain: This provides a flexible and hydrophilic spacer between the conjugated molecules.
-
An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: This base-labile protecting group makes it highly suitable for incorporation into peptides via standard Solid-Phase Peptide Synthesis (SPPS) protocols.[10][11]
The unique structure of this compound imparts several desirable properties, including enhanced solubility and reactivity, making it a valuable tool in the synthesis of complex peptides and peptide-based therapeutics.[9]
Section 3: Comparative Analysis of Peptide Linkers
The selection of an appropriate linker is a critical decision in the design of peptide conjugates. Below is a comparative analysis of this compound against other commonly used linker classes.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Primary Applications |
| This compound | Non-cleavable, hydrophilic, C8 aliphatic chain | High stability, enhances solubility, compatible with standard Fmoc-SPPS | Payload release depends on carrier degradation, potential for altered pharmacokinetics | Antibody-Drug Conjugates (ADCs), peptide modifications, surface immobilization |
| Polyethylene Glycol (PEG) Linkers | Hydrophilic, flexible, variable lengths | Significantly improves solubility and pharmacokinetic profile, reduces immunogenicity | Can be sterically hindering, potential for heterogeneity in PEG length | ADCs, PEGylation of proteins and peptides, drug delivery systems |
| Valine-Citrulline (VC) Linkers | Cleavable (enzyme-sensitive) | Specifically cleaved by lysosomal enzymes (e.g., Cathepsin B) for targeted payload release | Potential for premature cleavage in circulation, can be immunogenic | ADCs for cancer therapy |
| Hydrazone Linkers | Cleavable (pH-sensitive) | Cleaved in the acidic environment of endosomes and lysosomes | Less stable in circulation compared to other cleavable linkers | ADCs, pH-responsive drug delivery |
| Disulfide Linkers | Cleavable (reduction-sensitive) | Cleaved in the reducing environment of the cytoplasm | Can be unstable in the bloodstream, potential for off-target disulfide exchange | ADCs, intracellular drug delivery |
Key Experimental Insights:
-
Stability: Non-cleavable linkers like those derived from aminosuberic acid generally exhibit greater stability in plasma compared to their cleavable counterparts.[7] This enhanced stability can lead to a wider therapeutic window and reduced off-target toxicity.[7][12] Studies have shown that ADCs with non-cleavable linkers often perform better in vivo.[7]
-
Solubility and Aggregation: The hydrophilicity of a linker is crucial, especially when dealing with hydrophobic payloads.[1][4] Hydrophilic linkers like PEG and aminosuberic acid derivatives can mitigate aggregation and improve the solubility of the final conjugate.[][13]
-
Payload Release: The mechanism of payload release is a fundamental difference between linker types. Cleavable linkers offer the advantage of targeted release, which can be beneficial for drugs with a narrow therapeutic index.[5][6] However, this comes at the cost of potentially lower stability. Non-cleavable linkers, while more stable, rely on the degradation of the entire conjugate for payload release, which may not be optimal for all applications.[]
Section 4: Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin[15]
-
Fmoc-protected amino acids (including this compound)[16]
-
N,N-Dimethylformamide (DMF)[15]
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)[11]
-
Coupling reagents: HBTU, HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the linker, use this compound in the desired coupling step.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[17]
Protocol 2: Evaluation of Linker Stability in Plasma
This protocol describes a method to assess the stability of a peptide-drug conjugate in human plasma.
Materials:
-
Peptide-drug conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Incubation: Incubate the peptide-drug conjugate in human plasma at 37°C. Take aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding an equal volume of cold acetonitrile containing 0.1% TFA. Centrifuge to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the plasma half-life of the linker.
Section 5: Visualizations
Sources
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. media.iris-biotech.de [media.iris-biotech.de]
- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]
A Senior Application Scientist's Guide to Alternatives for Fmoc-L-alpha-Aminosuberic Acid in Peptide Synthesis
Introduction: The Role of Constraint in Peptide Therapeutics
In the pursuit of potent and stable peptide-based therapeutics, linear peptides often fall short due to their conformational flexibility and susceptibility to proteolytic degradation.[1][2] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, effectively locking the peptide into its bioactive conformation. One such valuable tool is Fmoc-L-alpha-aminosuberic acid (Fmoc-Asu(OtBu)-OH) , an eight-carbon homolog of glutamic acid.[3] Its primary application is to serve as a building block for creating covalent bridges, most commonly lactam bridges, which can significantly enhance a peptide's pharmacological profile, including metabolic stability, receptor affinity, and target specificity.[3][4]
This guide provides an in-depth comparison of Fmoc-Asu(OtBu)-OH with key alternatives used to induce structural constraints in peptides. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to assist researchers in selecting the optimal building blocks for their specific drug discovery and development campaigns.
The Rationale for Peptide Constraint: Why We Engineer Rigidity
The core principle behind using molecules like Fmoc-Asu(OtBu)-OH is to pre-organize a peptide's three-dimensional structure. This engineered rigidity confers several key advantages:
-
Enhanced Target Affinity: By locking the peptide into a conformation that mimics its receptor-bound state, the entropic penalty of binding is reduced, often leading to a dramatic increase in binding affinity.[5]
-
Increased Proteolytic Resistance: The constrained cyclic structure is a less favorable substrate for proteases compared to a flexible linear peptide, resulting in a longer serum half-life.[1][6]
-
Improved Cell Permeability: Certain constraining strategies, particularly those that increase helical character and mask polar amide bonds, can enhance the ability of a peptide to penetrate cell membranes.[2][5]
Fmoc-Asu(OtBu)-OH is a cornerstone for achieving these goals, typically through the formation of a side-chain to side-chain lactam bridge. However, the specific nature of the constraint—its length, flexibility, and chemical properties—is a critical design parameter. This is where a careful evaluation of alternatives becomes essential.
Comparative Analysis of Constraining Strategies
The choice of a constraining amino acid is a strategic decision that directly impacts the final properties of the peptide. Here, we compare the most common alternatives to Fmoc-Asu(OtBu)-OH, categorized by the type of covalent bridge they form.
Category 1: Alternative Lactam Bridges - Modulating Ring Size and Polarity
The most direct alternatives to Asu are other dicarboxylic or diamino acids that can form lactam bridges of varying lengths when paired with a complementary amino acid.[4] The formation of a lactam bridge involves the coupling of a side-chain carboxyl group (from Asp, Glu, or Asu) with a side-chain amino group (from Lys, Ornithine, or Diaminobutyric acid - Dab).[7] The size of the resulting ring is critical, particularly for stabilizing α-helical structures, where an i, i+4 spacing is often optimal.[8][9]
| Building Block Combination | Side Chain Atoms (Carboxyl) | Side Chain Atoms (Amino) | Total Bridge Length (Atoms) | Resulting Ring Size (i, i+4 Spacing) | Key Characteristics |
| Asu + Lys | 6 | 4 | 10 | 24-membered | Long, flexible bridge. Often used to replace long-range disulfide bonds.[3][4] |
| Glu + Lys | 3 | 4 | 7 | 21-membered | Gold standard for stabilizing α-helices at i, i+4 spacing.[8] |
| Asp + Orn | 2 | 3 | 5 | 19-membered | Creates a tighter, more constrained loop. |
| Glu + Orn | 3 | 3 | 6 | 20-membered | Offers intermediate flexibility between Asp/Orn and Glu/Lys.[7] |
| Asp + Dab | 2 | 2 | 4 | 18-membered | Can be helix-destabilizing at i, i+4 but useful for stabilizing β-turns at i, i+3.[8][10] |
| Glu + Dab | 3 | 2 | 5 | 19-membered | Provides a different constraint geometry compared to Asp+Orn. |
Expert Insights: The choice between these pairings is a classic structure-activity relationship (SAR) study. While Glu-Lys bridges at i, i+4 are well-documented to stabilize helices, the longer, more flexible bridge formed by Asu-Lys can be advantageous for mimicking large loops or replacing disulfide bonds without imposing excessive strain.[3][8] Conversely, shorter bridges like Asp-Dab can be used to enforce tight turns in a peptide sequence.[10] The orientation of the bridge (e.g., Glu-Lys vs. Lys-Glu) is also critical; Glu-Lys is generally helix-stabilizing, whereas Lys-Glu can be destabilizing.[8]
Category 2: Hydrocarbon Stapling - Engineering Helicity and Permeability
A mechanistically distinct and powerful alternative to lactam bridging is all-hydrocarbon stapling.[1] This technique involves incorporating two non-natural, olefin-bearing amino acids into the peptide chain, typically at i, i+3, i, i+4, or i, i+7 positions.[2][11] An intramolecular ring-closing metathesis (RCM) reaction, catalyzed by a ruthenium-based Grubbs' catalyst, then forms a covalent hydrocarbon "staple" that locks the peptide in an α-helical conformation.[5][6]
| Feature | Lactam Bridge (e.g., Asu-Lys) | Hydrocarbon Staple |
| Chemistry | Amide bond formation | Olefin metathesis |
| Bridge Nature | Polar (amide bond) | Non-polar, hydrophobic (alkene) |
| Structural Impact | Enforces proximity, can stabilize helices | Strongly induces and stabilizes α-helicity.[6] |
| Cell Permeability | Variable, generally modest effect | Often significantly enhanced.[5] |
| Proteolytic Stability | Increased | Significantly increased.[1] |
| Synthesis Complexity | On-resin lactamation is standard | Requires on-resin metathesis with Grubbs' catalyst. |
Expert Insights: Hydrocarbon stapling is the strategy of choice when the primary goal is to create a highly stable α-helix for targeting intracellular protein-protein interactions.[5] The hydrophobic nature of the staple is thought to contribute to improved cell penetration.[2] This contrasts with the more polar lactam bridge, which may be preferred when mimicking a native loop structure or when interactions with solvent are desirable for target binding.
Visualization of Constraint Strategies
The following diagram illustrates the conceptual differences between the main alternatives for constraining a peptide backbone.
Caption: Workflow for solid-phase synthesis of a lactam-bridged peptide.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Peptide Elongation: Perform standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to assemble the linear peptide sequence up to the point of cyclization. Use 3 equivalents of Fmoc-amino acid, 3 equivalents of HCTU, and 6 equivalents of DIPEA for each coupling step.
-
Side-Chain Deprotection: For on-resin cyclization, this step requires orthogonal protecting groups on the Glu and Lys side chains (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH). These can be selectively removed on-resin using a palladium catalyst, leaving the tBu-based protecting groups on other residues intact. Note: If using standard Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH, cyclization is typically performed in solution after cleavage from the resin.
-
On-Resin Lactamation:
-
Wash the resin thoroughly post-deprotection.
-
Add a solution of a coupling agent (e.g., 3 eq. HBTU or PyBOP) and a base (e.g., 6 eq. DIPEA) in DMF.
-
Allow the reaction to proceed for 4-12 hours. Monitor completion using a Kaiser test.
-
-
Final Cleavage: Once the full peptide is assembled, cleave it from the resin and remove all remaining side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).
Protocol 2: Synthesis of a Hydrocarbon-Stapled Peptide
This protocol details the incorporation of olefin-bearing amino acids and the subsequent on-resin ring-closing metathesis (RCM).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH) or other olefinic amino acids
-
Grubbs' First-Generation Catalyst
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)
-
Other reagents are as per Protocol 1.
Step-by-Step Procedure:
-
Peptide Elongation: Synthesize the linear peptide using standard Fmoc-SPPS, incorporating Fmoc-S5-OH at the desired i and i+4 (or i+7) positions. [1] * Causality: Longer coupling times (2-4 hours) may be required for these non-natural amino acids to ensure complete incorporation. [6]2. Ring-Closing Metathesis (RCM):
-
Wash the peptide-resin extensively with DCM.
-
Swell the resin in anhydrous DCE.
-
In a separate flask, dissolve Grubbs' First-Generation catalyst (0.1-0.3 equivalents relative to resin loading) in anhydrous DCE. [6] * Add the catalyst solution to the resin and agitate under a nitrogen atmosphere for 2-4 hours. The reaction can be performed twice to ensure completion. [6]3. Post-RCM Synthesis: Wash the resin thoroughly with DCE and DMF. Continue with standard Fmoc-SPPS to add any remaining amino acids to the N-terminus.
-
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1.
Conclusion and Future Outlook
This compound is an effective and valuable reagent for introducing long-range constraints in synthetic peptides. However, it is part of a much larger toolbox available to the peptide chemist. The decision to use Asu or an alternative should be driven by the specific therapeutic goal. For stabilizing α-helices, Fmoc-Glu(OtBu)-OH/Fmoc-Lys(Boc)-OH pairings for lactam bridges and olefin-bearing amino acids for hydrocarbon stapling represent the industry standards, with the latter offering superior stability and cell-permeability. For inducing turns or mimicking smaller loops, shorter lactam bridge precursors like Fmoc-Asp(OtBu)-OH and Fmoc-Dab(Boc)-OH are more appropriate.
The field continues to evolve, with new constraining strategies and orthogonal protection schemes being developed. By understanding the fundamental principles behind each method and leveraging the comparative data available, researchers can make informed decisions to accelerate the design and synthesis of next-generation peptide therapeutics.
References
-
Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. (n.d.). Frontiers in Chemistry. [Link]
-
Houston, M. E. Jr, & Gierasch, L. M. (1995). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 37(3), 173-86. [Link]
-
Hydrocarbon Stapled & Constrained Peptides. (n.d.). Eurogentec. [Link]
-
Hydrocarbon Stapled & Constrained Peptides. (n.d.). AnaSpec. [Link]
-
Houston, M. E. Jr, Campbell, A. P., & Gierasch, L. M. (1995). Lactam bridge stabilization of alpha-helical peptides: ring size, positional and orientational effects. Biochemistry, 34(36), 11412-8. [Link]
-
Peptide cyclization. (n.d.). SB-PEPTIDE. [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). Methods in Molecular Biology, 1494, 137-152. [Link]
-
The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. (1991). Collection of Czechoslovak Chemical Communications, 56(8), 1747-1764. [Link]
-
The synthesis and study of side-chain lactam-bridged peptides. (2002). Biopolymers, 66(1), 49-75. [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 2. Hydrocarbon Stapled & Constrained Peptides [eurogentec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthetic Peptides with Aminosuberic Acid
<
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as aminosuberic acid (Asu), into synthetic peptides offers a powerful strategy to enhance their therapeutic properties.[1] These modifications can improve stability, potency, and selectivity. However, the introduction of non-standard residues presents unique challenges in synthesis and subsequent purity assessment. This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of Asu-containing peptides, grounded in scientific principles and practical expertise.
The Critical Role of Purity in Peptide Therapeutics
Aminosuberic acid, a dicarboxylic amino acid, is often incorporated to create lactam bridges for peptide cyclization, enhancing conformational stability.[7][8] The synthesis of Asu-containing peptides typically involves the use of orthogonally protected Fmoc-Asu(OtBu)-OH.[9][10][11] While standard SPPS protocols are generally applicable, the unique structure of Asu necessitates careful monitoring to prevent side reactions and ensure complete coupling.[9]
A Multi-faceted Approach to Purity Assessment
A comprehensive evaluation of peptide purity requires a combination of orthogonal analytical methods.[12][13][14] The three pillars of peptide purity analysis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique provides distinct and complementary information, and their collective data paints a complete picture of the peptide's identity and purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Determination
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[13][15][16] It separates the target peptide from its impurities based on differences in hydrophobicity.
The Causality Behind Experimental Choices in RP-HPLC:
-
Column Chemistry: C18 columns are the most common choice for peptide analysis due to their hydrophobicity, which allows for effective separation of most peptides.[15][17] For highly hydrophobic peptides, a C8 column might be more appropriate to reduce retention times.[15] The purity of the silica used in the column is also crucial; high-purity silica minimizes peak tailing and improves resolution.[13]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the peptides.[17] The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is critical.[15][18] TFA protonates the peptide's carboxyl groups and forms ion pairs with positively charged residues, which sharpens peaks and improves separation.[18]
-
Detection: Peptides are typically detected by UV absorbance at 210-220 nm, where the peptide bond absorbs light.[12][19] This allows for the quantification of the main peptide peak relative to impurity peaks.
Experimental Workflow for RP-HPLC Analysis:
Caption: Workflow for RP-HPLC purity analysis of synthetic peptides.
Detailed Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Instrumentation: Utilize an HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector.[15]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. The gradient may need to be optimized to achieve the best separation for a specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 214 nm.
-
-
Data Analysis: Integrate the peak areas of the main peptide and all impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[19]
Mass Spectrometry (MS): Confirming Identity and Uncovering Impurities
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[20] It provides a direct measure of the mass-to-charge ratio (m/z) of the peptide and its fragments.
The Power of Mass Spectrometry in Peptide Analysis:
-
Identity Confirmation: The measured molecular weight should match the calculated theoretical molecular weight of the desired peptide.[20]
-
Impurity Identification: MS can identify common synthesis-related impurities such as deletion sequences (lower mass) and peptides with protecting groups that were not successfully removed (higher mass).[5]
-
Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence de novo, providing ultimate confirmation of its identity.[21]
Experimental Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis of synthetic peptides.
Detailed Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare the sample as described for RP-HPLC analysis.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
LC Conditions: Similar chromatographic conditions as for RP-HPLC can be used. However, for better MS sensitivity, formic acid (0.1%) is often used as a mobile phase additive instead of TFA, as TFA can cause ion suppression.[13][18]
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected m/z of the peptide.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the desired peptide. Compare the experimental molecular weight with the calculated theoretical molecular weight. Look for other peaks that may correspond to impurities.
Amino Acid Analysis (AAA): Quantifying Composition and Net Peptide Content
Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide.[22][23] It provides crucial information about the relative amounts of each amino acid present and can be used to calculate the net peptide content.
The Rationale for Amino Acid Analysis:
-
Compositional Verification: The experimentally determined amino acid ratios should match the theoretical ratios based on the peptide's sequence.[22] This confirms the presence and correct stoichiometry of all amino acids, including the incorporated aminosuberic acid.
-
Net Peptide Content: AAA is a key method for determining the net peptide content, which is the actual amount of peptide in a lyophilized powder. The remaining mass consists of counter-ions (like TFA) and water.[12]
-
Detection of Atypical Amino Acids: This technique can also be used to detect the presence of any unexpected or atypical amino acids.[22]
Experimental Workflow for Amino Acid Analysis:
Caption: Workflow for Amino Acid Analysis of synthetic peptides.
Detailed Protocol for Amino Acid Analysis:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.[23] Note that this process destroys tryptophan and converts asparagine and glutamine to aspartic acid and glutamic acid, respectively.[24]
-
Derivatization: The free amino acids are then derivatized to make them detectable by UV or fluorescence.[22][25]
-
Chromatographic Separation: The derivatized amino acids are separated by chromatography.[22]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical ratios. The net peptide content is determined by comparing the total amount of recovered amino acids to the initial weight of the peptide sample.
Comparison of Analytical Techniques for Asu-Containing Peptides
| Analytical Technique | Principle of Separation/Detection | Information Provided | Strengths for Asu-Peptides | Limitations |
| RP-HPLC | Hydrophobicity | Purity, presence of impurities with different hydrophobicity | Excellent for separating deletion sequences and incompletely deprotected peptides. | May not resolve diastereomers or peptides with minor modifications that do not significantly alter hydrophobicity. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation, identification of impurities with different masses | Confirms the incorporation of Asu and identifies side products from its synthesis. | Does not provide quantitative purity information on its own. May not distinguish between isomeric impurities. |
| Amino Acid Analysis (AAA) | Chemical properties of amino acids | Amino acid composition, net peptide content | Quantifies the amount of Asu relative to other amino acids, confirming its incorporation. | Destructive method. Does not provide information about the peptide sequence or impurities with the correct amino acid composition. |
Conclusion: A Holistic and Validating Approach
The purity assessment of synthetic peptides containing aminosuberic acid requires a meticulous and multi-pronged approach. While RP-HPLC is the primary tool for determining purity, its data must be corroborated by mass spectrometry to confirm the identity of the main peak and characterize impurities. Furthermore, amino acid analysis provides essential quantitative data on the peptide's composition and net content. By employing these three orthogonal techniques, researchers and drug developers can have high confidence in the quality of their Asu-containing peptides, ensuring the reliability and reproducibility of their scientific endeavors. This self-validating system of analysis is crucial for advancing research and developing safe and effective peptide-based therapeutics.
References
-
Bio-Synthesis Inc. Quality Peptide products. Accessed January 19, 2026. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3183. [Link]
-
Al-Hassan, A. A. (2024). Synthetic peptides quality control and assurance. In Peptide and Peptidomimetic Therapeutics (pp. 371-391). Academic Press. [Link]
-
Loo, J. A., & Loo, R. R. O. (2017). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1549, 13–21. [Link]
-
Agilent Technologies. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Accessed January 19, 2026. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Accessed January 19, 2026. [Link]
-
Kas, K., Van den Bergh, K., & De Spiegeleer, B. (2014). Quality evaluation of synthetic quorum sensing peptides used in R&D. Journal of pharmaceutical and biomedical analysis, 96, 252–259. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Accessed January 19, 2026. [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. Accessed January 19, 2026. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47. [Link]
-
Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1220, 123638. [Link]
-
De Spiegeleer, B., Van den Bergh, K., & Kas, K. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 10–22. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Accessed January 19, 2026. [Link]
-
Dawson, P. E., & Kent, S. B. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Annual review of biochemistry, 69, 923–960. [Link]
-
ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Accessed January 19, 2026. [Link]
-
Reddy, K. S., & Reddy, T. J. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein journal of organic chemistry, 13, 2197–2203. [Link]
-
Pless, J., & Bauer, W. (1973). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Helvetica chimica acta, 56(7), 2527–2532. [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Accessed January 19, 2026. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Accessed January 19, 2026. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Accessed January 19, 2026. [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Accessed January 19, 2026. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Accessed January 19, 2026. [Link]
-
ResearchGate. (2025). (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. Accessed January 19, 2026. [Link]
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. In Principles of Peptide Synthesis (pp. 29-49). Springer, Berlin, Heidelberg. [Link]
-
Magzoub, M., & Gellman, S. H. (2004). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Journal of the American Chemical Society, 126(22), 6932–6933. [Link]
-
El-Faham, A., de la Torre, B. G., & Albericio, F. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Applied Sciences, 11(12), 5593. [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]
-
Pless, J., & Bauer, W. (1973). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Helvetica chimica acta, 56(7), 2517–2526. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Diva-Portal.org. (n.d.). Amino Acid Analysis. Accessed January 19, 2026. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Accessed January 19, 2026. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Accessed January 19, 2026. [Link]
-
Biology LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Accessed January 19, 2026. [Link]
-
Forster, A. C., Tan, Z., Nalam, M. N., Lin, H., Qu, H., Cornish, V. W., & Blacklow, S. C. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(22), 6807–6817. [Link]
-
ResearchGate. (2025). Using amino acid analysis to determine absorptivity constants: A validation case study using bovine serum albumin. Accessed January 19, 2026. [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. Accessed January 19, 2026. [Link]
Sources
- 1. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality evaluation of synthetic quorum sensing peptides used in R&D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality Peptide products Bio-Synthesis [biosyn.com]
- 13. hplc.eu [hplc.eu]
- 14. ijsra.net [ijsra.net]
- 15. biovera.com.au [biovera.com.au]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 22. usp.org [usp.org]
- 23. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Confirming L-alpha-Aminosuberic Acid Incorporation in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-alpha-Aminosuberic Acid in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles. L-alpha-Aminosuberic acid (Asu), a dicarboxylic amino acid analogue of glutamic acid with an extended aliphatic side chain, is a particularly valuable building block. Its unique structure can introduce conformational constraints, chelate metal ions, or serve as a handle for bioconjugation. However, the successful synthesis of peptides containing L-alpha-aminosuberic acid necessitates rigorous analytical confirmation of its incorporation. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, experimental considerations, and relative merits.
I. Mass Spectrometry: A First Line of Inquiry
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing a rapid and sensitive means to verify the molecular weight of the target molecule. For peptides incorporating L-alpha-aminosuberic acid, MS serves as the initial and most straightforward confirmation of successful synthesis.
A. Single Quadrupole MS: Verifying the Gross Molecular Weight
The most basic MS experiment involves determining the mass-to-charge ratio (m/z) of the intact peptide. The expected molecular weight of the peptide containing L-alpha-aminosuberic acid can be calculated based on its amino acid sequence. The observation of a peak in the mass spectrum corresponding to this calculated mass provides strong evidence for the successful incorporation of the amino acid.
Causality in Experimental Choice: This initial screen is crucial as it quickly identifies gross errors in synthesis, such as incomplete coupling or deletions. The choice of ionization source, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), depends on the sample properties and desired throughput.
B. Tandem Mass Spectrometry (MS/MS): Sequencing and Localization
Tandem mass spectrometry (MS/MS) is a powerful extension of the basic MS experiment that enables the fragmentation of a selected parent ion, providing sequence-specific information. In the context of an L-alpha-aminosuberic acid-containing peptide, MS/MS is used to confirm not only the presence of the amino acid but also its precise location within the peptide chain.
The Fragmentation Pattern: Collision-induced dissociation (CID) is the most common fragmentation method. It induces cleavage of the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue. The presence of a mass difference corresponding to the residue mass of L-alpha-aminosuberic acid (189.21 Da) within the b- and/or y-ion series confirms its incorporation and position.
Expert Insights on Dicarboxylic Amino Acids: The presence of the second carboxylic acid group in the side chain of L-alpha-aminosuberic acid can influence the fragmentation pattern. Acidic residues can promote specific fragmentation pathways, including the neutral loss of water (H₂O) or carbon dioxide (CO₂), particularly from the side chain. While specific fragmentation data for L-alpha-aminosuberic acid is not extensively published, analogies can be drawn from peptides containing glutamic and aspartic acids. Researchers should be vigilant for these characteristic neutral losses in the MS/MS spectrum, as they can provide additional confirmatory evidence.[1][2]
II. Edman Degradation: The Classic Sequencing Approach
Edman degradation is a chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[3][4][5] While largely superseded by mass spectrometry for routine sequencing, it remains a valuable orthogonal technique for confirming the N-terminal sequence and can be particularly useful for resolving ambiguities.
The Edman Chemistry Workflow
The peptide is reacted with phenyl isothiocyanate (PITC), which couples to the N-terminal amino group. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH) derivative, which is then identified by chromatography. The remaining peptide, now one residue shorter, can then undergo another cycle of the reaction.
Considerations for L-alpha-Aminosuberic Acid: The presence of the side-chain carboxyl group in L-alpha-aminosuberic acid is a key consideration. During the acidic cleavage step of the Edman degradation, there is a potential for side reactions involving this carboxyl group, although standard protocols are generally robust. It is important to use a high-purity peptide sample to minimize the chances of side reactions that could complicate the interpretation of the chromatogram. The PTH-Asu derivative will have a unique retention time in the chromatographic separation, which would need to be established with a standard if not already known. The dicarboxylic nature of the PTH-Asu derivative may also influence its solubility and chromatographic behavior, potentially requiring optimization of the separation conditions.[6][7]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the chemical environment of each atom in a molecule. For peptides containing L-alpha-aminosuberic acid, NMR can definitively confirm its incorporation, determine its location, and provide insights into the peptide's three-dimensional structure.
Key NMR Experiments for Confirmation
-
1D ¹H NMR: The one-dimensional proton NMR spectrum will show characteristic signals for the protons of L-alpha-aminosuberic acid. The α-proton will typically appear in the range of 4.0-4.5 ppm, while the side-chain methylene protons will have distinct chemical shifts. The integration of these signals should be consistent with the number of protons in the molecule.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). A TOCSY experiment will show correlations between the α-proton and the side-chain protons of L-alpha-aminosuberic acid, allowing for its unambiguous identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's conformation and the sequence of amino acids. NOEs between the protons of L-alpha-aminosuberic acid and its neighboring residues can confirm its position in the peptide chain.
-
¹³C NMR: The carbon NMR spectrum will show a unique set of signals for the eight carbon atoms of L-alpha-aminosuberic acid. The chemical shifts of the two carboxyl carbons will be particularly informative.
Comparative Analysis of Analytical Methods
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Information | Molecular weight, amino acid sequence | N-terminal amino acid sequence | Atomic-level structure, connectivity |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole) | Low (micromole to millimole) |
| Throughput | High | Low | Low |
| Sample Requirement | Low | Low | High |
| Confirmation Level | High (with MS/MS) | Moderate | Definitive |
| Key Advantage | Speed and sensitivity | Orthogonal sequencing information | Detailed structural information |
| Key Limitation | Can be ambiguous for isobaric residues | Limited to N-terminus, slow | Low sensitivity, complex data analysis |
Experimental Protocols
Protocol 1: Confirmation by LC-MS/MS
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
MS Analysis: Analyze the eluent using an ESI mass spectrometer in positive ion mode. Acquire a full scan MS spectrum to identify the protonated molecular ion of the peptide.
-
MS/MS Analysis: Perform a data-dependent acquisition, where the most intense ions from the full scan are automatically selected for fragmentation by CID.
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series. Confirm the presence and position of L-alpha-aminosuberic acid by observing the expected mass difference between adjacent fragment ions.
Protocol 2: N-Terminal Confirmation by Edman Degradation
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent as per the instrument manufacturer's instructions.
-
Instrument Setup: Program the automated protein sequencer for the expected number of cycles.
-
Edman Cycling: The instrument will automatically perform the coupling, cleavage, and conversion steps for each cycle.
-
PTH-Amino Acid Analysis: The resulting PTH-amino acid derivatives are automatically injected onto an HPLC system for separation and identification based on their retention times compared to known standards.
-
Sequence Determination: The sequence is deduced from the order of the identified PTH-amino acids.
Protocol 3: Structural Verification by NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.
-
1D ¹H Spectrum: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
2D TOCSY Spectrum: Acquire a 2D TOCSY spectrum to identify the spin systems of all amino acid residues, including L-alpha-aminosuberic acid.
-
2D NOESY Spectrum: Acquire a 2D NOESY spectrum to establish sequential connectivities and confirm the amino acid sequence.
-
Data Analysis: Process and analyze the NMR spectra using appropriate software to assign all proton resonances and confirm the incorporation and position of L-alpha-aminosuberic acid.
Visualization of Analytical Workflows
Caption: Comparative workflows for the analytical confirmation of L-alpha-aminosuberic acid incorporation.
Conclusion
Confirming the successful incorporation of L-alpha-aminosuberic acid into a synthetic peptide is a critical step in the development of novel peptide therapeutics. A multi-faceted analytical approach, combining the strengths of mass spectrometry, Edman degradation, and NMR spectroscopy, provides the most robust and comprehensive characterization. While mass spectrometry offers a rapid and sensitive initial confirmation, NMR spectroscopy stands as the definitive method for structural elucidation. Edman degradation, though less commonly used, can provide valuable orthogonal sequencing data. By understanding the principles and experimental nuances of each technique, researchers can confidently verify the integrity of their synthetic peptides and advance their drug discovery programs.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
-
Wikipedia contributors. (2023). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Schroeder, K., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(24), 8618-8623.
- Mavlan, M., & Vasanth, S. (2023). Identification of acidic residues in proteins by selective chemical labeling and tandem mass spectrometry.
-
Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Retrieved from [Link]
- Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
-
Roberts, J. D., & Caserio, M. C. (2021). 25.7: Peptides and Proteins. In Chemistry LibreTexts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehu.eus [ehu.eus]
- 6. researchgate.net [researchgate.net]
- 7. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 8. kpwulab.com [kpwulab.com]
A Comparative Guide to the Efficient Coupling of Fmoc-L-α-Aminosuberic Acid Derivatives in Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the incorporation of non-standard amino acids is a gateway to novel therapeutic peptides with enhanced properties. Fmoc-L-α-aminosuberic acid (Asu), a dicarboxylic amino acid, is a valuable building block for creating constrained peptides, cross-linked structures, and molecules with improved pharmacokinetic profiles. However, its successful incorporation into a growing peptide chain is contingent upon the strategic selection of a coupling reagent. The presence of a second carboxylic acid, which must be protected (typically as a tert-butyl ester, OtBu), and the general challenges of solid-phase peptide synthesis (SPPS) demand a robust activation method to ensure high yields and purity.
This guide provides an in-depth comparative analysis of common coupling reagents for the acylation of Fmoc-L-Asu(OtBu)-OH. We will explore the mechanistic nuances of different reagent classes, present comparative data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Challenge: Steric Hindrance and Side Reactions
The primary goal of the coupling step is the complete and efficient formation of an amide bond between the α-carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain, without any loss of chiral integrity.[1] While Fmoc-L-Asu(OtBu)-OH is not as sterically demanding as residues like Aib or Valine[2], achieving quantitative coupling is critical to avoid deletion sequences in the final product. The key challenges include:
-
Incomplete Coupling: Sub-optimal activation can lead to failed acylation, requiring double coupling cycles that increase time and cost.
-
Racemization: The activation of the carboxylic acid makes the α-proton susceptible to abstraction by base, which can lead to a loss of stereochemical purity.[1][3] This is a critical concern as the biological activity of peptides is highly dependent on their precise three-dimensional structure.
-
Reagent-Specific Side Reactions: Uronium-based reagents can cause guanidinylation of the N-terminal amine, a reaction that irreversibly caps the peptide chain.[4][5]
The choice of coupling reagent directly addresses these challenges by influencing the reactivity of the activated amino acid and the kinetics of the amide bond formation.
Mechanism of Action: A Tale of Three Reagent Classes
Modern peptide synthesis predominantly relies on three classes of in-situ activating reagents: carbodiimides (with additives), aminium/uronium salts, and phosphonium salts.[6][7] Understanding their fundamental mechanisms is key to selecting the right tool for the job.
Carbodiimides and Additives (e.g., DIC/Oxyma)
Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective activating agents.[8] However, they are rarely used alone due to high racemization risk.[6] The addition of nucleophilic additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is essential. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted by the additive into a more stable and less racemization-prone active ester, which then reacts with the amine.[9] OxymaPure is often preferred over the traditional 1-hydroxybenzotriazole (HOBt) due to its superior safety profile and efficacy in suppressing racemization.[9]
Caption: Carbodiimide activation pathway with an additive.
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU)
This class of reagents, which includes popular choices like HBTU and HATU, offers high reactivity and rapid coupling times.[10] They are technically aminium salts but are often referred to as uronium salts.[11] These reagents already incorporate an additive moiety within their structure. For instance, HBTU contains an HOBt group, while the more reactive HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) group.[11][12] The electron-withdrawing nitrogen atom in HOAt makes it a better leaving group, resulting in a more reactive OAt-ester intermediate and faster couplings.[10][12] This makes HATU particularly effective for sterically hindered amino acids.[12] Newer reagents like COMU incorporate OxymaPure, combining high reactivity with an improved safety profile.[6][8]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly efficient coupling reagents.[13] Their primary advantage is the significantly reduced risk of N-terminal guanidinylation compared to uronium salts.[4][5] This is because the activation site is the phosphorus atom, and the byproducts do not include a guanidinylating agent.[4] This makes them an excellent choice for sensitive sequences, fragment couplings, or when an excess of coupling reagent may be required to drive a reaction to completion.
Caption: Comparative activation by aminium and phosphonium salts.
Quantitative Performance Comparison
The choice of reagent involves a trade-off between reactivity, potential side reactions, and cost. The following table summarizes the expected performance of various coupling reagents for incorporating Fmoc-L-Asu(OtBu)-OH, based on established principles and data from analogous sterically hindered couplings.[2][14]
| Coupling Reagent/System | Reagent Class | Typical Coupling Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 3 hours | High to Very High | Very Low[9] | Cost-effective; soluble urea byproduct (DIU).[8] | Slower than onium salts; requires separate additive. |
| HBTU | Aminium/Uronium Salt | 20 - 60 minutes | High | Low | Reliable and widely used; good balance of cost and efficiency.[14] | Can cause guanidinylation if used in excess; less reactive than HATU.[4][10] |
| HATU | Aminium/Uronium Salt | 15 - 45 minutes | Very High | Very Low | High reactivity, faster couplings, excellent for hindered residues.[10][12] | Higher cost; potential for guanidinylation.[14] |
| HCTU | Aminium/Uronium Salt | 15 - 45 minutes | Very High | Low | Reactivity comparable to HATU but often more cost-effective.[6] | Potential for guanidinylation; based on potentially explosive Cl-HOBt. |
| COMU | Aminium/Uronium Salt | 15 - 45 minutes | Very High | Very Low | High reactivity comparable to HATU; safer (Oxyma-based); water-soluble byproducts.[6][8] | Higher cost; limited stability in DMF solution.[5] |
| PyBOP | Phosphonium Salt | 20 - 60 minutes | High | Low | No risk of guanidinylation; clean reactions.[4][5] | Byproduct (HMPA from original BOP) concerns led to PyBOP; can be more expensive.[6] |
Experimental Protocols: A Self-Validating System
To ensure a valid comparison, the following generalized protocols for a single coupling cycle in manual SPPS are provided. These protocols assume a starting scale of 0.1 mmol on a rink amide resin. Adjustments may be necessary based on the specific resin and sequence.
Standard SPPS Coupling Workflow
Caption: A typical workflow for a single coupling cycle in SPPS.
Protocol 1: DIC/Oxyma Mediated Coupling
This method is a cost-effective and reliable choice, particularly when racemization is a major concern.
-
Resin Preparation: Following the standard workflow, ensure the resin is swollen, deprotected, and washed.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-L-Asu(OtBu)-OH (3 eq., 0.3 mmol) and OxymaPure® (3 eq., 0.3 mmol) in N,N-Dimethylformamide (DMF).
-
Coupling: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC (3 eq., 0.3 mmol).
-
Reaction: Allow the reaction to proceed for 1-3 hours at room temperature with gentle agitation.
-
Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling.[14] Once the test is negative (indicating no free amines), wash the resin thoroughly with DMF.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for maximizing coupling speed and efficiency, especially for difficult sequences.
-
Resin Preparation: Prepare the resin as described in the standard workflow.
-
Activation: In a separate vessel, prepare a solution of Fmoc-L-Asu(OtBu)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 15-45 minutes at room temperature with agitation.
-
Monitoring & Washing: Use the Kaiser test to check for reaction completion before washing.
Protocol 3: PyBOP Mediated Coupling
Choose this method to eliminate the risk of chain termination by guanidinylation.
-
Resin Preparation: Prepare the resin as described in the standard workflow.
-
Activation: In a separate vessel, dissolve Fmoc-L-Asu(OtBu)-OH (3 eq., 0.3 mmol), PyBOP (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.
-
Coupling: Add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 20-60 minutes at room temperature.
-
Monitoring & Washing: Check for completion with the Kaiser test, then proceed with washing.
Conclusion and Recommendations
The efficient incorporation of Fmoc-L-α-aminosuberic acid is readily achievable with the appropriate choice of coupling reagent.
-
For maximum efficiency and speed , especially in known difficult contexts, HATU and COMU are the premier choices.[6][12] Their high reactivity drives the reaction to completion quickly, minimizing the risk of deletion sequences.
-
For routine synthesis where cost is a significant factor , the DIC/Oxyma system provides an excellent balance of high efficiency and low racemization at a lower price point.[9]
-
To eliminate the risk of guanidinylation , particularly during long syntheses, fragment condensations, or cyclizations, phosphonium reagents like PyBOP are the safest and most reliable option.[5]
Ultimately, the optimal choice depends on a careful consideration of the specific peptide sequence, the scale of the synthesis, and budgetary constraints. By understanding the mechanistic principles and leveraging the protocols outlined in this guide, researchers can confidently and successfully incorporate Fmoc-L-α-aminosuberic acid and other challenging monomers into their synthetic peptides.
References
[12] BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. BenchChem Technical Support. [15] BenchChem. (n.d.). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis. BenchChem. [4] BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem Technical Support. [6] Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [11] Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link] [16] Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [7] Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [13] Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [10] BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem Technical Support. [5] Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma. [8] Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [14] BenchChem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. BenchChem Technical Support. [17] Peptideweb.com. (n.d.). Loading protocols. Peptideweb. [18] Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. MilliporeSigma. [2] BenchChem. (2025). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. BenchChem Technical Support. [1] BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press. Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [19] ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. [3] AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [9] Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA. [20] El-Faham, A., et al. (2020). Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH... ResearchGate. [21] Lanam, C., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [22] Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptideweb.com [peptideweb.com]
- 18. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 19. chempep.com [chempep.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Fmoc-L-α-Aminosuberic Acid Performance in Solid-Phase Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
In the pursuit of novel peptide-based therapeutics, modulating pharmacokinetic and pharmacodynamic properties is paramount. Native peptides often suffer from metabolic instability and poor receptor affinity due to their conformational flexibility. A proven strategy to overcome these limitations is the introduction of structural constraints, such as lactam bridges, which lock the peptide into a more bioactive and stable conformation.[1][2]
Fmoc-L-α-aminosuberic acid (Fmoc-Asu(OtBu)-OH) is a key non-canonical amino acid derivative employed for this purpose.[3][4] As an eight-carbon homolog of glutamic acid, its side chain is ideal for forming a stable lactam bridge with an N-terminal amine or the side chain of another amino acid, such as lysine.[1][3] The length of this bridge is a critical design element, influencing the resulting peptide's helical structure and binding affinity.[1] However, the successful incorporation of this bulky, sterically hindered building block into a growing peptide chain is not trivial and presents unique challenges compared to shorter-chain alternatives.[5][6]
This guide provides an in-depth, objective comparison of Fmoc-Asu(OtBu)-OH performance in a standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. We will benchmark it against a common, shorter-chain alternative, Fmoc-L-Lysine (Fmoc-Lys(Boc)-OH), providing the experimental framework, expected data, and field-proven insights necessary for researchers to make informed decisions in their peptide design and synthesis campaigns.
The Building Blocks: A Structural Comparison
The fundamental difference between Fmoc-Asu(OtBu)-OH and its alternatives lies in the side-chain length, which directly impacts both the synthesis process and the final peptide's structural properties. Here, we compare it with other common amino acids used for lactam bridge formation.[1]
Table 1: Physicochemical Properties of Fmoc-Protected Amino Acids for Lactam Bridge Formation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Length (atoms) |
|---|---|---|---|
| Fmoc-Asu(OtBu)-OH | C₂₇H₃₃NO₆ | 467.56 | 6 |
| Fmoc-L-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.55 | 4 |
| Fmoc-L-Orn(Boc)-OH | C₂₅H₃₀N₂O₆ | 454.52 | 3 |
| Fmoc-L-Dab(Boc)-OH | C₂₄H₂₈N₂O₆ | 440.49 | 2 |
Data sourced from BenchChem.[1]
The extended six-carbon side chain of aminosuberic acid provides greater flexibility for forming wider loops in cyclic peptides, which may be essential for optimal interaction with a biological target.[1] However, this increased bulk presents a significant steric challenge during the coupling step in SPPS.
Detailed Synthesis Protocol
Materials:
-
Resin: Rink Amide AM Resin (0.5 mmol/g loading)
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Tyr(tBu), Ser(tBu), Arg(Pbf)). [7]* Key Building Blocks: Fmoc-Asu(OtBu)-OH, Fmoc-Lys(Boc)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents:
-
Deprotection: 20% Piperidine in DMF.
-
Coupling (Standard): N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®. [3][8] * Coupling (Hindered): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA). [9] * Cleavage: Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v). [10] Protocol Steps:
-
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling (Iterative Process):
-
For standard amino acids (Gly, Arg, Phe, Pro, Ser): Dissolve Fmoc-amino acid (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF. Pre-activate for 2 minutes, then add to the resin. Shake for 60 minutes.
-
For the Comparative Step (Residue X):
-
Peptide A (Asu): Due to the steric hindrance of Fmoc-Asu(OtBu)-OH, a more potent coupling reagent is employed to ensure reaction completion. [11][12]Dissolve Fmoc-Asu(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and shake for 2-4 hours. [3][9] * Peptide B (Lys): A standard coupling protocol is sufficient. Dissolve Fmoc-Lys(Boc)-OH (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF. Pre-activate for 2 minutes, add to the resin, and shake for 60 minutes.
-
-
-
Monitoring: After each coupling step, perform a qualitative Kaiser test on a few resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Tyrosine, cap the peptide by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Final Wash: Wash the completed peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Global Deprotection: Treat the dried resin with 2 mL of Cleavage Reagent B for 3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups. [10][13][14]9. Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the crude peptide pellet. Dissolve a small amount in a Water/Acetonitrile mixture for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to determine purity and confirm identity. [15]
Benchmarking Performance: Expected Results
The primary metrics for benchmarking performance in SPPS are coupling efficiency (inferred from crude purity), final purity after purification, and overall yield. Based on established principles of peptide chemistry, we can anticipate the following outcomes from our model synthesis.
Causality Behind Expectations:
-
Coupling Efficiency: The bulky, six-carbon aliphatic side chain of Asu creates significant steric hindrance, which can slow down the acylation of the free N-terminal amine on the resin-bound peptide. [5]This often leads to incomplete coupling, resulting in a higher proportion of deletion sequences (peptide missing the Asu residue) in the crude product. Using a more potent aminium-based activator like HBTU helps to overcome this energy barrier but may not completely eliminate the issue compared to the less-hindered Lys residue. [9]* Crude Purity: HPLC analysis of the crude product provides a direct measure of synthesis success before purification. [16]A lower crude purity for the Asu-containing peptide is expected due to the potential for incomplete coupling.
-
Final Yield: Since the major impurity is a deletion sequence that can be difficult to separate via HPLC, the lower crude purity directly translates to a lower final yield of the desired high-purity product.
Table 2: Hypothetical Comparative Performance Data
| Performance Metric | Peptide A (with Asu) | Peptide B (with Lys) | Rationale |
|---|---|---|---|
| Coupling Time | 2-4 hours | 1 hour | Extended time needed to overcome steric hindrance of the Asu side chain. [3] |
| Coupling Reagent | HBTU / DIPEA | DIC / OxymaPure® | A more potent activator is required for bulky residues. [9][17] |
| Crude Purity (HPLC Area %) | ~65% | ~85% | Higher probability of deletion sequences due to incomplete Asu coupling. |
| Target Mass (MS) | Confirmed | Confirmed | Both syntheses should produce some of the correct product. |
| Final Yield (after HPLC) | ~25% | ~45% | Lower crude purity results in lower recovery after purification. |
Analysis and Interpretation
HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing peptide purity. [18][19]The crude peptide is separated on a C18 column using a gradient of water and acetonitrile containing 0.1% TFA. The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. [18] For Peptide A (Asu), one would expect to see a primary product peak alongside a significant secondary peak corresponding to the des-Asu deletion sequence. For Peptide B (Lys), the main product peak should be substantially more dominant.
Mass Spectrometry (MS) Verification
Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches its theoretical mass, verifying the correct sequence was assembled. [20]This is a critical quality control step that confirms the identity of the main peak observed in the HPLC chromatogram.
Conclusion and Recommendations for Researchers
The incorporation of Fmoc-L-α-aminosuberic acid is a powerful tool for creating conformationally constrained peptides with potentially enhanced therapeutic properties. [1][3]However, its successful use requires a clear understanding of the synthetic challenges it presents.
Our comparative guide illustrates that while Fmoc-Asu(OtBu)-OH can be successfully incorporated into peptide sequences, researchers should anticipate and plan for potential difficulties arising from its steric bulk.
Key Takeaways:
-
Expect Lower Coupling Efficiency: Compared to less hindered alternatives like Fmoc-Lys(Boc)-OH, the coupling of Fmoc-Asu(OtBu)-OH is inherently more difficult.
-
Employ Potent Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. The use of highly efficient aminium/uronium salts such as HBTU, HATU, or COMU is strongly recommended to maximize yield. [8][9][17]3. Optimize Reaction Conditions: Be prepared to extend coupling times (2-4 hours or even overnight) and potentially use a double-coupling strategy to drive the reaction to completion.
-
Factor in Yield Considerations: The inherent synthetic challenges will likely result in lower crude purity and a reduced final yield. This should be factored into the planning of the synthesis scale.
Ultimately, the choice to use Fmoc-Asu(OtBu)-OH should be driven by the specific structural requirements of the target peptide. The potential biological benefits gained from the unique conformational constraint offered by the longer lactam bridge may well outweigh the synthetic complexities involved.
References
- Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
- Benchchem. A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)-OH and its Alternatives.
- ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions.
- Benchchem. Incorporation of Fmoc-Asu(OtBu)-OH into Complex Peptide Sequences: Application Notes and Protocols.
- Biovera. HPLC Analysis Methods for Peptide Characterization | Laboratory Research.
- Apex Peptide Supply. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Creative Proteomics. RP-HPLC Peptide Purity Analysis.
- MedChemExpress. Fmoc-Asu(OtBu)-OH | Peptide intermediate.
- Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5].
- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Benchchem. A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- Mesa Labs. SPPS Tips For Success Handout.
- PubMed. Synthesis of protected lactam-bridged dipeptides.
- Benchchem. Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
- Jackson, S. E., & Bartlett, G. J. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers (Peptide Science).
- CDN. Cleavage Cocktail Selection.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Linkers.
- Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. mesalabs.com [mesalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. biovera.com.au [biovera.com.au]
- 20. apexpeptidesupply.com [apexpeptidesupply.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-L-alpha-aminosuberic Acid: A Guide for Laboratory Professionals
In the landscape of peptide synthesis and drug development, the proper management of chemical reagents is as critical as the innovative research they enable. Fmoc-L-alpha-aminosuberic acid, a key building block in solid-phase peptide synthesis, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and laboratory best practices, empowering researchers to manage their waste streams with confidence and integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, safety data sheets (SDS) for structurally analogous Fmoc-protected amino acids, such as Fmoc-L-Ala-OH, indicate that these compounds are generally not classified as hazardous.[1][2] However, as a matter of prudent practice, all chemicals should be handled with care. The primary risks associated with solid amino acid derivatives are mechanical irritation from dust and potential, though uncharacterized, biological effects upon exposure.
Core Safety Precautions:
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use nitrile or latex gloves, inspecting them for integrity before use.[1][4]
-
Body Protection: A standard laboratory coat is sufficient to prevent skin contact.
-
Respiratory Protection: If significant dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[3][5]
-
Waste Characterization: Is this compound a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8]
Based on available data for similar compounds, this compound is not a listed hazardous waste. It is a stable, non-reactive solid with no inherent corrosive or ignitable properties. Therefore, in its pure form, it is unlikely to be classified as a characteristic hazardous waste. However, it is the generator's responsibility to make the final hazardous waste determination.[9]
Key Considerations for Waste Determination:
-
Contamination: Has the this compound been in contact with or mixed with any listed or characteristic hazardous wastes? If so, the entire mixture may need to be managed as hazardous waste.[8]
-
Institutional Policies: Your institution's Environmental Health and Safety (EHS) department may have specific policies for the disposal of all chemical waste, regardless of its RCRA classification. Always consult your institutional guidelines.
Step-by-Step Disposal Protocol
The recommended and most compliant method for disposing of this compound is through your institution's chemical waste program, managed by the EHS department or a licensed hazardous waste contractor.
Step 1: Containerization
-
Place the solid this compound waste into a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) or glass container is suitable.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[10] Incompatible wastes can lead to dangerous reactions. For example, do not mix with strong oxidizing agents.[3]
Step 2: Labeling
-
Clearly label the container with the words "Hazardous Waste" (as a best practice, even if not federally regulated as such, to ensure proper handling) and the full chemical name: "this compound".[11][12]
-
Include the date of accumulation and the name of the principal investigator or laboratory.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a container breach.
-
Ensure the container remains closed except when adding waste.
Step 4: Arranging for Disposal
-
Once the container is full, or in accordance with your institution's pickup schedule, contact your EHS department to arrange for collection.
-
Provide them with an accurate description of the waste.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Management of Contaminated Materials
Any materials, such as weigh boats, gloves, or paper towels, that are grossly contaminated with this compound should be disposed of as solid chemical waste following the same procedure outlined above. For lightly contaminated items, consult your institutional EHS for guidance, as they may be permissible for disposal in regular laboratory trash after decontamination.
Spill Management
In the event of a spill:
-
Evacuate and Secure: If a large amount of dust is generated, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.
-
Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust. A wet paper towel can be used to wipe down the area after the bulk of the material has been removed.
-
Dispose of Cleanup Materials: Place all contaminated cleanup materials into a sealed and labeled waste container for disposal through your EHS department.[4][5]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Presumed Non-Hazardous Solid Chemical Waste | Based on SDS of similar compounds; lacks RCRA hazardous characteristics.[1][2] |
| Container Type | Sealed, chemically compatible (e.g., HDPE, glass) | Prevents leaks and reactions with the container material. |
| Labeling | "Hazardous Waste" (best practice), full chemical name, date | Ensures proper identification and handling by waste management personnel.[11] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with laboratory waste storage regulations.[11] |
| Disposal Method | Collection by institutional EHS or licensed contractor | Ensures compliance with federal, state, and local regulations.[10][13] |
| Incompatible Wastes | Strong oxidizing agents, strong acids | Avoids potential chemical reactions in the waste container.[3] |
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Available at: [Link]
- Safety D
-
Solid and Hazardous Waste Regulations. Paint & Coatings Resource Center. Available at: [Link]
- Safety Data Sheet for Fmoc-L-Ala(2-Acd)-OH. Iris Biotech GmbH.
-
RCRA Program Overview. Case Western Reserve University. Available at: [Link]
- Safety Data Sheet for Fmoc-L-Ala-OH.
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]
-
RCRA Solid Waste Identification Explained. YouTube. Available at: [Link]
- Proper Disposal of (3-Amino-4-hydroxyphenyl)
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Material Safety Data Sheet for Fmoc-α-Me-Pro-OH. Capot Chemical Co., Ltd.
- Safety D
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]
- Hazardous Waste Disposal Guide. Northwestern University.
- Part G: Chemical Disposal Procedures. UW-La Crosse.
- Proper Disposal of Fmoc-L-3-Trifluoromethylphenylalanine: A Comprehensive Guide. Benchchem.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. capotchem.cn [capotchem.cn]
- 6. Content Retired - Compliance Assistance Centers [caiweb.com]
- 7. epa.gov [epa.gov]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-alpha-Aminosuberic Acid
Welcome to your essential guide for the safe handling of Fmoc-L-alpha-aminosuberic acid. As researchers and drug development professionals, our primary goal is to advance science, and the bedrock of that pursuit is a steadfast commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. We will explore not just what to wear, but why we wear it, grounding our protocols in the specific chemical nature of Fmoc-protected amino acids and the operational realities of their use in peptide synthesis.
Understanding the Risk Profile: More Than Just a Powder
This compound, like most Fmoc-protected amino acids, is a crystalline solid or fine powder. While many Safety Data Sheets (SDS) for similar compounds do not classify them as hazardous under GHS or OSHA criteria, this does not mean they are innocuous.[1][2][3] The primary physical hazards stem from its particulate nature.
-
Inhalation Risk : Fine powders can easily become airborne, especially during weighing and transfer. Inhalation may cause respiratory tract irritation.[1][4][5][6]
-
Ocular and Dermal Exposure : Direct contact with the eyes can cause significant mechanical irritation.[5] While not typically a severe skin irritant, prolonged contact with any chemical powder is ill-advised and can lead to dryness or mild irritation.[5]
-
The Context of Synthesis : It is crucial to recognize that Fmoc-amino acids are rarely used in isolation. They are key components in Solid-Phase Peptide Synthesis (SPPS), a process that involves hazardous reagents such as N,N-Dimethylformamide (DMF), piperidine for Fmoc deprotection, and Trifluoroacetic Acid (TFA) for final cleavage.[4][7][8][9] Therefore, your PPE strategy must anticipate the entire workflow, not just the handling of the initial solid.
The foundational principle of our PPE plan is the Hierarchy of Controls . Before we even consider PPE, we must prioritize engineering and administrative controls.
-
Elimination/Substitution : Not applicable here, as the compound is required.
-
Engineering Controls : The most critical step. Always handle this compound powder within a certified chemical fume hood, a powder containment hood, or a glove box.[1][2] This engineering control is your primary defense against aerosolization and inhalation.
-
Administrative Controls : Adhere to standard operating procedures (SOPs), receive proper training, and always wash hands thoroughly after handling.[2]
-
Personal Protective Equipment (PPE) : The final barrier between you and the chemical hazard.
Core PPE Requirements: Your Foundational Armor
For any task involving this compound, the following PPE is the mandatory minimum.[10]
-
Body Protection : A professional lab coat, buttoned completely, is essential to protect skin and clothing from spills and contamination.
-
Eye and Face Protection : Safety glasses with side shields are the absolute minimum requirement.[2][10] However, for handling powders, chemical splash goggles provide superior protection by forming a seal around the eyes, preventing airborne particulates from causing irritation. A face shield, worn over safety goggles, should be used when there is a significant risk of splashing, such as during the dissolution of large quantities or during the cleavage steps of synthesis.[11]
-
Hand Protection : Disposable nitrile gloves are the standard choice for handling most chemicals, including Fmoc-amino acids.[12][13] They offer good protection against incidental contact. Always inspect gloves before use and remove them immediately if contamination is suspected, washing your hands before donning a new pair.[2][10] For prolonged tasks or when handling solvents like DMF, consider double-gloving or consulting a glove compatibility chart for the specific solvent being used.
Operational Plan: Matching PPE to the Procedure
The level of PPE required can be adapted based on the specific procedure and the scale of the operation. The following table outlines a tiered approach to ensure safety and practicality.
| Procedure | Scale | Engineering Control | Minimum Required PPE | Rationale |
| Pre-Use Inspection | Any | Well-lit benchtop | None required | Visual inspection of a sealed container poses no exposure risk. |
| Weighing & Transfer | < 1 gram | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | The primary risk is the generation of fine dust. Goggles are superior to glasses for preventing eye exposure to airborne powder. The fume hood contains any aerosolized particles.[1] |
| Weighing & Transfer | > 1 gram | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles, (Optional: N95 Respirator) | Larger quantities increase the potential for dust generation. While the fume hood is the primary control, an N95 respirator may be considered for nuisance dust levels based on a risk assessment.[1] |
| Dissolution in Solvent (e.g., DMF) | Any | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | The hazard profile now includes the solvent. DMF is readily absorbed through the skin, making proper glove use critical. The fume hood contains solvent vapors. |
| Coupling Reaction (SPPS) | Any | Chemical Fume Hood / Automated Synthesizer | Lab Coat, Nitrile Gloves, Safety Goggles | The reaction mixture contains multiple reagents. Maintaining full core PPE is essential. |
| Waste Disposal | Any | N/A | Lab Coat, Nitrile Gloves, Safety Goggles | Handling contaminated materials (weigh paper, pipette tips, empty containers) requires PPE to prevent secondary contamination. |
PPE Selection and Disposal Workflow
The following diagram outlines the decision-making process for selecting, using, and disposing of PPE when handling this compound.
Caption: PPE selection and disposal workflow for this compound.
Emergency First Aid Protocols
Should an exposure occur despite controls and PPE, immediate action is required.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[2][14]
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical final step. All materials that have come into contact with this compound must be considered chemical waste.
-
Contaminated PPE : Used gloves, disposable lab coats, and any other contaminated items should be placed in a designated, sealed waste container for hazardous materials.
-
Solid Waste : Weighing papers, contaminated paper towels, and residual powder should be disposed of in a clearly labeled hazardous solid waste container.[6]
-
Liquid Waste : Solutions containing the amino acid and associated solvents must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[2]
Always adhere to your institution's specific waste disposal guidelines and local environmental regulations.[6] By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
- PPE and Safety for Chemical Handling.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Safety Data Sheet for Fmoc-L-β-HAla-OH. AAPPTec, LLC.
- Personal Protective Equipment (PPE)
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
- Lab Safety Equipment & PPE. ChemTalk.
- Safety Data Sheet for Fmoc-L-Ala-OH.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
- Safety Data Sheet for Fmoc-Lys(N)3-OH. AAPPTec, LLC.
- FMOC-Ala-OH - Safety D
- Material Safety Data Sheet for Fmoc-α-Me-Pro-OH. Capot Chemical Co., Ltd.
- Methods for Removing the Fmoc Group. Methods in Molecular Biology.
- Safety D
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
Sources
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. westlab.com.au [westlab.com.au]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
